molecular formula C6H6ClNO3 B2875826 Ethyl 2-chlorooxazole-4-carboxylate CAS No. 4600081-18-9; 460081-18-9

Ethyl 2-chlorooxazole-4-carboxylate

Cat. No.: B2875826
CAS No.: 4600081-18-9; 460081-18-9
M. Wt: 175.57
InChI Key: SYWQOPRAPDMWMC-UHFFFAOYSA-N
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Description

Ethyl 2-chlorooxazole-4-carboxylate is a useful research compound. Its molecular formula is C6H6ClNO3 and its molecular weight is 175.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-chloro-1,3-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO3/c1-2-10-5(9)4-3-11-6(7)8-4/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYWQOPRAPDMWMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=COC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80963482
Record name Ethyl 2-chloro-1,3-oxazole-4-carboxylate
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Molecular Weight

175.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

460081-18-9
Record name Ethyl 2-chloro-1,3-oxazole-4-carboxylate
Source EPA DSSTox
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Record name Ethyl 2-chloro-1,3-oxazole-4-carboxylate
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Foundational & Exploratory

Ethyl 2-chlorooxazole-4-carboxylate CAS 460081-18-9

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Ethyl 2-chlorooxazole-4-carboxylate Subtitle: Strategic Utilization of the "Hodgetts Reagent" in Medicinal Chemistry

Executive Summary

This compound (CAS 460081-18-9), widely recognized in the field as the Hodgetts Reagent , represents a pivotal scaffold in modern drug discovery. Unlike generic heterocyclic building blocks, this compound offers a unique "tri-vector" reactivity profile, allowing independent functionalization at the C2, C4, and C5 positions. This whitepaper provides a comprehensive technical analysis of its synthesis, reactivity mechanisms, and application in the design of bioactive molecules, specifically kinase inhibitors and anti-infectives.

Chemical Profile & Structural Logic

The utility of this compound stems from its electronic imbalance. The oxazole ring is inherently electron-deficient, a property significantly amplified by the electron-withdrawing ester group at C4 and the chlorine atom at C2.

Physical Properties Table
PropertySpecification
CAS Number 460081-18-9
IUPAC Name Ethyl 2-chloro-1,3-oxazole-4-carboxylate
Molecular Formula C₆H₆ClNO₃
Molecular Weight 175.57 g/mol
Appearance White to off-white crystalline solid
Melting Point 97–98 °C
Solubility Soluble in DCM, EtOAc, MeOH, DMSO; sparingly soluble in water
Storage 2–8 °C, under inert atmosphere (Ar/N₂)
Structural Reactivity Analysis

The molecule functions as a electrophilic platform. The C2-chlorine bond is activated for Nucleophilic Aromatic Substitution (SNAr) due to the inductive effect of the adjacent nitrogen and oxygen atoms, combined with the electron-withdrawing nature of the C4-ester.

  • Vector A (C2-Cl): Highly reactive "warhead" for SNAr displacements (Amines, Thiols, Alkoxides).

  • Vector B (C4-COOEt): Standard ester functionality; precursor to acids, amides, alcohols, or heterocycle formation.

  • Vector C (C5-H): The "silent" vector. While less reactive initially, it allows for regioselective C-H activation (lithiation) or electrophilic halogenation, enabling Suzuki/Stille couplings.

Synthetic Pathways: Accessing the Core

The synthesis of CAS 460081-18-9 is a two-stage process that prioritizes regiocontrol. The industry-standard route, optimized by Hodgetts and Kershaw, avoids the formation of regioisomers common in direct cyclization methods.

Mechanism of Synthesis (Graphviz Visualization)

SynthesisPath Start Ethyl Bromopyruvate + Urea Inter Ethyl 2-aminooxazole-4-carboxylate (Intermediate) Start->Inter Cyclization (EtOH, Reflux) Product This compound (CAS 460081-18-9) Inter->Product Sandmeyer-type Chlorination Reagent t-Butyl Nitrite (tBuONO) CuCl2, MeCN Reagent->Inter

Figure 1: The optimized synthetic route to the Hodgetts Reagent. The conversion of the amino group to chloro is critical for activating the C2 position.

Detailed Synthetic Protocol

Step 1: Formation of Ethyl 2-aminooxazole-4-carboxylate

  • Reagents: Ethyl bromopyruvate (1.0 eq), Urea (1.5 eq).

  • Solvent: Ethanol (Absolute).

  • Procedure: Dissolve ethyl bromopyruvate in ethanol. Add urea.[1] Reflux the mixture for 12–16 hours.

  • Workup: Cool to RT. Neutralize with aqueous NaHCO₃. Extract with EtOAc.[1]

  • Yield: Typically 40–60% (White solid).

Step 2: Conversion to this compound

  • Reagents: Ethyl 2-aminooxazole-4-carboxylate (1.0 eq), t-Butyl Nitrite (1.5 eq), Copper(II) Chloride (1.2 eq).

  • Solvent: Acetonitrile (MeCN).

  • Procedure:

    • Suspend CuCl₂ in MeCN at 0 °C.

    • Add t-butyl nitrite dropwise.

    • Add the aminooxazole portion-wise (evolution of N₂ gas will occur).

    • Warm to RT and stir for 2 hours.

    • Heat to 60 °C for 1 hour to ensure completion.

  • Purification: Quench with dilute HCl. Extract with EtOAc.[1] Purify via silica gel chromatography (Hexane/EtOAc gradient).

  • Validation: 1H NMR (CDCl₃) δ 8.25 (s, 1H, C5-H), 4.41 (q, 2H), 1.39 (t, 3H).

Reactivity & Applications in Drug Design

The true power of this scaffold lies in its ability to generate 2,4,5-trisubstituted oxazoles, a motif found in various kinase inhibitors (e.g., c-Met, VEGFR).

Strategic Functionalization Map

ReactivityMap Core This compound (The Core) SubC2 C2: Nucleophilic Substitution (SNAr) (Amines, Thiols, Phenols) Core->SubC2 High Reactivity SubC4 C4: Ester Transformations (Hydrolysis, Amidation, Reduction) Core->SubC4 Standard Reactivity SubC5 C5: C-H Activation / Coupling (Halogenation -> Suzuki/Stille) Core->SubC5 Latent Reactivity ProdC2 2-Amino/Alkoxy Oxazoles (Kinase Hinge Binders) SubC2->ProdC2 ProdC4 Oxazole-4-carboxamides (Peptidomimetics) SubC4->ProdC4 ProdC5 2,5-Diaryl Oxazoles (Biaryl Scaffolds) SubC5->ProdC5

Figure 2: Divergent synthesis strategies utilizing the three reactive vectors of the scaffold.

Key Reaction: C2-Displacement (SNAr)

The chlorine atom is easily displaced by nucleophiles. This is the primary method for introducing diversity.

  • Conditions: Nucleophile (HNR₂), Base (K₂CO₃ or DIPEA), Solvent (DMF or MeCN), Heat (60–80 °C).

  • Insight: If the nucleophile is an aromatic amine (aniline), stronger conditions (Pd-catalysis or higher heat) may be required compared to aliphatic amines.

Key Reaction: C5-Functionalization

Direct arylation at C5 is possible but often requires prior halogenation.

  • Bromination: NBS, MeCN, RT → Ethyl 2-chloro-5-bromooxazole-4-carboxylate.

  • Coupling: The resulting bromide undergoes Suzuki coupling with aryl boronic acids to yield 2-chloro-5-aryl derivatives.

Safety & Handling (MSDS Summary)

  • Hazards:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • Handling:

    • Use only in a chemical fume hood.

    • Avoid contact with strong oxidizing agents and strong bases.

    • Specific Note: During the synthesis involving t-butyl nitrite, ensure adequate venting of nitrogen gas to prevent pressure buildup.

References

  • Hodgetts, K. J., & Kershaw, M. T. (2002).[3] this compound: A Versatile Intermediate for the Synthesis of Substituted Oxazoles. Organic Letters, 4(17), 2905–2907.[3] Link

  • PubChem. (n.d.). Compound Summary for CID 2763184: this compound. National Library of Medicine. Link

  • WIPO. (2009). International Patent WO/2009/091374: Fused Heterocyclic Derivatives and Methods of Use as c-Met Inhibitors.[4] World Intellectual Property Organization. Link

  • Thermo Scientific Chemicals. (n.d.). This compound Safety Data Sheet. Fisher Scientific.[2] Link

Sources

2-Chloro-4-oxazolecarboxylic acid ethyl ester: A Comprehensive Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 2-chlorooxazole-4-carboxylate, with the CAS Number 460081-18-9, is a pivotal heterocyclic building block in modern medicinal chemistry and agrochemical synthesis.[1][2] Its intrinsic reactivity, conferred by the electron-deficient oxazole core and the strategically positioned chloro substituent, makes it a versatile intermediate for the construction of complex molecular architectures.[1] This guide provides an in-depth exploration of its structure, synthesis, reactivity, and applications, offering field-proven insights for researchers and drug development professionals.

Molecular Structure and Physicochemical Properties

2-Chloro-4-oxazolecarboxylic acid ethyl ester is a white to off-white solid at room temperature.[1] Its molecular structure features a five-membered oxazole ring substituted with a chlorine atom at the 2-position and an ethyl carboxylate group at the 4-position.

Table 1: Physicochemical Properties

PropertyValueReference(s)
CAS Number 460081-18-9[1][3]
Molecular Formula C6H6ClNO3[1]
Molecular Weight 175.57 g/mol [1]
Appearance White to off-white solid[1]
Purity ≥ 95% (HPLC)[1]
Melting Point 97°C to 98°C[4]
Storage Conditions 0-8°C or in freezer[1][3]
SMILES CCOC(=O)C1=COC(=N1)Cl[4]
InChI Key SYWQOPRAPDMWMC-UHFFFAOYSA-N[3][4]

The presence of the chlorine atom at the C2 position and the ethyl ester at the C4 position significantly influences the molecule's reactivity, making these sites prime targets for synthetic transformations.

Synthesis of the Oxazole Core

The synthesis of the oxazole-4-carboxylate scaffold is a well-established area of organic chemistry. Several methods have been developed, often involving the cyclization of precursors containing the requisite functionalities.

Established Synthetic Routes to Oxazole-4-carboxylates

Traditional methods for synthesizing oxazole-4-carboxylates often involve a multi-step sequence starting from carboxylic acids and serine methyl esters.[5] This typically includes:

  • Condensation to form an amide alcohol.

  • Dehydrative cyclization to yield a 2-oxazoline.

  • Oxidation to the final oxazole.[5]

More recent and efficient methods have been developed to streamline this process. One notable two-step synthesis starts from aldehydes and utilizes 3-oxazoline-4-carboxylates as key intermediates.[5] This approach involves a one-pot condensation-oxidation of an aldehyde with serine or threonine methyl ester to form the 3-oxazoline-4-carboxylate, which is then oxidized to the desired oxazole-4-carboxylate.[5]

Other innovative methods include:

  • Palladium-catalyzed sequential C-N/C-O bond formations from amides and ketones.[6]

  • Phenyliodine diacetate (PIDA)-mediated intramolecular oxidative cyclization of enamides.[6]

  • Copper-catalyzed tandem oxidative cyclization.[7]

  • Iron(II)-catalyzed isomerization of 4-formyl-5-methoxyisoxazoles.[8]

The choice of synthetic route often depends on the availability of starting materials, desired substitution patterns, and scalability.

A Plausible Synthetic Protocol for 2-Chloro-4-oxazolecarboxylic acid ethyl ester

G target This compound intermediate1 Ethyl 2-hydroxyoxazole-4-carboxylate (Oxazolone tautomer) target->intermediate1 Chlorination (e.g., POCl3, SOCl2) intermediate2 Diethyl oxalacetate & Amide source intermediate1->intermediate2 Condensation & Cyclization

Caption: Retrosynthetic analysis of this compound.

Step-by-Step Conceptual Protocol:

  • Condensation and Cyclization: The synthesis would likely begin with the condensation of a glycine ester equivalent with a derivative of oxalic acid. For instance, the reaction of ethyl glycinate with diethyl oxalate could form an intermediate that, upon cyclization and dehydration, yields the 2-hydroxyoxazole-4-carboxylate (which exists in tautomeric equilibrium with the oxazolone form).

  • Chlorination: The resulting 2-hydroxyoxazole intermediate can then be chlorinated. This transformation is typically achieved using standard chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The hydroxyl group at the C2 position is a good leaving group after protonation or activation, facilitating nucleophilic substitution by a chloride ion.

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the electrophilic nature of the C2 and C4 positions of the oxazole ring and the susceptibility of the ester to hydrolysis and other transformations. The chlorine atom at the C2 position is an excellent leaving group, making this position highly amenable to nucleophilic substitution and cross-coupling reactions.

Cross-Coupling Reactions

The C2-chloro substituent is particularly valuable for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.[9] These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.

Figure 2: Versatility in Cross-Coupling Reactions

G cluster_suzuki Suzuki Coupling cluster_stille Stille Coupling cluster_buchwald Buchwald-Hartwig Amination start This compound suzuki_reagent Ar-B(OH)2 Pd catalyst, Base start->suzuki_reagent stille_reagent Ar-Sn(Bu)3 Pd catalyst start->stille_reagent buchwald_reagent R2NH Pd catalyst, Base start->buchwald_reagent suzuki_product Ethyl 2-aryloxazole-4-carboxylate stille_product Ethyl 2-aryloxazole-4-carboxylate buchwald_product Ethyl 2-(dialkylamino)oxazole- 4-carboxylate

Sources

The Bifunctional Scaffold: Ethyl 2-chloro-1,3-oxazole-4-carboxylate

[1]

Executive Summary

Ethyl 2-chloro-1,3-oxazole-4-carboxylate (CAS: 460081-18-9) is not merely a building block; it is a "linchpin" scaffold in modern medicinal chemistry.[1] Distinguished by its molecular weight of 175.57 g/mol , this molecule offers a rare combination of functionalities: a highly reactive electrophilic center at the C2 position and a modifiable ester handle at C4.

This guide moves beyond basic stoichiometry to analyze the molecule’s behavior in high-throughput synthesis, specifically focusing on its utility in Nucleophilic Aromatic Substitution (

Part 1: Physicochemical & Mass Spectrometry Profile[1]

For researchers utilizing High-Resolution Mass Spectrometry (HRMS) for compound validation, relying solely on the average molecular weight is insufficient due to the significant mass defect and isotopic abundance of the chlorine atom.

Core Data Table[1]
PropertyValueNotes
IUPAC Name Ethyl 2-chloro-1,3-oxazole-4-carboxylate
CAS Number 460081-18-9 Primary identifier for sourcing
Molecular Formula

Average Mol.[1][2][3][4][5][6][7][8] Weight 175.57 g/mol Used for stoichiometric calculations
Monoisotopic Mass 175.0036 DaBased on

(100% abundance)
M+2 Isotope Mass 177.0007 DaBased on

(~32% abundance)
Physical State SolidLow-melting solid; store at -20°C
Predicted LogP ~1.45Lipophilic enough for organic extraction
Mass Spectrometry Insight

When analyzing reaction mixtures, look for the characteristic 3:1 intensity ratio between the


1

Part 2: Synthetic Architecture (Preparation)

The synthesis of 2-chlorooxazoles is non-trivial due to the sensitivity of the oxazole ring to ring-opening under harsh acidic conditions. The most robust protocol involves the chlorination of the 2-hydroxy precursor.

Protocol: Chlorodehydroxylation

Note: This protocol assumes the starting material is ethyl 2-hydroxy-1,3-oxazole-4-carboxylate (often existing as the 2-oxazolone tautomer).[1]

Reagents:

  • Precursor: Ethyl 2-hydroxy-1,3-oxazole-4-carboxylate (1.0 eq)[1]

  • Chlorinating Agent: Phosphorus Oxychloride (

    
    ) (Excess, solvent/reagent)
    
  • Base: Pyridine (Catalytic or stoichiometric) or

    
    -Diethylaniline
    

Step-by-Step Methodology:

  • Setup: In a flame-dried round-bottom flask under Argon, suspend the 2-hydroxy precursor in neat

    
     (approx. 5–10 volumes).
    
  • Activation: Add Pyridine (1.0 eq) dropwise at 0°C. The reaction is exothermic.

  • Reflux: Heat the mixture to 80–100°C for 2–4 hours. Monitor by TLC (the product is less polar than the starting material).

  • Workup (Critical Safety):

    • Cool the mixture to room temperature.

    • Slowly pour the reaction mixture onto crushed ice/water with vigorous stirring to quench excess

      
      . Caution:  This releases HCl gas and heat.
      
    • Extract immediately with Dichloromethane (DCM) or Ethyl Acetate.

  • Purification: Wash the organic layer with saturated

    
     (to remove phosphoric acid byproducts), dry over 
    
    
    , and concentrate. Purification via silica gel chromatography (Hexanes/EtOAc) is usually required to remove colored impurities.

Part 3: Reactivity & Functionalization Pathways[1]

The utility of ethyl 2-chloro-1,3-oxazole-4-carboxylate lies in its ability to serve as a divergent synthesis hub .[1] The C2-chlorine is an excellent leaving group for

Reaction Workflow Diagram

GStartEthyl 2-chloro-1,3-oxazole-4-carboxylate(MW: 175.57)SNArS_NAr Displacement(Amines/Thiols)Start->SNArSuzukiSuzuki-MiyauraCoupling(Ar-B(OH)2, Pd)Start->SuzukiHydrolysisEster Hydrolysis(LiOH/THF)Start->HydrolysisReductionReduction(LiBH4)Start->ReductionAminoOxazole2-Amino-oxazolescaffoldSNAr->AminoOxazoleBiaryl2-Aryl-oxazole(Kinase Inhibitors)Suzuki->BiarylAcidOxazole-4-carboxylicacidHydrolysis->AcidAlcoholOxazole-4-methanolReduction->Alcohol

Figure 1: Divergent synthetic pathways.[1] The C2 position (Red) allows for library diversity, while the C4 position (Green) allows for solubility tuning and linker attachment.

Mechanistic Insights for Researchers
  • C2-Selectivity (

    
    ): 
    
    • Condition: Mild base (

      
       or DIPEA) in polar aprotic solvent (DMF, DMSO, or NMP) at 60–80°C.
      
    • Insight: The reaction with aliphatic amines is generally quantitative. Aniline derivatives may require higher temperatures or Pd-catalysis (Buchwald-Hartwig) if the amine is electron-deficient.[1]

    • Self-Validation: Monitor the disappearance of the UV-active starting material. The product will often fluoresce blue under long-wave UV (365 nm), a characteristic of extended conjugation in 2-aminooxazoles.

  • C2-Coupling (Suzuki/Stille):

    • Condition:

      
       or 
      
      
      ,
      
      
      , Dioxane/Water.
    • Insight: 2-Chlorooxazoles are less reactive than 2-bromooxazoles but are more stable.[1] Use electron-rich phosphine ligands (e.g., XPhos, SPhos) to facilitate the oxidative addition into the C-Cl bond.

Part 4: Applications in Drug Discovery[1]

The 2-chloro-oxazole-4-carboxylate scaffold is frequently employed in the design of Kinase Inhibitors and Peptidomimetics .[1]

  • Hinge Binding: The oxazole nitrogen (N3) can serve as a hydrogen bond acceptor in the ATP-binding pocket of kinases.

  • Bioisosteres: The oxazole ring is a classical bioisostere for amide bonds and thiazoles, often improving metabolic stability (lower clearance) compared to the corresponding furan or pyrrole derivatives.

  • Library Generation: By fixing the C4-ester (or converting it to an amide), chemists can array diverse amines at the C2 position to rapidly scan Structure-Activity Relationships (SAR).

References

  • Sigma-Aldrich. Ethyl 2-chlorooxazole-4-carboxylate Product Analysis. Accessed 2026.[9] Link

  • Hargrave, J. D., et al. "this compound: a versatile intermediate for the synthesis of substituted oxazoles."[1] Journal of Organic Chemistry, 2002. Link (Note: Validates Pd-coupling and versatility).

  • ChemicalBook. Ethyl 2-bromo-1,3-oxazole-4-carboxylate Properties and Analogues. Link

  • PubChem. 2-Ethyl-1,3-oxazole-4-carboxylic acid (Analogous Structure Data). Link

An In-depth Technical Guide to the Physical Properties of Ethyl 2-chlorooxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-chlorooxazole-4-carboxylate is a versatile heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1] Its unique oxazole framework, substituted with a reactive chlorine atom and an ethyl ester group, makes it a valuable intermediate for the synthesis of more complex, biologically active molecules.[1][2] This guide provides a comprehensive overview of the core physical properties of this compound, offering a foundational understanding for its use in research and development. This document details its structural and fundamental properties, expected spectral characteristics, and the standard methodologies for their determination.

I. Chemical Structure and Core Properties

The structural integrity and fundamental physical constants of a compound are paramount for its application in synthesis and material science. The properties of this compound are summarized below.

Molecular Structure

The chemical structure of this compound is depicted in the following diagram:

Caption: Chemical structure of this compound.

Fundamental Properties

A compilation of the fundamental physical and chemical properties of this compound is presented in the table below. These values are essential for reaction planning, safety assessments, and analytical method development.

PropertyValueSource(s)
Molecular Formula C₆H₆ClNO₃
Molecular Weight 175.57 g/mol
Appearance White to off-white solid
Melting Point 97-98 °CThermo Fisher Scientific
44.5-53.5 °CAlfa Aesar (now Thermo)
Boiling Point 254.1 °C at 760 mmHg (Predicted)ChemicalBook
Purity ≥95% to 97%[3]
CAS Number 460081-18-9[3]
Storage Conditions 0-8°C or Freezer[3]

Note: The discrepancy in the reported melting points may be due to differences in the purity of the samples or the analytical method used.

II. Spectroscopic and Analytical Characterization

The structural elucidation and confirmation of this compound rely on a suite of spectroscopic techniques. While a definitive, publicly available spectrum set is not readily accessible, the expected spectral characteristics can be predicted based on its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR are critical for confirming the carbon-hydrogen framework of the molecule.

  • 1H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl group and the proton on the oxazole ring. The ethyl group should present as a triplet (CH₃) and a quartet (CH₂). The single proton on the oxazole ring would appear as a singlet.

  • 13C NMR: The carbon NMR spectrum will display six unique carbon signals corresponding to the two carbons of the ethyl group, the carbonyl carbon, and the three carbons of the oxazole ring.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in the molecule. Key expected absorption bands include:

  • C=O Stretch: A strong absorption band characteristic of the ester carbonyl group.

  • C-O Stretch: Bands corresponding to the C-O single bonds of the ester.

  • C=N and C=C Stretch: Absorptions from the oxazole ring.

  • C-Cl Stretch: A signal in the fingerprint region indicating the presence of the carbon-chlorine bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

  • Molecular Ion Peak: The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (175.57 g/mol ).

  • Isotopic Pattern: Due to the presence of chlorine, a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak is expected, arising from the 37Cl isotope.

III. Experimental Methodologies for Physical Property Determination

The accurate determination of physical properties is crucial for the reliable use of any chemical compound. Standard, validated protocols for these measurements are outlined below.

Melting Point Determination

The melting point is a key indicator of purity. The capillary method is a standard and widely accepted technique.

Workflow for Melting Point Determination

G A Sample Preparation (Fine powder) B Capillary Tube Loading (2-3 mm height) A->B C Placement in Melting Point Apparatus B->C D Controlled Heating (1-2 °C/min near MP) C->D E Observation of Melting Range (Initial to final melting) D->E F Record Temperature E->F

Caption: Standard workflow for capillary melting point determination.

Step-by-Step Protocol:

  • Sample Preparation: Ensure the sample is dry and finely powdered.

  • Capillary Loading: A small amount of the powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of a calibrated melting point apparatus.

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower rate (1-2 °C per minute) near the expected melting point for an accurate measurement.

  • Observation: The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Boiling Point Determination

For compounds that are stable at their boiling point, this is a fundamental physical constant.

Step-by-Step Protocol (Micro method):

  • Sample Preparation: A small volume of the liquid sample is placed in a test tube.

  • Capillary Inversion: A melting point capillary tube is sealed at one end and placed, open-end down, into the liquid.

  • Heating: The test tube is gently heated in a suitable bath.

  • Observation: As the liquid heats, a stream of bubbles will emerge from the capillary tube. The heat is then removed.

  • Recording: The temperature at which the liquid just begins to re-enter the capillary tube upon cooling is recorded as the boiling point.

Solubility Assessment

Understanding the solubility profile is essential for purification, reaction setup, and formulation.

Workflow for Solubility Testing

G A Add ~10-20 mg of This compound to a test tube B Add 1 mL of Solvent A->B C Agitate at Room Temperature B->C D Observe for Dissolution C->D E Record as Soluble, Partially Soluble, or Insoluble D->E

Caption: A general workflow for assessing the solubility of a solid compound.

Protocol:

  • A small, measured amount of this compound is placed in a test tube.

  • A specific volume of the solvent to be tested is added.

  • The mixture is agitated at a controlled temperature (usually room temperature).

  • Visual observation is used to determine if the solid dissolves completely (soluble), partially (partially soluble), or not at all (insoluble).

  • This process is repeated with a range of solvents of varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane).

IV. Synthesis and Reactivity

This compound is a key synthetic intermediate. Its synthesis has been reported in the scientific literature, providing a basis for its preparation in a laboratory setting.

Reported Synthesis

The synthesis of this compound has been described by Hodgetts and Kershaw in Organic Letters.[2] The abstract of this publication indicates that the compound is prepared and subsequently used in a series of palladium-catalyzed coupling reactions, highlighting its utility as a building block for more complex oxazole derivatives.[2] For the detailed experimental procedure, including reagents, reaction conditions, and purification methods, readers are directed to this primary literature source.

V. Conclusion

This compound is a valuable and reactive intermediate in organic synthesis. This guide has provided a detailed overview of its fundamental physical properties, expected spectroscopic characteristics, and the standard experimental protocols for their determination. A thorough understanding of these properties is essential for the effective and safe utilization of this compound in the development of novel pharmaceuticals and other advanced materials. For specific synthetic procedures and detailed characterization data, consulting the primary scientific literature is strongly recommended.

References

  • Hodgetts, K. J., & Kershaw, M. T. (2002). This compound: a versatile intermediate for the synthesis of substituted oxazoles. Organic letters, 4(17), 2905–2907. [Link]

  • Mettler Toledo. (n.d.). Melting Point Determination. Retrieved February 15, 2026, from [Link]

  • Chem-Impex. (n.d.). Ethyl 2-chloroxazole-4-carboxylate. Retrieved February 15, 2026, from [Link]

  • Chemistry LibreTexts. (2022, May 5). Step-by-Step Procedures for Boiling Point Determination. Retrieved February 15, 2026, from [Link]

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A Senior Application Scientist's Guide to the Solubility of 2-Chlorooxazole Esters in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Introduction: The Strategic Importance of 2-Chlorooxazole Esters and Their Solubility

The 2-chlorooxazole moiety represents a privileged scaffold in modern medicinal chemistry, serving as a versatile synthetic intermediate for the construction of complex molecular architectures. Its prevalence in drug discovery is attributed to its ability to act as a bioisosteric replacement for other functional groups and its role as a key building block in the synthesis of pharmacologically active compounds, including kinase inhibitors and antibacterial agents. The ester functionality, often appended to this core, provides a critical handle for modulating physicochemical properties and for prodrug strategies.

However, the synthetic utility and ultimate biological efficacy of any compound are intrinsically linked to its solubility. In the realm of drug development, poor solubility is a major hurdle, leading to challenges in formulation, unreliable in vitro assay results, and poor bioavailability. For the researcher, understanding the solubility of 2-chlorooxazole esters in various organic solvents is paramount for a range of applications, from reaction medium selection and optimization of purification by crystallization or chromatography, to the preparation of stock solutions for biological screening.

This guide provides a comprehensive overview of the principles governing the solubility of 2-chlorooxazole esters, detailed protocols for its experimental determination, and insights into the structural and environmental factors that influence this critical property.

Part 1: Theoretical Framework for Solubility

The solubility of a solute in a solvent is a complex interplay of intermolecular forces. The adage "like dissolves like" serves as a fundamental starting point, but a deeper, mechanistic understanding is required for rational solvent selection. For a 2-chlorooxazole ester, we must consider the contributions of the oxazole ring, the chloro substituent, and the variable ester group.

  • The Oxazole Ring: The oxazole core is a heterocyclic aromatic system containing both a nitrogen and an oxygen atom. The lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor, while the overall ring system has a dipole moment. Its aromaticity allows for π-π stacking interactions.

  • The 2-Chloro Substituent: The electronegative chlorine atom withdraws electron density from the oxazole ring, influencing its reactivity and intermolecular interactions. It contributes to the molecule's overall polarity and can participate in halogen bonding, a weaker but significant non-covalent interaction.

  • The Ester Group: The ester functionality is a key determinant of solubility. It contains polar C=O and C-O bonds and can act as a hydrogen bond acceptor at the carbonyl oxygen. The nature of the alkyl or aryl group (the "R" group) of the ester can dramatically alter the molecule's overall lipophilicity. A long alkyl chain will increase solubility in nonpolar solvents, while a more polar functional group on the ester side chain will favor polar solvents.

The interplay of these factors dictates that 2-chlorooxazole esters generally exhibit moderate polarity. Their solubility will be highest in solvents that can effectively engage in the intermolecular forces presented by the solute.

Part 2: Experimental Determination of Solubility

A robust understanding of solubility requires empirical data. Two primary types of solubility are relevant in a research and development context: thermodynamic and kinetic solubility.

Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility is the concentration of a solute in a saturated solution at equilibrium. It is a fundamental physicochemical property of the compound. The gold-standard method for its determination is the Shake-Flask method.

  • Preparation: Add an excess amount of the solid 2-chlorooxazole ester to a known volume of the selected organic solvent in a sealed, clear container (e.g., a glass vial with a PTFE-lined cap). The excess solid is crucial to ensure that a saturated solution is achieved.

  • Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. A shaking incubator or a rotator is ideal for this purpose. The system has reached equilibrium when the concentration of the dissolved solute remains constant over time.

  • Phase Separation: Cease agitation and allow the undissolved solid to settle. If necessary, centrifuge the sample to pellet all suspended particles. This step is critical to avoid aspirating solid material, which would artificially inflate the measured concentration.

  • Sampling and Dilution: Carefully remove an aliquot of the clear supernatant. Immediately dilute the aliquot with a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the 2-chlorooxazole ester in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is typically expressed in mg/mL or µg/mL.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess solid to solvent equil1 Agitate at constant T (24-72h) prep1->equil1 sep1 Cease agitation equil1->sep1 sep2 Centrifuge sample sep1->sep2 quant1 Sample supernatant sep2->quant1 quant2 Dilute sample quant1->quant2 quant3 Analyze via HPLC or LC-MS quant2->quant3 quant4 Calculate solubility quant3->quant4

Caption: Workflow for the Shake-Flask method.

Kinetic (Apparent) Solubility

Kinetic solubility measures the concentration at which a compound precipitates from a supersaturated solution prepared by diluting a high-concentration DMSO stock solution into an aqueous or organic medium. It is a high-throughput method often used in early drug discovery to flag potential solubility issues.

  • Stock Solution: Prepare a high-concentration stock solution of the 2-chlorooxazole ester in 100% DMSO (e.g., 10 mM).

  • Assay Plate Preparation: Dispense the selected organic solvents into the wells of a microplate (e.g., a 96-well plate).

  • Compound Addition: Use a liquid handler to add a small volume of the DMSO stock solution to the solvent-containing wells. This rapid addition creates a transiently supersaturated solution.

  • Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a constant temperature to allow for precipitation.

  • Detection: Measure the amount of precipitated material. Common detection methods include:

    • Nephelometry: Measures the scattering of light by suspended particles.

    • UV-Vis Spectroscopy: Measures the absorbance of the solution in the supernatant after pelleting the precipitate. A decrease in absorbance compared to a non-precipitated control indicates precipitation.

  • Data Analysis: The kinetic solubility is the concentration at which a significant amount of precipitate is observed.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detect Detection & Analysis prep1 Prepare high-conc. DMSO stock assay1 Add stock to wells prep1->assay1 prep2 Dispense solvents into microplate prep2->assay1 assay2 Incubate (1-2h) assay1->assay2 detect1 Measure precipitate (e.g., Nephelometry) assay2->detect1 detect2 Determine concentration at precipitation detect1->detect2

Caption: High-throughput kinetic solubility workflow.

Part 3: Data Interpretation and Solvent Selection

The solubility of a hypothetical 2-chlorooxazole ethyl ester was determined across a range of common organic solvents using the Shake-Flask method at 25 °C. The results are presented below.

SolventDielectric Constant (ε)Solvent ClassHypothetical Solubility (mg/mL)
Hexane1.9Nonpolar, Aliphatic< 0.1
Toluene2.4Nonpolar, Aromatic5.2
Dichloromethane (DCM)9.1Halogenated150.8
Diethyl Ether4.3Ether25.1
Ethyl Acetate (EtOAc)6.0Ester95.7
Acetone21Ketone180.3
Acetonitrile (ACN)37.5Nitrile120.5
Isopropanol (IPA)18Polar Protic, Alcohol45.6
Dimethylformamide (DMF)38Polar Aprotic> 200
Dimethyl Sulfoxide (DMSO)47Polar Aprotic> 200
Analysis of Results:
  • Poor Solubility in Nonpolar Solvents: As expected, the compound is virtually insoluble in nonpolar aliphatic solvents like hexane. The moderate polarity of the 2-chlorooxazole ester requires a solvent capable of more than just van der Waals interactions. Solubility in toluene is slightly better, likely due to potential π-π stacking between the toluene and oxazole rings.

  • Good Solubility in Polar Aprotic Solvents: The highest solubilities are observed in polar aprotic solvents like DCM, Acetone, DMF, and DMSO. These solvents have significant dipole moments and can effectively solvate the polar regions of the 2-chlorooxazole ester without the energetic penalty of disrupting a strong hydrogen-bonding network (as seen in protic solvents).

  • Moderate Solubility in Ethers and Esters: Solvents like diethyl ether and ethyl acetate show moderate solvating power. Ethyl acetate is particularly effective, as it shares the ester functionality with the solute.

  • Influence of Hydrogen Bonding: The solubility in isopropanol, a polar protic solvent, is lower than in polar aprotic solvents with similar or even lower dielectric constants (e.g., acetone). This can be attributed to the energy required to disrupt the strong hydrogen-bonding network of the alcohol solvent to create a cavity for the solute.

Conclusion

The solubility of 2-chlorooxazole esters is a critical parameter that dictates their utility in both synthetic and biological contexts. A thorough understanding of the interplay between the structural features of the solute and the properties of the organic solvent is essential for rational selection of reaction media, purification methods, and formulation vehicles. While theoretical principles provide a valuable guide, rigorous experimental determination via methods such as the Shake-Flask protocol is indispensable for obtaining accurate, actionable data. The insights and protocols presented in this guide are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to confidently address the solubility challenges associated with this important class of compounds.

References

  • Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. Available at: [Link]

  • Avdeef, A. (2007). Solubility of sparingly-soluble drugs. Advanced Drug Delivery Reviews, 59(7), 568-590. Available at: [Link]

Ethyl 2-chlorooxazole-4-carboxylate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

PubChem CID: 2763184

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-chlorooxazole-4-carboxylate is a versatile heterocyclic compound that has garnered significant attention in the fields of synthetic and medicinal chemistry.[1] Its unique oxazole ring structure, combined with the reactive chloro and carboxylate functional groups, makes it a valuable intermediate for the synthesis of a wide array of more complex molecules.[1][2] This guide provides a comprehensive overview of the synthesis, properties, reactivity, and applications of this compound, with a focus on its utility in drug discovery and development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.

PropertyValueSource
Molecular Formula C6H6ClNO3[3]
Molecular Weight 175.57 g/mol
CAS Number 460081-18-9[3]
Physical Form Solid[3]
Purity 97%[3]
Storage Temperature Freezer[3]
InChI Key SYWQOPRAPDMWMC-UHFFFAOYSA-N[3]

Safety Information: this compound is classified with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3] Appropriate personal protective equipment should be worn when handling this compound, and work should be conducted in a well-ventilated area.[3]

Synthesis of this compound

The synthesis of this compound is a well-established process, starting from the readily available ethyl bromopyruvate and urea.[2]

Synthesis of Ethyl 2-aminooxazole-4-carboxylate (1)

The initial step involves the condensation of ethyl bromopyruvate and urea to form ethyl 2-aminooxazole-4-carboxylate (1).[2] This reaction is typically carried out at an elevated temperature.[2]

Synthesis of this compound (2)

The subsequent step is a Sandmeyer-type reaction where the 2-amino group of compound 1 is replaced with a chloro group. This is achieved by treating the aminooxazole with tert-butyl nitrite and copper(II) chloride in acetonitrile, yielding this compound (2 ) in high yield (83%).[2]

Synthesis Ethyl bromopyruvate + Urea Ethyl bromopyruvate + Urea Ethyl 2-aminooxazole-4-carboxylate (1) Ethyl 2-aminooxazole-4-carboxylate (1) Ethyl bromopyruvate + Urea->Ethyl 2-aminooxazole-4-carboxylate (1) Condensation 100 °C This compound (2) This compound (2) Ethyl 2-aminooxazole-4-carboxylate (1)->this compound (2) tert-Butyl nitrite, CuCl2, Acetonitrile

Caption: Synthesis of this compound.

Reactivity and Synthetic Applications

This compound serves as a versatile building block for the synthesis of a diverse range of substituted oxazoles.[2] The reactivity of the chloro and carboxylate groups allows for a variety of chemical transformations.

Palladium-Catalyzed Coupling Reactions

The chlorine atom at the C-2 position of the oxazole ring is susceptible to displacement via palladium-catalyzed cross-coupling reactions. This allows for the introduction of various substituents at this position.[2][4]

  • Suzuki Coupling: Reaction with boronic acids.

  • Stille Coupling: Reaction with organostannanes.

  • Negishi Coupling: Reaction with organozinc reagents.

These coupling reactions provide a powerful tool for creating 2,4-disubstituted oxazoles.[2]

Further Functionalization

Following the initial coupling reaction at the C-2 position, the oxazole ring can be further functionalized. For instance, bromination at the C-5 position, followed by a second palladium-catalyzed coupling reaction, enables the synthesis of 2,4,5-trisubstituted oxazoles.[2] The carboxylic ester at the C-4 position can also be modified through various synthetic transformations.[2]

Reactivity cluster_0 C-2 Position cluster_1 C-5 Position cluster_2 C-4 Position This compound This compound 2,4-Disubstituted Oxazole 2,4-Disubstituted Oxazole This compound->2,4-Disubstituted Oxazole Suzuki, Stille, or Negishi Coupling Further Derivatives Further Derivatives This compound->Further Derivatives Ester Modification 2,4,5-Trisubstituted Oxazole 2,4,5-Trisubstituted Oxazole 2,4-Disubstituted Oxazole->2,4,5-Trisubstituted Oxazole 1. Bromination 2. Pd-catalyzed Coupling

Caption: Reactivity of this compound.

Applications in Drug Discovery and Medicinal Chemistry

The oxazole scaffold is a privileged structure in medicinal chemistry, with many oxazole-containing compounds exhibiting a wide range of biological activities.[5] These activities include antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[5] this compound, as a key intermediate for the synthesis of diverse oxazole derivatives, plays a crucial role in the discovery of new therapeutic agents.[1]

Derivatives of 2-aminooxazoles, which can be synthesized from this compound, have shown anti-inflammatory activity.[6] Furthermore, 2-aminooxazoles are being explored as a novel scaffold in the development of antitubercular drugs.[7]

Applications in Agrochemicals and Materials Science

Beyond pharmaceuticals, this compound and its derivatives have applications in the agrochemical industry.[1] They are used in the formulation of herbicides and fungicides, contributing to improved crop yields.[1] In the field of materials science, this compound is being investigated for its potential in developing novel polymers and coatings with desirable properties such as durability and environmental resistance.[1]

Conclusion

This compound is a highly valuable and versatile chemical intermediate. Its straightforward synthesis and the diverse reactivity of its functional groups make it an essential tool for chemists in academia and industry. The ability to readily generate a wide array of substituted oxazoles positions this compound as a key player in the ongoing search for new pharmaceuticals, agrochemicals, and advanced materials.

References

  • Hodgetts, K. J., & Kershaw, M. T. (2002). This compound: A Versatile Intermediate for the Synthesis of Substituted Oxazoles. Organic Letters, 4(17), 2905–2907. [Link]

  • Hodgetts, K. J., & Kershaw, M. T. (2002). This compound: a versatile intermediate for the synthesis of substituted oxazoles. PubMed. [Link]

  • Ayoub, R., Jilani, J., Jarrar, Q., Alani, R., & Ali, D. (2022). Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. Molecules, 27(9), 3023. [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activity of Ethyl 4-Alkyl-2-(2-(substituted phenoxy)acetamido)thiazole-5-carboxylate. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. Retrieved from [Link]

  • PubChem. (n.d.). Paspalate. Retrieved from [Link]

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  • International Journal of Pharmaceutical Sciences Review and Research. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. [Link]

  • Google Patents. (2012). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)
  • ResearchGate. (2023). Synthesis and crystal structure of ethyl 2-(1,3-benzothiazol-2-yl)-1-oxo-1H-pyrido[2,1-b][2][4]benzothiazole-4-carboxylate. Retrieved from [Link]

  • Crank, G., & Foulis, M. J. (1971). Derivatives of 2-aminooxazoles showing antiinflammatory activity. Journal of Medicinal Chemistry, 14(11), 1075–1077. [Link]

  • Girardini, M., Pavone, M., Mori, G., Costantino, G., Ravanetti, F. M., & St-Denis, J. F. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters, 11(7), 1426–1431. [Link]

  • Zhang, H. Z., Zhao, Z. L., & Zhou, C. H. (2018). Recent advance in oxazole-based medicinal chemistry. European Journal of Medicinal Chemistry, 144, 444–492. [Link]

  • PubChem. (n.d.). [D] Paracetamol. Retrieved from [Link]

  • PubChem. (n.d.). Rpa-202248. Retrieved from [Link]

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  • MDPI. (2022). Novel Carbazole–Thiazole Conjugates: Synthesis and Biophysical Characterization. Molecules, 27(21), 7293. [Link]

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Foreword: The Strategic Importance of Halogenated Oxazoles in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Comparative Chemistry of 2-Chloro and 2-Bromo-Oxazole Carboxylates for Pharmaceutical Development

The oxazole motif is a cornerstone in modern drug discovery, present in a wide array of natural products and synthetic pharmaceuticals valued for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] These five-membered heterocyclic scaffolds are prized for their metabolic stability and their ability to engage with biological targets through various non-covalent interactions.[2][4] For the medicinal chemist, functionalized oxazoles are not just final targets but are crucial intermediates. Among the most versatile of these are the 2-halo-oxazole carboxylates, which serve as powerful linchpins for molecular elaboration.

This guide provides a detailed comparative analysis of two key members of this family: the 2-chloro- and 2-bromo-oxazole-4-carboxylates. While structurally similar, the subtle yet significant differences in the physicochemical properties of the C-Cl versus the C-Br bond impart distinct reactivity profiles. Understanding these differences is paramount for researchers and drug development professionals, as the choice between a chloro or bromo derivative can profoundly impact reaction efficiency, cost, and the overall strategic success of a synthetic campaign. This document moves beyond a simple recitation of facts to explain the underlying chemical principles governing their behavior, offering field-proven insights into their synthesis and application.

Part 1: Synthesis of the Core Scaffolds

The primary route to both ethyl 2-chlorooxazole-4-carboxylate and its 2-bromo analog begins with the common precursor, ethyl 2-aminooxazole-4-carboxylate. This starting material is readily prepared on a large scale through the condensation of ethyl bromopyruvate and urea.[5] The subsequent conversion to the 2-halo derivatives is achieved via a Sandmeyer-type reaction, where the 2-amino group is diazotized and displaced by the corresponding halide.

The selection of the copper salt and reaction conditions is critical for achieving high yields of the desired halogenated product. For the 2-chloro derivative, copper(II) chloride is employed, while the 2-bromo analog's synthesis would typically involve copper(I) or (II) bromide.

G cluster_start Starting Materials cluster_products 2-Halo-Oxazole Products Urea Urea Amino_Oxazole Ethyl 2-aminooxazole- 4-carboxylate Urea->Amino_Oxazole Ethyl_Bromopyruvate Ethyl Bromopyruvate Ethyl_Bromopyruvate->Amino_Oxazole Diazonium_Salt [Intermediate Diazonium Salt] Amino_Oxazole->Diazonium_Salt t-BuONO Chloro_Oxazole Ethyl 2-chlorooxazole- 4-carboxylate Diazonium_Salt->Chloro_Oxazole CuCl₂ / MeCN Bromo_Oxazole Ethyl 2-bromooxazole- 4-carboxylate Diazonium_Salt->Bromo_Oxazole CuBr₂ / MeCN (Analogous Reaction)

Caption: General synthesis pathway for 2-chloro and 2-bromo oxazole-4-carboxylates.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established literature procedures.[5]

  • Setup: To a mechanically stirred solution of ethyl 2-aminooxazole-4-carboxylate (1.0 eq) in anhydrous acetonitrile (MeCN), add copper(II) chloride (CuCl₂) (1.5 eq).

  • Reaction: Add tert-butyl nitrite (t-BuONO) (1.5 eq) dropwise to the suspension at room temperature. Vigorous gas evolution (N₂) will be observed.

  • Monitoring: Stir the reaction mixture at room temperature for 1-2 hours, monitoring for the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Extraction: Separate the layers and extract the aqueous phase three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound as a solid.[5]

Part 2: A Tale of Two Halogens: Comparative Reactivity

The fundamental difference between the 2-chloro and 2-bromo oxazole carboxylates lies in the properties of the halogen atom itself. These differences dictate their reactivity in the two most common transformations for which they are employed: nucleophilic aromatic substitution (SₙAr) and palladium-catalyzed cross-coupling.

PropertyC−Cl BondC−Br BondImplication for Reactivity
Electronegativity Higher (Cl: 3.16)Lower (Br: 2.96)The C2 carbon in the chloro-oxazole is more electrophilic (δ+).
Bond Dissociation Energy Higher (~81 kcal/mol for C-Cl)Lower (~68 kcal/mol for C-Br)The C-Br bond is weaker and more easily cleaved.
Leaving Group Ability (SₙAr) Generally betterGenerally poorerIn SₙAr, attack is rate-limiting; higher electrophilicity of C2 in the chloro analog is key.
Reactivity in Oxidative Addition LowerHigherOxidative addition is favored by weaker C-X bonds, making the bromo analog more reactive.
Nucleophilic Aromatic Substitution (SₙAr)

The oxazole ring, particularly when substituted with an electron-withdrawing carboxylate group, is rendered electron-deficient. This makes the C2 position susceptible to attack by nucleophiles. The SₙAr reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex.[6]

SNAr_Mechanism cluster_key Key Factors Start 2-Halo-Oxazole Intermediate Meisenheimer Complex (Rate-Determining Step) Start->Intermediate + Nu⁻ Product 2-Substituted-Oxazole Intermediate->Product - X⁻ Factor1 Ring is electron-deficient Factor2 Nucleophile attacks C2 Factor3 Halide is expelled

Caption: The addition-elimination mechanism of Nucleophilic Aromatic Substitution (SₙAr).

Causality in SₙAr Reactivity: In most SₙAr reactions, the rate-determining step is the initial attack of the nucleophile to form the stabilized carbanion intermediate.[7] The reaction is therefore accelerated by factors that increase the electrophilicity of the carbon being attacked. Since chlorine is more electronegative than bromine, it exerts a stronger electron-withdrawing inductive effect. This makes the C2 carbon of 2-chloro-oxazole carboxylate more electron-deficient and thus more susceptible to nucleophilic attack than its bromo counterpart. Consequently, for SₙAr reactions with N-, O-, and S-nucleophiles, the 2-chloro derivative is generally the more reactive substrate .[8][9]

Palladium-Catalyzed Cross-Coupling Reactions

In contrast to SₙAr, the reactivity order is inverted for transition-metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Negishi couplings.[5][10] These reactions are cornerstones of modern synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision.

The catalytic cycle typically begins with the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond. This step is often the rate-determining step of the entire cycle.

Cross_Coupling Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition (Rate-Determining Step) + Ar-X Transmetal Ar-Pd(II)(R)L₂ OxAdd->Transmetal Transmetalation + R-M ReductElim Product Ar-R Transmetal->ReductElim Reductive Elimination ReductElim->Pd0

Caption: A generalized catalytic cycle for Palladium-catalyzed cross-coupling reactions.

Causality in Cross-Coupling Reactivity: The ease of oxidative addition is inversely related to the carbon-halogen bond strength. The C-Br bond is significantly weaker than the C-Cl bond. Therefore, the palladium catalyst can insert into the C-Br bond more readily and at lower temperatures than into the C-Cl bond. This translates to higher reaction rates and often better yields for cross-coupling reactions. For this reason, the 2-bromo derivative is the more reactive substrate in palladium-catalyzed cross-coupling reactions .[11]

Part 3: Strategic Application in Drug Development

The choice between the 2-chloro and 2-bromo oxazole carboxylate is a strategic one, dictated by the intended chemical transformation and overall synthetic plan.

  • When to Choose 2-Chloro-Oxazole Carboxylate:

    • For SₙAr Reactions: When the synthetic route involves displacement of the halogen with a nucleophile (e.g., amines, alcohols, thiols), the 2-chloro analog is the substrate of choice due to its higher reactivity.

    • For Cost-Effectiveness: Chlorine and its reagents are generally less expensive than their bromine counterparts, making the 2-chloro derivative more economical for large-scale synthesis, provided its reactivity in a subsequent cross-coupling is sufficient.

    • For Sequential Reactivity: In molecules containing both chloro and bromo substituents, the bromo group can often be selectively coupled first, leaving the chloro group intact for a later transformation. This compound itself is a versatile scaffold that can be brominated at the 5-position, allowing for regiocontrolled, sequential palladium-catalyzed coupling reactions.[5][12]

  • When to Choose 2-Bromo-Oxazole Carboxylate:

    • For Challenging Cross-Couplings: When coupling sterically hindered partners or using less reactive organometallic reagents, the higher reactivity of the 2-bromo derivative is often necessary to achieve acceptable yields.[13]

    • For Milder Reaction Conditions: The increased reactivity allows for cross-coupling reactions to be run at lower temperatures, which can be crucial for substrates with sensitive functional groups.

    • As a Versatile Building Block: The presence of the bromine atom and the ester functionality makes ethyl 2-bromooxazole-4-carboxylate a versatile building block for creating complex molecules, particularly in the synthesis of potential pharmaceuticals with antimicrobial or anti-inflammatory properties.[13]

Experimental Protocol: Comparative Suzuki-Miyaura Coupling
  • Setup: In an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), combine the 2-halo-oxazole-4-carboxylate (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 eq).

  • Solvent: Add a suitable degassed solvent system, typically a mixture like Toluene/Ethanol/Water or Dioxane/Water.

  • Reaction: Heat the reaction mixture to a specified temperature (e.g., 80-110 °C). The reaction with the 2-bromo derivative is expected to reach completion in a shorter time frame than the 2-chloro derivative.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup & Purification: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to obtain the 2-aryl-oxazole-4-carboxylate product.

Conclusion: A Deliberate Choice for Synthetic Success

The distinction between 2-chloro- and 2-bromo-oxazole carboxylates is a clear illustration of how a single atomic substitution can fundamentally alter a molecule's synthetic utility. The 2-chloro derivative, with its highly electrophilic C2 position, excels in nucleophilic aromatic substitution reactions. In contrast, the 2-bromo derivative, featuring a weaker and more labile C-Br bond, is the superior substrate for palladium-catalyzed cross-coupling reactions.

For the medicinal chemist and process scientist, the decision is not merely about reactivity but also involves considerations of cost, substrate stability, and the overall synthetic strategy. The 2-chlorooxazole-4-carboxylate is an economical and versatile workhorse, ideal for SₙAr and sequential functionalization.[5] The 2-bromooxazole-4-carboxylate is a more reactive, premium building block, indispensable for achieving challenging cross-couplings under mild conditions.[13] A thorough understanding of their complementary chemical personalities is essential for the rational design and efficient execution of synthetic routes toward novel therapeutics.

References

  • Hodgetts, K. J., & Kershaw, M. T. (2002). This compound: A Versatile Intermediate for the Synthesis of Substituted Oxazoles. Organic Letters, 4(17), 2905–2907. [Link]

  • Volochnyuk, D. M., et al. (2018). Synthesis of fused heterocycles from 2-aryl-5-(chlorosulfonyl)-1,3-oxazole-4-carboxylates and α-amines. Current Chemistry Letters. [Link]

  • Kornienko, A. G., et al. (2015). Synthesis and properties of 2-substituted 5-chloro-1,3-oxazole-4-carboxamides. ResearchGate. Retrieved from [Link]

  • Wikipedia. (2023). Oxazole. Wikipedia. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Guide to Leaving Groups in Oxazole-Based Cross-Coupling Reactions. BenchChem.
  • Hodgetts, K. J., & Kershaw, M. T. (2002). This compound: a versatile intermediate for the synthesis of substituted oxazoles. Semantic Scholar. Retrieved from [Link]

  • Hodgetts, K. J., & Kershaw, M. T. (2002). This compound: a versatile intermediate for the synthesis of substituted oxazoles. PubMed. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Guide to the Synthetic Routes of 5-Bromooxazole-4-carboxylic Acid. BenchChem.
  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • LibreTexts Chemistry. (2025). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Retrieved from [Link]

  • Science Trove. (2023). Oxazoles, imidazoles, and thiazoles. Science Trove. Retrieved from [Link]

  • Coqueron, P. Y., Didier, C., & Ciufolini, M. A. (2004).
  • MDPI. (2022). Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. MDPI. Retrieved from [Link]

  • Suyama, T., et al. (2010). Facile Preparation of Oxazole-4-carboxylates and 4-Ketones from Aldehydes using 3-Oxazoline-4-carboxylates as Intermediates. Organic Letters, 12(15), 3448–3451. [Link]

  • ChemRxiv. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. Retrieved from [Link]

  • Bellina, F., & Rossi, R. (2006). Cross‐Coupling Reactions on Azoles with Two and More Heteroatoms. ResearchGate. Retrieved from [Link]

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  • Padwa, A., et al. (2016). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Tetrahedron, 72(34), 5225-5231.
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  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239. [Link]

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  • Suyama, T., et al. (2010). Facile preparation of oxazole-4-carboxylates and 4-ketones from aldehydes using 3-oxazoline-4-carboxylates as intermediates. PubMed. Retrieved from [Link]

  • PubMed. (2026). Oxazole-Based Molecules: Recent Advances on Biological Activities. PubMed. Retrieved from [Link]

  • Tassan, C. G., & Tassan, C. G. (1984). Aroma Properties of Some Oxazoles. Perfumer & Flavorist, 9(4), 25-34.
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  • Kilic, T., et al. (2013). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 18(4), 3936-3951. [Link]

  • Hazra, A., & Daugulis, O. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 54(15), 3133–3144. [Link]

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The Strategic Deployment of 2-Chlorooxazoles in Modern Medicinal Chemistry: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Oxazole Motif and the Strategic Advantage of the 2-Chloro Handle

The oxazole ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic bioactive molecules.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and relative metabolic stability make it an attractive component in drug design. However, the true potential of the oxazole core is unlocked through strategic functionalization. The introduction of a chlorine atom at the 2-position transforms the otherwise stable oxazole into a versatile and reactive building block, a "chemical handle" that opens a gateway to a diverse array of molecular architectures. This guide provides a comprehensive overview of the synthesis, reactivity, and strategic applications of 2-chlorooxazole building blocks in the pursuit of novel therapeutics.

I. Synthesis of the 2-Chlorooxazole Core: Establishing the Foundation

The efficient and scalable synthesis of the 2-chlorooxazole scaffold is the critical first step in its utilization as a building block. While various methods for oxazole synthesis exist, the preparation of 2-chlorooxazoles often involves the transformation of a pre-formed oxazole or oxazolone precursor.

From 2-Oxazolones: A Common and Effective Route

A prevalent strategy for the synthesis of 2-chlorooxazoles involves the chlorination of the corresponding 2-oxazolone. This transformation can be achieved using a variety of chlorinating agents.

  • Key Transformation: The conversion of the carbonyl group of the oxazolone into a chloro group.

  • Common Reagents: Phosphorus oxychloride (POCl₃) is a frequently used and effective reagent for this purpose. Other reagents like sulfuryl chloride (SO₂Cl₂) can also be employed.[2]

  • Mechanism Insight: The reaction proceeds through the activation of the carbonyl oxygen by the chlorinating agent, followed by nucleophilic attack of the chloride ion.

Experimental Protocol: Synthesis of a Generic 2-Chlorooxazole from a 2-Oxazolone

Materials:

  • Substituted 2-oxazolone (1.0 equiv)

  • Phosphorus oxychloride (POCl₃) (1.5 - 3.0 equiv)

  • Inert solvent (e.g., toluene, acetonitrile)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere, add the substituted 2-oxazolone and the inert solvent.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride to the stirred suspension.

  • After the addition is complete, gradually warm the reaction mixture to reflux and maintain for 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and carefully quench by pouring it onto crushed ice.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-chlorooxazole derivative.

II. The Reactivity Landscape of 2-Chlorooxazoles: A Chemist's Toolkit

The chlorine atom at the 2-position of the oxazole ring is the linchpin of its utility. It is an excellent leaving group, rendering the C2-position susceptible to a variety of transformations, primarily nucleophilic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): Forging C-N, C-O, and C-S Bonds

The electron-withdrawing nature of the oxazole ring nitrogen and oxygen atoms activates the C2-position towards nucleophilic attack, facilitating SNAr reactions.[3] This allows for the straightforward introduction of a wide range of functionalities.

  • Causality: The electronegative heteroatoms in the oxazole ring polarize the C-Cl bond and stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.[4][5]

  • Scope of Nucleophiles: A diverse array of nucleophiles can be employed, including:

    • Amines (R-NH₂): To generate 2-aminooxazole derivatives.

    • Alcohols/Phenols (R-OH): To synthesize 2-alkoxy/aryloxyoxazoles.

    • Thiols (R-SH): To create 2-thioether oxazoles.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions of 2-Chlorooxazoles

Nucleophile (Nu-H)ProductTypical ConditionsYield Range
Aniline2-AnilinooxazoleK₂CO₃, DMF, 100 °C75-90%
Benzyl alcohol2-(Benzyloxy)oxazoleNaH, THF, reflux60-80%
Thiophenol2-(Phenylthio)oxazoleEt₃N, CH₃CN, rt80-95%

Experimental Protocol: General Procedure for Nucleophilic Substitution on a 2-Chlorooxazole with an Amine

Materials:

  • 2-Chlorooxazole derivative (1.0 equiv)

  • Amine nucleophile (1.1 - 1.5 equiv)

  • Base (e.g., K₂CO₃, Et₃N) (2.0 equiv)

  • Solvent (e.g., DMF, CH₃CN)

Procedure:

  • In a reaction vessel, combine the 2-chlorooxazole, amine, and base in the chosen solvent.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify the product via column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and 2-chlorooxazoles are excellent substrates for these transformations.[6][7][8]

The Suzuki-Miyaura coupling enables the reaction of 2-chlorooxazoles with boronic acids or their esters to form 2-aryl or 2-vinyl oxazoles.[9][10][11][12]

  • Mechanism Insight: The catalytic cycle involves the oxidative addition of the 2-chlorooxazole to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[8]

The Sonogashira coupling facilitates the reaction of 2-chlorooxazoles with terminal alkynes, providing access to 2-alkynyloxazoles.[13][14][15][16] This is particularly valuable for creating rigid linkers or for further synthetic manipulations of the alkyne functionality.

  • Key Features: This reaction is co-catalyzed by copper(I) salts, which facilitate the formation of a copper acetylide intermediate that participates in the transmetalation step with the palladium complex.[13][14]

Table 2: Palladium-Catalyzed Cross-Coupling Reactions of 2-Chlorooxazoles

Reaction NameCoupling PartnerProductTypical Catalytic SystemYield Range
Suzuki-MiyauraArylboronic acid2-AryloxazolePd(PPh₃)₄, K₂CO₃70-95%
SonogashiraPhenylacetylene2-(Phenylethynyl)oxazolePdCl₂(PPh₃)₂, CuI, Et₃N65-85%

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a 2-Chlorooxazole

Materials:

  • 2-Chlorooxazole derivative (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 equiv)

  • Solvent system (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O)

Procedure:

  • To a degassed reaction vessel, add the 2-chlorooxazole, arylboronic acid, palladium catalyst, and base.

  • Add the degassed solvent system.

  • Heat the reaction mixture under an inert atmosphere to 80-100 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction and perform an aqueous work-up.

  • Extract the product with an organic solvent, dry, and concentrate.

  • Purify by column chromatography.[17]

III. Strategic Applications in Medicinal Chemistry: From Building Blocks to Drug Candidates

The versatility of 2-chlorooxazoles makes them highly valuable in the design and synthesis of a wide range of therapeutic agents.

As Bioisosteric Replacements: Fine-Tuning Physicochemical and Pharmacokinetic Properties

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a cornerstone of medicinal chemistry.[18][19][20] The 2-substituted oxazole moiety can serve as a bioisostere for various functional groups, such as amides and esters. The 2-chlorooxazole provides a direct route to these bioisosteric replacements.

  • Rationale: Replacing a metabolically labile ester or amide with a more stable oxazole ring can improve a drug candidate's pharmacokinetic profile. The 2-chlorooxazole allows for the introduction of the desired R-group via nucleophilic substitution, mimicking the side chain of the original ester or amide.

Bioisosteric_Replacement cluster_0 Traditional Functional Group cluster_1 Bioisosteric Replacement Amide Amide (R-CO-NHR') Oxazole 2-Aminooxazole (R-oxazole-NHR') Amide->Oxazole Bioisosteric Replacement Ester Ester (R-CO-OR') Oxazole_Ether 2-Alkoxyoxazole (R-oxazole-OR') Ester->Oxazole_Ether Bioisosteric Replacement 2-Chlorooxazole 2-Chlorooxazole Building Block 2-Chlorooxazole->Oxazole Nucleophilic Substitution (R'NH2) 2-Chlorooxazole->Oxazole_Ether Nucleophilic Substitution (R'OH) Kinase_Inhibitor_Synthesis Start 2-Chlorooxazole Intermediate1 2-Amino-substituted Oxazole Start->Intermediate1 SNA_r with Hinge-Binding Amine Intermediate2 2-Aryl-substituted Oxazole Start->Intermediate2 Suzuki Coupling with Functionalized Boronic Acid Final_Product Kinase Inhibitor Library Intermediate1->Final_Product Further Diversification Intermediate2->Final_Product Further Diversification

Figure 2: Synthetic workflow for kinase inhibitor libraries.

IV. Conclusion: A Versatile and Indispensable Tool

2-Chlorooxazoles represent a class of building blocks that are both synthetically accessible and exceptionally versatile. Their reactivity profile, centered on nucleophilic substitution and palladium-catalyzed cross-coupling, provides medicinal chemists with a robust platform for molecular diversification. From their role in bioisosteric replacement to their use as scaffolds for targeted therapies like kinase inhibitors, 2-chlorooxazoles are poised to continue playing a significant role in the discovery and development of the next generation of medicines. The strategic application of these building blocks, guided by a deep understanding of their reactivity, will undoubtedly accelerate the journey from a chemical starting material to a life-saving therapeutic.

V. References

  • Semantic Scholar. (n.d.). Ethyl 2-chlorooxazole-4-carboxylate: a versatile intermediate for the synthesis of substituted oxazoles. Retrieved from [Link]

  • Google Patents. (n.d.). EP0281012A1 - 4-Chloro-oxazole derivatives, method for their preparation and their use. Retrieved from

  • METHODS FOR SYNTHESIS OF OXAZOLONES: A REVIEW. (n.d.). Retrieved from [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Retrieved from [Link]

  • Palladium-Catalyzed Cross-Coupling: A Historical Contextual Perspective to the 2010 Nobel Prize. (n.d.). Retrieved from [Link]

  • MDPI. (2022). Fe-Catalyzed Synthesis of 2-Benzoxazolone—An Important Fragment of Biologically Active Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Reactivity of halogenothiazoles towards nucleophiles. Kinetics of reactions between 2- and 4-halogenothiazoles and nucleophiles. Retrieved from [Link]

  • YouTube. (2020). Suzuki Coupling. Retrieved from [Link]

  • YouTube. (2020). Sonogashira cross-coupling reaction. Retrieved from [Link]

  • MDPI. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Retrieved from [Link]

  • YouTube. (2020). Sonogashira Coupling Reaction Mechanism| With Problems| CSIR-NET GATE. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • YouTube. (2025). Sonogashira Cross-Coupling /LiAlH4 Reduction/CSIR 2011| Problem Solved/ChemOrgChem. Retrieved from [Link]

  • PMC. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Antibacterial Activity of Some Oxazolone Derivatives. Retrieved from [Link]

  • Institute of Industrial Science, the University of Tokyo. (n.d.). Bioisosterism: A Rational Approach in Drug Design. Retrieved from [Link]

  • ResearchGate. (2025). A Dichlorination-Reductive-Dechlorination Route to N Acetyl2-Oxazolone. Retrieved from [Link]

  • PMC. (n.d.). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novelt[17][21][22]riazino[2,3-c]quinazolines. Retrieved from [Link]

  • International Journal of Chemical and Physical Sciences. (n.d.). Synthesis and Characterization of Novel Oxazole derivatives of Disubstituted N-arylmaleimides. Retrieved from [Link]

  • PMC. (2020). Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. Retrieved from [Link]

  • PubMed. (n.d.). Convenient one-pot synthesis of 2-oxazolines from carboxylic acids. Retrieved from [Link]

  • Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • YouTube. (2021). Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. Retrieved from [Link]

  • PMC. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Retrieved from [Link]

  • YouTube. (2024). The Sonogashira Coupling Reaction Mechanism. Retrieved from [Link]

  • Reactivities of Heteroatomic Nucleophiles Towards Carbon Electrophiles. (n.d.). Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Semantic Scholar. (2014). The synthesis of novel kinase inhibitors using click chemistry. Retrieved from [Link]

  • YouTube. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. Retrieved from [Link]

  • YouTube. (2021). Sonogashira Reaction | Coupling to Alkyne with Aryl | CuI. Retrieved from [Link]

  • 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. (2020). Retrieved from [Link]

  • ResearchGate. (2017). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?. Retrieved from [Link]

  • PubMed. (2024). Discovery of selective TYK2 inhibitors: Design, synthesis, in vitro and in silico studies of promising hits with triazolopyrimidinone scaffold. Retrieved from [Link]

  • PubMed. (2011). Discovery of indazoles as inhibitors of Tpl2 kinase. Retrieved from [Link]

  • Pen & Prosperity. (n.d.). Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. Retrieved from [Link]

  • ResearchGate. (n.d.). A “building block triangle” representing building blocks for medicinal chemistry. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Retrieved from [Link]

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An In-Depth Technical Guide to the Safe Handling of Ethyl 2-chlorooxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the safety data for Ethyl 2-chlorooxazole-4-carboxylate (CAS No. 460081-18-9). Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document moves beyond mere data presentation. It synthesizes safety information with practical, field-proven insights to ensure that laboratory personnel can work with this valuable synthetic intermediate confidently and safely. The structure of this guide is designed to logically build from fundamental identification to proactive risk mitigation and emergency preparedness, reflecting a holistic approach to laboratory safety.

Section 1: Chemical and Physical Identity

This compound is a versatile heterocyclic compound utilized as a key building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[1] Its reactivity is centered around the chlorinated oxazole ring, making it a valuable intermediate.[1] A thorough understanding of its physical and chemical properties is the first step in a robust safety assessment.

Quantitative data for this compound is summarized in Table 1. It is critical to note that physical properties such as melting point can vary between suppliers, likely due to differences in purity. Researchers should always consult the specific documentation for the batch in use.

Table 1: Chemical and Physical Properties of this compound

IdentifierValueSource(s)
CAS Number 460081-18-9[2][3][4]
Molecular Formula C6H6ClNO3[2][3][4]
Molecular Weight 175.57 g/mol [2][3][4]
IUPAC Name ethyl 2-chloro-1,3-oxazole-4-carboxylate[3]
Synonyms 2-Chloro-4-oxazolecarboxylic acid ethyl ester[1]
Appearance White to cream, orange, or pink solid/powder[1][5]
Melting Point 44.5-53.5°C to 97-98°C (Varies by supplier/purity)[3][5]
Purity Typically ≥95%[1][3]

Section 2: Hazard Identification and GHS Classification

According to the Globally Harmonized System (GHS), this compound is classified as a hazardous substance. The primary concerns for laboratory personnel are irritation upon direct contact or inhalation.[3] One supplier also classifies it as acutely toxic (Category 4) if swallowed, inhaled, or in contact with skin.[2] The GHS classification necessitates specific handling protocols to mitigate risk.

The signal word associated with this chemical is "Warning" . The GHS pictogram required on its label is the exclamation mark (GHS07), which denotes an irritant, skin sensitizer, or acutely toxic (harmful) substance.

GHS_Classification cluster_hazards GHS Hazard Classifications substance This compound CAS: 460081-18-9 ghs_pictogram GHS07 Pictogram | (Exclamation Mark) substance->ghs_pictogram H315 H315 Skin Irritation (Category 2) ghs_pictogram->H315 Indicates H319 H319 Serious Eye Irritation (Category 2A) ghs_pictogram->H319 H335 H335 Respiratory Irritation (STOT SE, Category 3) ghs_pictogram->H335

Caption: GHS hazard classifications for the compound.

Table 2: GHS Hazard and Precautionary Statements

CodeStatementCategory
H315 Causes skin irritation.Hazard
H319 Causes serious eye irritation.Hazard
H335 May cause respiratory irritation.Hazard
P261 Avoid breathing dust/fume/gas/mist/vapours/spray.[2]Prevention
P264 Wash skin thoroughly after handling.[2][6]Prevention
P280 Wear protective gloves/protective clothing/eye protection/face protection.[2][6]Prevention
P302+P352 IF ON SKIN: Wash with plenty of soap and water.[6]Response
P304+P340 IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][6]Response
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][6]Response
P405 Store locked up.[2][6]Storage
P501 Dispose of contents/container to an approved waste disposal plant.[6]Disposal

Section 3: Risk Assessment and Exposure Control

Expertise & Experience: A Proactive Stance

As a solid powder, the primary routes of exposure for this compound are inhalation of airborne particles and direct skin or eye contact during handling procedures like weighing and transferring. The causality is direct: exposure to the irritant compound leads to a physiological response. Therefore, our entire safety protocol is built on the principle of preventing this initial contact. This is achieved not just through personal protective equipment (PPE), but through a hierarchy of controls that prioritizes engineering solutions to contain the material at its source.

Engineering Controls

The most effective way to prevent respiratory exposure is to handle this material within a properly functioning chemical fume hood.[6] Local exhaust ventilation can also be acceptable if a full fume hood is not feasible.[7] The purpose of these controls is to draw any generated dust or powder away from the user's breathing zone, providing a critical first line of defense.

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. Its selection and use must be deliberate and informed. No occupational exposure limits (e.g., OSHA PEL, ACGIH TLV) have been established for this compound, reinforcing the need for stringent PPE use.[6]

Table 3: Recommended Personal Protective Equipment

ProtectionSpecificationRationale
Eye/Face Chemical safety goggles or a full-face shield (European Standard EN 166 compliant).[8]Protects against splashes and airborne powder, preventing serious eye irritation.
Hand Chemically resistant gloves (e.g., neoprene or nitrile rubber).[9]Prevents direct skin contact, which can cause irritation.[6]
Body Standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Not required under normal use with adequate engineering controls. For large spills or emergencies, a NIOSH/MSHA-approved respirator may be necessary.[8]Engineering controls should be sufficient to keep exposure below any level of concern.

Hygiene Measures

Simple, consistent hygiene practices are a self-validating system for preventing accidental ingestion or cross-contamination.

  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[2][10]

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.[2]

  • Contaminated clothing should be removed and washed before reuse.[6]

Section 4: Safe Handling and Storage Protocols

A methodical, step-by-step approach to handling minimizes the generation of dust and the potential for spills.

Experimental Protocol: Safe Weighing and Transfer

  • Preparation: Don all required PPE as detailed in Table 3. Verify that the chemical fume hood is operational and the sash is at the appropriate height.

  • Staging: Place a weigh boat, spatula, and the sealed container of this compound onto the balance within the fume hood.

  • Transfer: Carefully open the container. Use the spatula to gently scoop the required amount of powder into the weigh boat. Avoid tapping or dropping the powder, which can create airborne dust.

  • Sealing: Securely close the main container immediately after dispensing.

  • Cleanup: Gently wipe the spatula and any minor residue on the balance with a damp cloth or paper towel to prevent dust from becoming airborne. Dispose of the cleaning material as chemical waste.

  • Final Transfer: Carefully transfer the weighed powder to your reaction vessel within the fume hood.

Storage Requirements

Proper storage is essential for both safety and maintaining the chemical's integrity.

  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][8]

  • Security: The area should be locked to restrict access.[6]

  • Temperature: Several suppliers recommend storage in a freezer or at -20°C, likely to ensure long-term stability and prevent degradation.[11]

  • Incompatibilities: Keep away from strong oxidizing agents and strong bases.[10][12]

Section 5: Emergency Procedures - A Self-Validating System

Trustworthiness Through Preparation

Emergency protocols must be clear, concise, and practiced. Their trustworthiness comes not from the document itself, but from the laboratory's commitment to ensuring every individual knows their role in a potential emergency. These procedures are a self-validating system; their effectiveness is confirmed through drills and immediate, correct application when needed.

First-Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an exposure. In all cases of significant exposure or if symptoms persist, seek immediate medical attention and provide the attending physician with this safety data.[13]

Table 4: First-Aid Response by Exposure Route

RouteProtocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[2][6]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[6][7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention or call a poison control center.[6][9]

Accidental Release (Spill) Protocol

A spill presents both an exposure risk and a contamination risk. The following workflow provides a logical sequence for response.

Spill_Response_Workflow Assess Assess Spill (Size & Risk) Isolate Isolate Area (Alert others, restrict access) Assess->Isolate PPE Don Appropriate PPE (Gloves, Goggles, etc.) Isolate->PPE Contain Contain & Clean (Cover with inert absorbent, prevent dust, sweep carefully) PPE->Contain Dispose Package & Dispose (Seal waste, label clearly, follow hazardous waste protocol) Contain->Dispose Decontaminate Decontaminate Area (Wipe surfaces, wash hands) Dispose->Decontaminate

Caption: A workflow for responding to a chemical spill.

For a small spill of this compound:

  • Evacuate non-essential personnel and ensure the area is well-ventilated.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand to prevent the powder from becoming airborne.

  • Carefully sweep or vacuum the material into a suitable container for chemical waste. Avoid actions that generate dust.

  • Decontaminate the spill area and all tools used for cleanup.

  • Dispose of the waste according to institutional and local regulations.[6]

Section 6: Toxicological and Reactivity Profile

Toxicological Information

The primary toxicological concerns are related to its irritant properties.[6]

  • Acute Effects: Skin contact may lead to redness, itching, and inflammation.[6] Eye contact can cause redness, pain, and serious damage.[6] Inhalation may irritate the lungs and respiratory system.[6] One supplier also indicates the material is harmful if swallowed, inhaled, or absorbed through the skin.[2]

  • Chronic Effects: No specific data on long-term exposure, carcinogenicity, or reproductive toxicity is available. The absence of data necessitates handling the compound as potentially hazardous with long-term exposure.

Chemical Stability and Reactivity

  • Stability: The compound is considered stable under recommended storage conditions. Some related compounds are noted to be sensitive to air or light, so protection from these should be considered a best practice.[10][12]

  • Reactivity: No specific hazardous reactions have been documented. However, as a general precaution for functionalized organic molecules, avoid contact with strong oxidizing agents and strong bases, as these could initiate vigorous or unintended reactions.[10][12]

Section 7: Disposal Considerations

Disposal of this compound and any contaminated materials must be handled as hazardous waste.

  • Waste generators must comply with all federal, state, and local hazardous waste regulations to ensure complete and accurate classification and disposal.[6]

  • Do not allow the product to enter drains, sewers, or waterways.[6]

  • Utilize a licensed professional waste disposal service to dispose of this material.

Conclusion

This compound is a valuable reagent whose risks are well-defined and manageable. Its hazards are primarily irritant in nature, and a safety-conscious approach grounded in a hierarchy of controls—prioritizing engineering solutions like fume hoods and supplementing with appropriate PPE and hygiene practices—is sufficient to ensure safe handling. By understanding the causality behind these safety protocols and being prepared with clear, actionable emergency procedures, researchers can confidently and responsibly utilize this compound in their work.

References

  • Current time information in Singapore. (n.d.). Google.
  • SDS – SECTION 4. (n.d.). Society for Chemical Hazard Communication. Retrieved February 15, 2026, from [Link]

  • Material Safety Data Sheet. (2010, August 3). Greenbook.net. Retrieved February 15, 2026, from [Link]

  • 4-Methoxybenzaldehyde Safety Data Sheet. (2015, January 3). AWS. Retrieved February 15, 2026, from [Link]

Sources

Suppliers of high purity Ethyl 2-chlorooxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Sourcing Guide: High Purity Ethyl 2-chlorooxazole-4-carboxylate

Executive Summary

This guide provides a technical framework for sourcing, validating, and handling This compound , a critical heteroaromatic scaffold used in the synthesis of kinase inhibitors and agrochemicals. Due to the high reactivity of the C2-chlorine atom, this compound is prone to hydrolysis and degradation, making supplier selection and incoming quality control (QC) pivotal for experimental success.

Crucial Note on CAS Registry: While the request references CAS 115118-93-9 , the industry-standard CAS registry number for this compound is 460081-18-9 . Researchers must verify the chemical structure (InChIKey: SYWQOPRAPDMWMC-UHFFFAOYSA-N) rather than relying solely on CAS numbers, as registry errors are common in niche heterocycles.

Part 1: Chemical Profile & Strategic Importance

The oxazole ring is a bioisostere for amide bonds and thiazoles, offering improved metabolic stability and solubility profiles in drug candidates. The 2-chloro substituent is the functional "warhead," enabling rapid diversification via Nucleophilic Aromatic Substitution (


) or Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Stille).
Key Chemical Data
PropertySpecification
Chemical Name This compound
Common CAS 460081-18-9 (Verify against 115118-93-9)
Molecular Formula

Molecular Weight 175.57 g/mol
Appearance White to off-white solid (low melting point: 44-54°C)
Storage +2°C to +8°C (Short term), -20°C (Long term).[1] Moisture Sensitive.

Part 2: Critical Quality Attributes (CQAs)

"High Purity" (>97%) is insufficient as a standalone metric. You must profile for specific impurities that poison downstream catalysis.

1. The "Killer" Impurity: Ethyl 2-hydroxyoxazole-4-carboxylate

  • Origin: Hydrolysis of the C2-Cl bond due to moisture exposure during synthesis or storage.

  • Impact: The 2-hydroxy species (often existing as the 2-oxo tautomer) is unreactive in

    
     conditions and can chelate Pd-catalysts, stalling cross-couplings.
    
  • Detection: Look for a broad singlet ~11-12 ppm in

    
    -NMR (DMSO-
    
    
    
    ) or a mass peak of M-18 (Cl replaced by OH).

2. Residual Synthetic Precursors

  • Origin: Incomplete Sandmeyer reaction from Ethyl 2-aminooxazole-4-carboxylate (CAS 177760-52-0).

  • Impact: The amine competes as a nucleophile in your target reaction, leading to homodimerization byproducts.

Part 3: Supplier Landscape & Selection Strategy

Do not treat all suppliers equally. For this moisture-sensitive electrophile, the "Age of Batch" is often more critical than the "Brand of Supplier."

Supplier Tiering Matrix
TierSupplier TypeRecommended VendorsUse CaseRisk Profile
1 Primary Catalogs Sigma-Aldrich (Merck), Thermo (Alfa Aesar), TCIGMP precursors, Late-stage optimizationLow. High QC, but expensive ($100+/g).
2 Building Block Specialists Combi-Blocks, Enamine, BLD PharmLibrary synthesis, MedChem SARMedium. Generally reliable, but check COA dates.
3 Aggregators MolPort, eMolecules (sourcing from Asia)Bulk scale-up (>100g)High. Re-packaging often introduces moisture.
Decision Logic for Sourcing

SupplierSelection Start Start: Define Needs Scale Quantity Required? Start->Scale App Application Type? Scale->App < 10g Tier3 Tier 3: Bulk Aggregators (Mandatory In-House QC) Scale->Tier3 > 100g Tier1 Tier 1: Sigma/Thermo (High Cost, High Assurance) App->Tier1 GMP / Late Stage Tier2 Tier 2: Combi-Blocks/Enamine (Balance Cost/Quality) App->Tier2 Discovery / Screening QC_Check Recrystallize (Hexane/EtOAc) Tier3->QC_Check Must Re-Purify

Figure 1: Decision matrix for selecting a supplier based on scale and risk tolerance.

Part 4: Validation Protocol (Incoming QC)

Upon receipt, perform this self-validating QC protocol. Do not trust the Certificate of Analysis (COA) if the bottle seal is compromised.

Protocol: Differential Solvation NMR Standard


 NMR often masks the acidic proton of the hydrolyzed impurity. Use DMSO-

.
  • Sample Prep: Dissolve 5mg of sample in 0.6mL dry DMSO-

    
    .
    
  • Acquisition: Run standard proton NMR (16 scans).

  • Analysis Criteria:

    • Target: Triplet (1.3 ppm), Quartet (4.3 ppm) for Ethyl group. Singlet (~8.6 ppm) for C5-H.

    • Fail Criteria:

      • Any peak at ~7.0-7.5 ppm (indicates unreacted 2-amino precursor).

      • Any broad peak >10 ppm (indicates 2-hydroxy/oxo impurity).

      • Missing C2-Cl carbon peak in

        
        -NMR (~150 ppm).
        
QC Workflow Diagram

QC_Workflow Sample Sample Receipt (Check Seal) Visual Visual Inspection (White Solid vs Yellow Oil) Sample->Visual LCMS LC-MS Analysis (Check M+H) Visual->LCMS If Solid Purify Remediation: Flash Column (0-20% EtOAc/Hex) Visual->Purify If Oily/Yellow NMR H-NMR (DMSO-d6) LCMS->NMR Decision Pass/Fail? NMR->Decision Process Release for Synthesis Decision->Process Purity >97% Decision->Purify Contains 2-OH

Figure 2: Incoming Quality Control workflow to detect hydrolysis and degradation.

Part 5: Application Workflow (Usage Guide)

To maximize yield, you must mitigate the lability of the C2-Cl bond.

Standard Operating Procedure:


 Displacement 
Context: Installing an amine at C2.
  • Solvent: Use anhydrous THF or Dioxane . Avoid alcohols (EtOH/MeOH) which can trans-esterify the C4-ester or displace the chloride at high temps.

  • Base: Use a non-nucleophilic base like DIPEA (Diisopropylethylamine) or

    
     . Avoid hydroxide bases (NaOH) which will hydrolyze the ester immediately.
    
  • Temperature: Start at 0°C . The C2 position is highly activated by the adjacent Nitrogen and Oxygen atoms. Room temperature is often sufficient. Heating >60°C increases risk of decarboxylation.

Reaction Scheme (Textual Representation): this compound + R-NH2 + DIPEA -> Ethyl 2-(R-amino)oxazole-4-carboxylate + DIPEA.HCl

References

  • PubChem. this compound (Compound Summary). National Library of Medicine. [Link]

  • Hodgetts, K. J., & Kershaw, M. T. (2002).[2] this compound: A Versatile Intermediate for the Synthesis of Substituted Oxazoles.[2] Organic Letters, 4(17), 2905–2907.[2] [Link]

Sources

Methodological & Application

Suzuki coupling conditions for Ethyl 2-chlorooxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Suzuki-Miyaura Coupling: Strategic Functionalization of Ethyl 2-chlorooxazole-4-carboxylate

Introduction: The Strategic Importance of Oxazole Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its reliability in constructing carbon-carbon bonds.[1][2][3] This palladium-catalyzed reaction offers mild conditions, exceptional functional group tolerance, and a broad substrate scope, making it an indispensable tool in academic and industrial research.[4][5]

Within the landscape of medicinal chemistry, the oxazole nucleus is a privileged scaffold, appearing in a multitude of biologically active compounds and approved pharmaceuticals.[6][7] The ability to strategically modify this heterocyclic core is paramount for developing extensive compound libraries for structure-activity relationship (SAR) studies.[6][8] This guide focuses on the Suzuki-Miyaura coupling of this compound, a valuable building block for accessing novel 2-substituted oxazole derivatives. While aryl chlorides are notoriously less reactive than their bromide or iodide counterparts, electron-deficient heteroaryl chlorides such as this substrate can be successfully coupled with the appropriate choice of advanced catalyst systems.[5][9][10][11]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura reaction hinges on a well-defined palladium-based catalytic cycle. Understanding this mechanism is crucial for rational troubleshooting and optimization. The cycle is generally accepted to proceed through three key stages:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound, forming a Pd(II) complex.[2][9][12] This is often the rate-limiting step for less reactive aryl chlorides.[11]

  • Transmetalation : The organic moiety from the organoboron species is transferred to the Pd(II) center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which then facilitates the ligand exchange on the palladium complex.[13][14][15][16][17]

  • Reductive Elimination : The two coupled organic fragments are expelled from the palladium center, forming the desired carbon-carbon bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[2][3][12]

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl PdII_Aryl Ar-Pd(II)L₂(Cl) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-B(OH)₂ + Base PdII_Both Ar-Pd(II)L₂(Ar') Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim Ar-Ar' (Product) RedElim->Pd0 BoronicAcid Ar'-B(OH)₂ Boronate [Ar'-B(OH)₃]⁻ (Activated) BoronicAcid->Boronate Base Base (e.g., K₃PO₄) Base->Boronate

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimized Protocol: Suzuki Coupling of this compound

This protocol is designed to address the lower reactivity of the chloro-substituent by employing a modern, highly active catalyst system. Rigorous adherence to anhydrous and anaerobic conditions is critical for success.

Reagents & Equipment
ComponentRecommended ChoicePurpose
Aryl Halide This compoundSubstrate
Organoboron Reagent Arylboronic Acid or Arylboronic acid pinacol esterCoupling Partner (1.2 - 1.5 equiv.)
Palladium Precatalyst SPhos Pd G3 or XPhos Pd G3 (1-3 mol%)Forms active Pd(0) in situ
Base Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃)Activates boronic acid (2.0 - 3.0 equiv.)
Solvent 1,4-Dioxane / Water (5:1 ratio, anhydrous) or Toluene / WaterReaction medium
Atmosphere High-purity Argon or NitrogenPrevents catalyst deactivation
Glassware Flame-dried Schlenk flask or sealed vialMaintain inert atmosphere
Experimental Workflow

Experimental_Workflow start Start setup 1. Assemble & Flame-Dry Glassware start->setup add_solids 2. Add Solids: - Aryl Chloride (1.0 eq) - Boronic Acid (1.2 eq) - Base (2.0 eq) - Catalyst (0.02 eq) setup->add_solids inert_atm 3. Evacuate & Backfill with Argon (3x) add_solids->inert_atm add_solvents 4. Add Degassed Solvents (e.g., Dioxane/H₂O) inert_atm->add_solvents reaction 5. Heat to 80-100 °C with Vigorous Stirring add_solvents->reaction monitor 6. Monitor by TLC / LC-MS reaction->monitor workup 7. Quench, Extract & Dry monitor->workup Reaction Complete purify 8. Purify by Column Chromatography workup->purify end End Product purify->end

Caption: Step-by-step workflow for the Suzuki coupling protocol.

Step-by-Step Methodology
  • Vessel Preparation: A Schlenk flask or microwave vial equipped with a magnetic stir bar is assembled with a condenser and flame-dried under high vacuum. The vessel is then allowed to cool to room temperature under a positive pressure of argon or nitrogen.[12]

  • Reagent Addition: To the flask, add this compound (1.0 equiv.), the desired arylboronic acid or ester (1.2–1.5 equiv.), finely powdered potassium phosphate (2.0 equiv.), and the palladium precatalyst (e.g., SPhos Pd G3, 0.02 equiv.).

  • Inerting: The flask is sealed, and the atmosphere is exchanged by evacuating and backfilling with argon three times to ensure the complete removal of oxygen.

  • Solvent Addition: Degassed 1,4-dioxane and water (e.g., in a 5:1 ratio) are added via syringe. The solvent should be thoroughly degassed beforehand by sparging with argon for 20-30 minutes or by three freeze-pump-thaw cycles.[18]

  • Reaction: The reaction mixture is heated to 80–100 °C with vigorous stirring to ensure proper mixing of the potentially biphasic system.[12][18]

  • Monitoring: The reaction progress is monitored periodically by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[6]

  • Work-up: Upon completion, the reaction is cooled to room temperature. Water is added, and the mixture is transferred to a separatory funnel.[19] The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.[19]

  • Purification: The crude residue is purified by flash column chromatography on silica gel to yield the desired 2-aryl-oxazole-4-carboxylate product.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This guide addresses common issues encountered during Suzuki-Miyaura couplings.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion Catalyst Inactivity: Pd(0) or ligand was oxidized.[11][18]Insufficient Degassing: Oxygen is poisoning the catalyst.[18]Incorrect Base/Solvent: The chosen combination is suboptimal for the substrate.[17]Low Temperature: Insufficient energy for the oxidative addition step.[18]Use a fresh, high-quality precatalyst. Store all catalysts and ligands under an inert atmosphere.Improve the degassing procedure (increase sparging time or use freeze-pump-thaw).Screen alternative bases (e.g., Cs₂CO₃) and solvent systems (e.g., Toluene/H₂O, DMF).Incrementally increase the reaction temperature in 10 °C intervals.
Homocoupling of Boronic Acid Oxygen Contamination: O₂ can facilitate the oxidative coupling of the boronic acid.[9][18]Pd(II) Precatalyst Issues: In-situ reduction of some Pd(II) sources can promote homocoupling.[18]Ensure the most rigorous degassing and maintenance of the inert atmosphere throughout the reaction.Use a Pd(0) source (e.g., Pd(PPh₃)₄) or a modern precatalyst that cleanly generates the active Pd(0) species.
Protodeboronation Boronic Acid Instability: The C-B bond is cleaved and replaced by C-H, especially at high temperatures or long reaction times.[11]Excess Water/Base: Can promote hydrolysis of the C-B bond.Use a more stable boronic acid derivative like a pinacol ester or a potassium trifluoroborate salt.[1][9][11]Use freshly opened or purified boronic acid.Avoid unnecessarily long reaction times.
Dehalogenation of Starting Material Hydride Source: Trace impurities or certain reagents can act as hydride donors, reducing the aryl chloride.[18]Ensure solvents are pure. Switch to a carbonate or phosphate base and an aprotic solvent system if dehalogenation is significant.[18]

References

  • Suzuki Coupling: Mechanism & Examples. NROChemistry. Available from: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available from: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]

  • Suzuki reaction. Wikipedia. Available from: [Link]

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ACS Publications. Available from: [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. MDPI. Available from: [Link]

  • why use base in suzuki coupling. HZPT Blog. Available from: [Link]

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available from: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available from: [Link]

  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. Available from: [Link]

  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. Available from: [Link]

  • New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. Available from: [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. Available from: [Link]

  • Suzuki coupling of oxazoles. The University of Manchester Research Explorer. Available from: [Link]

  • Iterative two-step strategy for C2-C4′ linked poly-oxazole synthesis using Suzuki-Miyaura cross-coupling reaction. ResearchGate. Available from: [Link]

  • How can I solve my problem with Suzuki coupling? ResearchGate. Available from: [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. Available from: [Link]

  • Highly Active Heterogeneous Palladium Catalyst for the Suzuki Reaction of Heteroaryl Chlorides. ResearchGate. Available from: [Link]

  • Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. Available from: [Link]

  • What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core? ResearchGate. Available from: [Link]

  • The Suzuki Reaction - Chem 115 Myers. Harvard University. Available from: [Link]

  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. University of California, San Diego. Available from: [Link]

  • Suzuki cross-coupling. Chemistry LibreTexts. Available from: [Link]

Sources

Palladium-catalyzed cross-coupling of 2-chlorooxazoles

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Palladium-Catalyzed Cross-Coupling of 2-Chlorooxazoles

Part 1: Introduction & Strategic Overview

The oxazole scaffold is a ubiquitous pharmacophore in medicinal chemistry, featured in bioactive natural products (e.g., hennoxazoles, ulapualides) and synthetic therapeutics due to its ability to mimic peptide bonds and participate in hydrogen bonding. While 2-substituted oxazoles are highly desirable, their synthesis via cross-coupling of 2-chlorooxazoles presents distinct challenges compared to their bromo- or iodo-analogs.

The Core Challenge:

  • Electronic Deactivation: The C2–Cl bond is stronger and less polarizable than C–Br or C–I, requiring electron-rich ligands to facilitate oxidative addition.

  • Hydrolytic Instability: The C2 position is adjacent to the ring nitrogen (C=N), rendering it highly electrophilic. Under the basic, aqueous conditions typical of Suzuki-Miyaura couplings, 2-chlorooxazoles are prone to nucleophilic attack by hydroxide, leading to hydrolysis (forming the oxazolone) or ring-opening decomposition before the cross-coupling can occur.

This guide provides a high-fidelity roadmap to overcoming these barriers, utilizing modern ligand design and strictly controlled reaction environments.

Part 2: Mechanistic Insights & Critical Parameters

To successfully couple 2-chlorooxazoles, one must understand the competition between the desired catalytic cycle and the background decomposition.

Mechanism of Oxidative Addition

Unlike simple aryl chlorides, 2-chlorooxazoles often undergo oxidative addition via a nucleophilic displacement-like pathway rather than the concerted three-centered insertion observed with neutral arenes. The electron-deficient nature of the oxazole ring lowers the LUMO energy at the C2 position, allowing electron-rich Pd(0) species to attack directly.

Implication: Ligands that increase the electron density on Palladium (e.g., alkylphosphines like PCy3, or Buchwald biaryl phosphines like XPhos) are not just preferred; they are essential.

Visualizing the Pathway

OxazoleCoupling Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Rate Limiting for Cl) Pd0->OxAdd + 2-Chlorooxazole Oxazole 2-Chlorooxazole Hydrolysis SIDE REACTION: Hydrolysis to Oxazolone Oxazole->Hydrolysis Aq. Base (OH-) PdII Pd(II)-Cl Intermediate (Electrophilic) OxAdd->PdII PdII->Hydrolysis Slow Transmetallation TransMet Transmetallation (R-B(OH)2 / Base) PdII->TransMet + Boronate/Base RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product 2-Aryl/Alkyl Oxazole RedElim->Product

Figure 1: Catalytic cycle highlighting the critical competition between oxidative addition and hydrolytic decomposition.

Part 3: Optimized Experimental Protocols

Protocol A: The "Anhydrous" Suzuki-Miyaura Coupling

Best for: Base-sensitive 2-chlorooxazoles and maximizing yield.

This protocol substitutes aqueous carbonate bases with anhydrous fluoride sources (CsF) or phosphates, utilizing the solubility of these salts in polar aprotic solvents to drive the reaction without exposing the oxazole to high concentrations of water.

Materials:

  • Substrate: 2-Chlorooxazole derivative (1.0 equiv)

  • Coupling Partner: Aryl/Heteroaryl boronic acid (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: XPhos (10 mol%) or SPhos (for sterically hindered substrates)

  • Base: CsF (3.0 equiv) or K₃PO₄ (anhydrous, finely ground)

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Procedure:

  • Preparation: Oven-dry a microwave vial or Schlenk tube. Cool under a stream of Argon.[1]

  • Charging: Add Pd(OAc)₂, Ligand, Boronic Acid, and Base to the vial. If the 2-chlorooxazole is a solid, add it now. Cap the vial.

  • Inerting: Evacuate and backfill with Argon (3 cycles).

  • Solvation: Inject anhydrous 1,4-Dioxane via syringe. If the oxazole is a liquid, add it now via syringe.

  • Activation: Stir at room temperature for 5 minutes to allow ligand complexation (solution often turns yellow/orange).

  • Reaction: Heat to 80–100 °C .

    • Note: Microwave irradiation (100 °C, 30-60 mins) is preferred over conventional heating to minimize the thermal window for decomposition.

  • Work-up: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Concentrate and purify via flash chromatography.

Why this works: CsF promotes transmetallation via the formation of a fluoroborate intermediate without generating a high pH aqueous environment, preserving the oxazole ring.

Protocol B: The Stille Coupling Alternative

Best for: Highly sensitive substrates where base cannot be tolerated.

If the Suzuki conditions lead to degradation, the Stille coupling is the reliable fallback. It operates under neutral conditions.

Materials:

  • Substrate: 2-Chlorooxazole (1.0 equiv)

  • Reagent: Organostannane (1.1 equiv)

  • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd₂(dba)₃/P(fur)₃

  • Additive: CuI (10 mol%) – Critical for accelerating the reaction of chlorides.

  • Solvent: Toluene or DMF (degassed)

Step-by-Step Procedure:

  • Charging: Add Pd catalyst, CuI, and solid reagents to a reaction vessel under Argon.

  • Solvation: Add degassed solvent.

  • Reaction: Heat to 100–110 °C for 4–12 hours.

  • Work-up (Tin Removal): Cool to RT. Add aqueous KF solution and stir vigorously for 30 minutes (precipitates tin as polymeric fluoride). Filter the white solid, extract the filtrate with ether/EtOAc, and purify.

Part 4: Optimization & Troubleshooting Matrix

Use this decision tree to refine your conditions based on initial results.

ObservationDiagnosisCorrective Action
No Reaction (SM Recovery) Oxidative addition failed.Switch to a more electron-rich ligand (e.g., CataCXium A or PtBu3 ). Increase temp to 120 °C (Microwave).
Hydrolysis Product (Oxazolone) Base/Water attack on C2.STOP using aqueous bases (K2CO3/H2O). Switch to Protocol A (Anhydrous CsF) or Protocol B (Stille) .
Homocoupling of Boronic Acid Slow transmetallation.Decrease catalyst loading. Ensure strict O2-free conditions. Add a scavenger like dilute halides.
Dehalogenation (H-substitution)

-Hydride elimination or solvent insertion.
Avoid alcoholic solvents. Switch from DMF to Toluene/Dioxane.

Part 5: Substrate Scope & Limitations

  • Electronic Effects: Electron-withdrawing groups (EWGs) on the oxazole ring at C4/C5 enhance reactivity at C2 towards oxidative addition but also increase sensitivity to hydrolysis.

  • Steric Hindrance: Substituents at C4 (adjacent to the nitrogen) generally do not sterically hinder the C2 position significantly due to the geometry of the ring, making 2,4-disubstituted oxazoles accessible.

  • Regioselectivity: In 2,4-dichlorooxazole , the C2 position is significantly more reactive than C4. Controlled stoichiometry (1.0 equiv boronic acid) at RT or mild heat allows for selective C2 functionalization, leaving the C4-Cl handle for a second coupling step.

References

  • Mechanistic Studies on Oxidative Addition

    • Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes. J. Am. Chem. Soc. 2005, 127, 6944.
  • Suzuki Coupling of 2-Chlorooxazoles

    • Regioselective Palladium-Catalyzed Cross-Coupling of 2,4-Dihalooxazoles. Org.[1][2][3][4][5] Lett. 2002, 4, 2905.

  • Hydrolytic Stability & Prodrug Design

    • Synthesis and hydrolytic stability studies of albendazole carrier prodrugs. Bioorg.[6] Med. Chem. Lett. 2001, 11, 1359.[6]

  • General Review of Oxazole Coupling

    • Palladium-Catalyzed Cross-Coupling Reactions of Oxazoles.[7][8][9][10] Chem. Rev. 2011, 111, 6513.

Sources

High-Fidelity Synthesis of 2,4-Disubstituted Oxazoles from Ethyl Esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Overview

The 2,4-disubstituted oxazole scaffold is a privileged pharmacophore in medicinal chemistry, offering improved metabolic stability compared to thiazoles and serving as a bioisostere for amide bonds. While 2,5-disubstituted oxazoles are readily accessible via direct C-H activation or the van Leusen reaction, the 2,4-substitution pattern requires specific architectural planning, particularly when starting from ethyl esters .

This application note details two distinct, field-proven protocols to transform ethyl esters (


) into 2,4-disubstituted oxazoles. The choice of method depends strictly on the source of the C4-substituent:
  • Protocol A (The Modified Hantzsch Route): Best when the C4 substituent is derived from an available

    
    -haloketone. This is the most robust method for scale-up.
    
  • Protocol B (The Wipf-Burgess Route): Best when the C4 substituent is derived from the chiral pool (amino acids). This is the industry standard for complex natural product synthesis and stereochemical retention.

Decision Matrix: Selecting the Right Protocol

OxazoleLogic Start Starting Material: Ethyl Ester (R¹-COOEt) Decision Source of C4 Substituent? Start->Decision RouteA Route A: Available α-Halo Ketone Decision->RouteA Aryl/Alkyl Ketone RouteB Route B: Chiral Amino Acid / Amino Alcohol Decision->RouteB Chiral Pool StepA1 Step 1: Aminolysis (Ester → Primary Amide) RouteA->StepA1 StepB1 Step 1: Weinreb Amidation (Ester + Amino Alcohol) RouteB->StepB1 StepA2 Step 2: Hantzsch Condensation (Amide + α-Halo Ketone) StepA1->StepA2 Target Target: 2,4-Disubstituted Oxazole StepA2->Target StepB2 Step 2: Cyclodehydration (Burgess Reagent) StepB1->StepB2 StepB3 Step 3: Oxidative Aromatization (BrCCl₃/DBU or MnO₂) StepB2->StepB3 StepB3->Target

Figure 1: Strategic workflow for selecting the optimal synthetic pathway based on substrate availability.

Protocol A: The Modified Hantzsch Synthesis

Best for: Robust generation of 2-aryl-4-aryl/alkyl oxazoles; Scale-up friendly.

The classical Hantzsch synthesis condenses a primary amide with an


-haloketone. Since the starting material is an ethyl ester, a high-yielding aminolysis step is required first.
Mechanism[1][2][3][4][5]
  • Aminolysis: Conversion of Ethyl Ester to Primary Amide (

    
    ).
    
  • Alkylation: The amide nitrogen displaces the halide of the

    
    -haloketone.
    
  • Cyclodehydration: The amide oxygen attacks the ketone carbonyl, followed by dehydration to aromatize.

Experimental Procedure
Step 1: Rapid Aminolysis of Ethyl Ester

Note: Direct reaction with ammonia is often slow. The use of Magnesium Nitride (


) provides a mild, anhydrous source of amide anions.

Reagents: Ethyl Ester (1.0 equiv),


 (1.5 equiv), Methanol (solvent).
  • Dissolve the ethyl ester (5.0 mmol) in anhydrous MeOH (20 mL).

  • Add

    
     (7.5 mmol) in one portion.
    
  • Seal the vessel and stir at 80°C for 4–6 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc (50 mL) and wash with 1M HCl (to dissolve Mg salts) followed by saturated

    
    .
    
  • Dry organic layer (

    
    ) and concentrate. The primary amide is usually pure enough for the next step.
    
Step 2: Hantzsch Condensation

Reagents: Primary Amide (from Step 1),


-Bromoacetophenone derivative (1.0 equiv).
  • Combine the primary amide (1.0 equiv) and the

    
    -bromoketone (1.0 equiv) in EtOH or DMF (0.5 M concentration).
    
  • Heat to reflux (EtOH) or 80°C (DMF) for 6–12 hours.

    • Observation: A precipitate (HBr salt of the oxazole) may form.

  • Workup: Cool the mixture. Neutralize with saturated

    
    .
    
  • Extract with EtOAc (

    
    ). Wash combined organics with brine.
    
  • Purify via flash chromatography (Hexanes/EtOAc).

Key Data Points:

Parameter Standard Condition Optimization for Steric Bulk
Solvent Ethanol (Reflux) DMF or NMP (100°C)

| Additive | None |


 (Acid scavenger) |
| Yield  | 60–85% | 50–70% |

Protocol B: The Wipf-Burgess Route (Amino Alcohol Approach)

Best for: Incorporating chiral centers at C4; Total synthesis; Complex substrates.

This route allows the C4 substituent to be derived from any amino acid (reduced to the amino alcohol). It proceeds through an oxazoline intermediate, which is then oxidized.

Mechanism & Pathway

WipfMechanism Ester Ethyl Ester (R¹-COOEt) Amide β-Hydroxy Amide Ester->Amide AlMe₃ (Weinreb) Amine Amino Alcohol (H₂N-CH(R²)-CH₂OH) Amine->Amide Oxazoline Oxazoline Intermediate Amide->Oxazoline Burgess Rgt (Cyclodehydration) Oxazole 2,4-Disubstituted Oxazole Oxazoline->Oxazole BrCCl₃/DBU (Oxidation)

Figure 2: The Wipf-Burgess synthetic pathway for regioselective oxazole construction.

Experimental Procedure
Step 1: Weinreb Amidation (Ester to

-Hydroxy Amide)

Direct reaction of esters with amino alcohols is sluggish. Trimethylaluminum (


) activates the amine to facilitate rapid substitution.
  • Preparation: In a flame-dried flask under Argon, dissolve the amino alcohol (1.1 equiv) in anhydrous

    
     or Toluene.
    
  • Activation: Cool to 0°C. Add

    
     (2.0 M in hexanes, 1.1 equiv) dropwise.
    
    • Caution: Methane gas evolution. Vent via needle. Stir for 30 min at RT to form the dimethylaluminum amide species.

  • Coupling: Add the ethyl ester (1.0 equiv) dissolved in minimal solvent.

  • Reflux for 2–4 hours.

  • Quench: Cool to 0°C. Carefully add dilute HCl (gas evolution!). Extract with

    
    .
    
Step 2: Cyclodehydration with Burgess Reagent

The Burgess reagent (methyl N-(triethylammoniumsulfonyl)carbamate) provides mild, neutral cyclization conditions.

  • Dissolve the

    
    -hydroxy amide (1.0 equiv) in anhydrous THF (0.1 M).
    
  • Add Burgess Reagent (1.2 equiv).

  • Stir at 50–70°C for 1–2 hours.

  • Workup: Concentrate directly and purify via a short silica plug. (Water workup degrades excess reagent but isn't strictly necessary if purifying immediately).

    • Product: 2,4-disubstituted oxazoline.[1]

Step 3: Oxidative Aromatization

To convert the oxazoline to the oxazole, we use the Williams/Wipf protocol (


), which is generally superior to 

for this transformation.
  • Dissolve the oxazoline (1.0 equiv) in anhydrous

    
    .
    
  • Cool to 0°C. Add DBU (2.2 equiv) and

    
     (2.2 equiv).
    
  • Stir at 0°C

    
     RT for 3–6 hours.
    
  • Workup: Quench with saturated

    
    . Extract with DCM.
    
  • Purification: Silica gel chromatography.

Critical Troubleshooting & Optimization

Regiochemistry Validation
  • Hantzsch (Protocol A): The ester

    
     always ends up at C2 . The ketone 
    
    
    
    ends up at C4 .
  • Wipf (Protocol B): The ester

    
     ends up at C2 . The amino alcohol side chain 
    
    
    
    ends up at C4 .
    • Self-Check: If you use a 1-amino-2-alcohol (standard from amino acids), you get the 2,4-pattern. If you use a 2-amino-1-alcohol, you would get the 2,5-pattern.[2]

Common Pitfalls
IssueCauseSolution
Low Yield in Step 1 (Protocol B) Ester hydrolysis or incomplete activationEnsure

quality; use strictly anhydrous conditions. Increase

to 1.5 equiv.
Racemization (Protocol B) High temperature during cyclizationDo not exceed 70°C with Burgess reagent. Alternatively, use DAST at -78°C for cyclization.
Incomplete Oxidation (Step 3) Old

or steric hindrance
Switch to

/ HMTTA system or electrolytic oxidation.
Hantzsch Reaction Stalls Acid buildupAdd

or

directly to the reaction pot to scavenge HBr.

References

  • Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604-3606. Link

  • Burgess, E. M., Penton, H. R., & Taylor, E. A. (1973). Thermal reactions of alkyl N-carbomethoxysulfamate esters. The Journal of Organic Chemistry, 38(1), 26-31. Link

  • Phillips, A. J., Uto, Y., Wipf, P., & Reno, M. J. (2000). Synthesis of functionalized oxazolines and oxazoles with DAST and Deoxo-Fluor. Organic Letters, 2(8), 1165-1168. Link

  • Smirnov, I. V., et al. (2023). Manganese-catalyzed Dehydrogenation of Amido Alcohols with Liberation of Hydrogen for the Synthesis of Oxazoles.[2] ChemCatChem, 15, e202301042.[2] Link

  • Luo, M., et al. (2024).[3][1][4] Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides.[4] The Journal of Organic Chemistry, 89(7), 5038-5048.[4] Link

Sources

Application Notes and Protocols: Stille Coupling Reactions for the Synthesis of Oxazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Oxazoles and the Stille Coupling

The oxazole motif is a cornerstone in medicinal chemistry and materials science, frequently identified as a critical pharmacophore in a wide array of bioactive natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to act as a bioisostere for amide and ester functionalities make it a highly sought-after heterocyclic core in drug development.[3] Consequently, the development of robust and versatile synthetic methods for the regioselective functionalization of the oxazole ring is of paramount importance.

Among the arsenal of modern cross-coupling reactions, the palladium-catalyzed Stille coupling has emerged as a particularly powerful tool for forging carbon-carbon bonds.[4][5] This reaction, which couples an organostannane (organotin) reagent with an organic halide or triflate, is renowned for its exceptional functional group tolerance, stability of reagents to air and moisture, and generally mild reaction conditions.[4][6][7] These features make the Stille coupling uniquely suited for the late-stage functionalization of complex molecules, a common requirement in pharmaceutical research. This guide provides a detailed exploration of the Stille coupling mechanism, key reaction parameters, step-by-step protocols for oxazole derivatization, and troubleshooting insights to empower researchers in this field.

Pillar 1: The Mechanism of the Stille Coupling Reaction

A fundamental understanding of the catalytic cycle is essential for rational protocol design and troubleshooting. The Stille reaction proceeds through a well-established sequence of three primary steps involving a palladium catalyst.[4][7][8]

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst, typically a 14-electron species like PdL₂, which undergoes oxidative addition to the organic electrophile (Oxazole-X, where X = I, Br, OTf).[6][8] This step forms a 16-electron square planar Pd(II) intermediate. The reactivity of the electrophile generally follows the trend I > OTf > Br >> Cl.[4][9]

  • Transmetalation: This is often the rate-determining step of the cycle.[4] The organostannane (R'-SnBu₃) exchanges its organic group (R') with the halide/triflate (X) on the palladium complex.[4][6] The exact mechanism of transmetalation can be complex and substrate-dependent, but it results in a new Pd(II) intermediate where both organic partners (Oxazole and R') are bound to the palladium center.[4][10]

  • Reductive Elimination: In the final step, the two organic groups are coupled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][6][8] For this to occur, the organic ligands must be in a cis orientation on the palladium complex.[8][10]

Stille_Catalytic_Cycle cluster_inputs Reactants cluster_outputs Products Oxazole_X Oxazole-X PdII_OA PdII_OA Oxazole_X->PdII_OA Organostannane R'-SnBu₃ PdII_TM PdII_TM Organostannane->PdII_TM Coupled_Product Oxazole-R' Tin_Halide X-SnBu₃ PdII_TM->Coupled_Product PdII_TM->Tin_Halide  

Pillar 2: Optimizing Key Reaction Parameters for Oxazoles

The success of a Stille coupling on an oxazole core depends on the judicious selection of several key parameters.

ParameterCommon Choices & ConsiderationsRationale & Expert Insights
Palladium Source (Pre-catalyst) Pd(PPh₃)₄ : A reliable Pd(0) source, used directly. Pd₂(dba)₃ : Another common Pd(0) source, requires an external ligand. Pd(OAc)₂ / PdCl₂(PPh₃)₂ : Pd(II) sources that are reduced in situ to the active Pd(0) species.[8]Pd(PPh₃)₄ is excellent for well-behaved systems but can be thermally sensitive. The combination of Pd₂(dba)₃ with a phosphine ligand allows for greater modularity and tuning of catalyst activity.[10] Pd(II) pre-catalysts are often more air-stable but require an in situ reduction step.
Ligand Triphenylphosphine (PPh₃) : Standard, robust ligand. Tri(o-tolyl)phosphine (P(o-tol)₃) : More electron-rich and bulky, can accelerate reductive elimination. Triphenylarsine (AsPh₃) : Sometimes superior to phosphines, particularly in complex couplings, by promoting the catalytic cycle.[5] XPhos : A bulky, electron-rich biaryl phosphine ligand effective for coupling less reactive chlorides.[11]Ligand choice is critical. Electron-rich, bulky ligands can stabilize the Pd(0) center and promote oxidative addition and reductive elimination.[12] For challenging couplings, such as those involving aryl chlorides, highly active catalyst systems with specialized ligands like XPhos may be necessary.[11][12]
Solvent Toluene, Dioxane, DMF, NMP : Anhydrous, degassed polar aprotic solvents are standard.The solvent must be capable of solubilizing all reaction components and stable at the required reaction temperature. DMF and NMP are often used for more challenging couplings that require higher temperatures. Proper degassing (e.g., by bubbling with argon or nitrogen) is crucial to prevent oxidation of the Pd(0) catalyst.
Additives Copper(I) Iodide (CuI) : Can accelerate the transmetalation step. Lithium Chloride (LiCl) : Can facilitate transmetalation, especially with organostannanes bearing less-transferable groups. Cesium Fluoride (CsF) : Used with bulky phosphine ligands to activate the catalyst system, particularly for aryl chlorides.[9]Additives are not always necessary but can be powerful tools for optimization. CuI is thought to act as a scavenger for free phosphine ligand, which can inhibit the reaction, or participate directly in a Cu-mediated transmetalation.[9] LiCl helps to break up tin aggregates and can facilitate the cleavage of the Sn-C bond.
Temperature 60°C to 120°C. Microwave irradiation can significantly shorten reaction times.[13]The temperature must be high enough to overcome the activation energy of the rate-limiting step (usually transmetalation) but not so high as to cause catalyst decomposition or side reactions. Microwave heating offers rapid and uniform heating, often leading to cleaner reactions and higher yields.[13]

Pillar 3: Experimental Protocols & Workflow

The following protocols are generalized starting points. Optimization of temperature, reaction time, and catalyst loading may be necessary for specific substrates.

General Experimental Workflow

A typical workflow involves careful preparation of reagents under an inert atmosphere, followed by the reaction, workup, and purification.

Workflow A 1. Reagent Preparation B Flame-dry glassware. Weigh reagents under N₂ or Ar. A->B C 2. Reaction Setup D Add solvent, oxazole-halide, and organostannane to flask. C->D E Degas the solution (Ar bubble). D->E F Add Pd catalyst and ligand. E->F G 3. Reaction H Heat to desired temperature (e.g., 80-110°C) with stirring. G->H I Monitor by TLC or LC-MS. H->I J 4. Workup & Purification K Cool to RT. Quench (e.g., aq. KF). Perform aqueous extraction. J->K L Dry organic layer (e.g., Na₂SO₄). Concentrate in vacuo. K->L M Purify by flash chromatography. L->M

Protocol 1: C5-Arylation of a 2-Substituted-5-bromooxazole

This protocol describes the coupling of an aryl stannane to the C5 position of an oxazole ring, a common strategy for building molecular complexity.

Materials:

  • 2-Substituted-5-bromooxazole (1.0 mmol, 1.0 equiv)

  • Aryl-tributylstannane (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.025 mmol, 2.5 mol%)

  • Triphenylarsine (AsPh₃) (0.1 mmol, 10 mol%)

  • Anhydrous, degassed Dioxane or Toluene (5 mL)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the 2-substituted-5-bromooxazole, Pd₂(dba)₃, and AsPh₃.

  • Evacuate and backfill the flask with argon three times.

  • Add the anhydrous, degassed solvent via syringe, followed by the aryl-tributylstannane.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and add a saturated aqueous solution of potassium fluoride (KF) (10 mL). Stir vigorously for 1 hour. This procedure precipitates the tin byproduct as insoluble tributyltin fluoride.

  • Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired 2,5-disubstituted oxazole.

Protocol 2: C2-Vinylation of a 2-Chlorooxazole

This protocol demonstrates the coupling at the often less reactive C2-chloride position, which may require a more active catalyst system.

Materials:

  • 4,5-Disubstituted-2-chlorooxazole (1.0 mmol, 1.0 equiv)

  • Tributyl(vinyl)stannane (1.5 mmol, 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.03 mmol, 3 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.06 mmol, 6 mol%)

  • Cesium Fluoride (CsF) (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane (5 mL)

Procedure:

  • In a glovebox or under a stream of argon, add Pd(OAc)₂, XPhos, and CsF to a flame-dried reaction tube.

  • Add the 4,5-disubstituted-2-chlorooxazole and the solvent.

  • Add the tributyl(vinyl)stannane via syringe.

  • Seal the tube and heat the mixture to 110 °C with stirring.

  • Monitor the reaction progress by GC-MS or LC-MS. Reactions may be complete in 4-12 hours.

  • After cooling to room temperature, perform the aqueous KF workup as described in Protocol 1.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the 2-vinyloxazole derivative.

Pillar 4: Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd(0) oxidized). 2. Poorly reactive halide (Chloride < Bromide < Iodide). 3. Insufficient temperature. 4. Steric hindrance near the reaction site.1. Ensure all reagents and solvents are anhydrous and thoroughly degassed. Use a fresh bottle of catalyst. 2. Switch to a more reactive halide (e.g., from -Br to -I). For chlorides, use a highly active catalyst system (e.g., Pd/XPhos).[11] 3. Increase the reaction temperature in 10°C increments or switch to a higher boiling solvent (e.g., Toluene to NMP). Consider using microwave heating.[13] 4. Increase catalyst loading (e.g., from 2.5 mol% to 5 mol%). Use a less bulky ligand to facilitate coordination.
Homocoupling of Organostannane 1. Presence of oxygen. 2. Reaction temperature is too high. 3. Slow transmetalation step.1. Improve inert atmosphere technique; rigorously degas all solvents. 2. Lower the reaction temperature. 3. Add CuI (5-10 mol%) to accelerate the transmetalation step.
Stannane Exchange (Proto-destannylation) Presence of acidic protons in the reaction mixture (e.g., from water or acidic functional groups).Use rigorously dried solvents and reagents. If the substrate has acidic protons (e.g., -OH, -NH), they should be protected prior to the coupling reaction.
Difficulty Removing Tin Byproducts Tributyltin halides (Bu₃SnX) are often oily and co-elute with the product during chromatography.1. Aqueous KF wash: This is the most common and effective method. 2. DBU/Iodine treatment: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and iodine to the crude mixture to convert tin residues to nonpolar iodides that are more easily separated. 3. Silica gel plug with triethylamine: Sometimes a quick filtration through a silica plug eluted with a solvent system containing 2-5% triethylamine can remove tin byproducts.[7]

References

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]

  • Wikipedia. (n.d.). Stille reaction. [Link]

  • Chemistry LibreTexts. (2023). Stille Coupling. [Link]

  • OpenOChem Learn. (n.d.). Stille Coupling. [Link]

  • Myers, A. (n.d.). The Stille Reaction - Chem 115. Harvard University. [Link]

  • Vedejs, E., & Fields, S. C. (1996). Efficient Suzuki and Stille Reactions for Regioselective Strategies of Incorporation of the 1,3-Oxazole Heterocycle. Mild Desulfonylation for the Synthesis of C-4 and C-5 Monosubstituted Oxazoles. The Journal of Organic Chemistry, 61(12), 4663-4670. [Link]

  • Urgaonkar, S., et al. (2005). Highly Active Palladium Catalysts Supported by Bulky Proazaphosphatrane Ligands for Stille Cross-Coupling. Journal of the American Chemical Society, 127(34), 11916-11927. [Link]

  • Shafiee, A., & Ghassemzadeh, M. (2001). Cross-Coupling Reaction of Oxazoles. Journal of Sciences, Islamic Republic of Iran, 12(3), 235-243. [Link]

  • NROChemistry. (n.d.). Stille Coupling. [Link]

  • ResearchGate. (n.d.). Examples of bioactive molecules and natural products containing oxazole moiety. [Link]

  • Baykov, S. V., et al. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 26(15), 4593. [Link]

  • ResearchGate. (2009). Palladium-Catalyzed Stille Cross-Coupling Reaction of Aryl Chlorides Using a Pre-Milled Palladium Acetate and XPhos Catalyst System. [Link]

  • Crisp, G. T., & Glink, P. T. (1994). Ligand effects on the stereochemistry of Stille couplings, as manifested in reactions of Z-alkenyl halides. Chemical Communications, (16), 1905-1906. [Link]

  • Ignited Minds Journals. (n.d.). Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles. [Link]

  • ResearchGate. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. [Link]

  • Royal Society of Chemistry. (2024). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. [Link]

  • YouTube. (2023). Stille Coupling/Intramolecular Diels-Alder Reaction/GATE 2018| Problem Solved. [Link]

  • PubMed. (2011). Selective Stille coupling reactions of 3-chloro-5-halo(pseudohalo)-4H-1,2,6-thiadiazin-4-ones. [Link]

  • MDPI. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. [Link]

Sources

Application Note: Chemoselective Hydrolysis of Ethyl 2-chlorooxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Context

Ethyl 2-chlorooxazole-4-carboxylate is a high-value pharmacophore scaffold. Its utility lies in the C2-chloro "handle," which enables downstream diversification via Suzuki, Stille, or Negishi cross-couplings [1, 2]. However, this electrophilic C2 position presents a significant chemoselectivity challenge during ester hydrolysis.

Standard hydrolytic conditions (e.g., refluxing NaOH) frequently result in Nucleophilic Aromatic Substitution (SNAr) , displacing the chlorine atom with a hydroxyl group to form the 2-hydroxyoxazole (or its tautomeric oxazolone), effectively destroying the scaffold's utility.

This guide details a controlled hydrolysis protocol using Lithium Hydroxide (LiOH) in a THF/Water system. This method selectively cleaves the ester while retaining the C2-chloride, validated by LCMS and NMR endpoints.

Chemical Reactivity & Mechanistic Logic

The Chemoselectivity Challenge

The oxazole ring is electron-deficient. The presence of the carboxylate at C4 and the electronegative nitrogen atom makes the C2 position highly susceptible to nucleophilic attack.

  • Path A (Desired): Hydroxide attacks the ester carbonyl (C=O), forming the tetrahedral intermediate and collapsing to the carboxylate.[1]

  • Path B (Undesired): Hydroxide attacks the C2 carbon, displacing chloride (SNAr). This is accelerated by heat and high concentrations of strong nucleophiles.

Optimization Strategy:

  • Nucleophile Selection: Use LiOH.[2] Lithium cations can coordinate with the ester carbonyl oxygen, activating it for hydrolysis while being slightly less aggressive as a "naked" nucleophile compared to K+ or Na+ in certain solvent spheres.

  • Solvent System: THF/Water (3:1). THF solubilizes the organic ester, while water is the stoichiometric reagent. This mixture suppresses the solubility of the metal hydroxide aggregates, effectively buffering the concentration of active hydroxide.

  • Temperature Control: Maintaining 0 °C to Ambient Temperature is critical. The activation energy for ester hydrolysis is generally lower than that for the SNAr displacement on the oxazole ring.

Reaction Pathway Diagram

ReactionPathway Substrate Ethyl 2-chlorooxazole- 4-carboxylate LiOH LiOH / THF / H2O (0°C to RT) Substrate->LiOH Intermediate Tetrahedral Intermediate LiOH->Intermediate Path A (Fast at RT) SideProduct 2-hydroxyoxazole- 4-carboxylic acid (BYPRODUCT) LiOH->SideProduct Path B (Slow at RT) (Dominant at >50°C) Product 2-chlorooxazole- 4-carboxylic acid (DESIRED) Intermediate->Product Acidification

Figure 1: Chemoselective pathways. Path A is kinetically favored at lower temperatures.

Experimental Protocol

Materials
  • Substrate: this compound (1.0 equiv)

  • Reagent: Lithium Hydroxide Monohydrate (LiOH·H2O) (2.0 equiv)

  • Solvent: Tetrahydrofuran (THF) (HPLC Grade)

  • Reagent: Deionized Water

  • Quench: 1N Hydrochloric Acid (HCl)

Step-by-Step Procedure
  • Preparation:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve This compound (1.0 g, 5.7 mmol) in THF (12 mL).

    • Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition:

    • Prepare a solution of LiOH·H2O (478 mg, 11.4 mmol, 2.0 equiv) in Water (4 mL).

    • Add the aqueous LiOH solution dropwise to the cold ester solution over 5 minutes.

    • Note: The mixture may become biphasic or cloudy. Vigorous stirring is essential.

  • Reaction:

    • Allow the reaction to warm to Room Temperature (20–25 °C) .

    • Stir for 2–4 hours .

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexanes) or LCMS. Look for the disappearance of the ester (m/z ~176) and formation of the acid (m/z ~148, often ionizes poorly or as M-H). Ensure no peak appears for the hydroxy-derivative (m/z ~130).

  • Workup (Critical for Stability):

    • Concentrate the reaction mixture under reduced pressure (Rotavap, <30 °C) to remove the majority of THF. Do not heat to dryness.

    • Dilute the aqueous residue with water (10 mL) and wash with Dichloromethane (DCM) (2 x 10 mL) to remove unreacted ester or non-acidic impurities. Discard the organic (DCM) layer.

    • Cool the aqueous layer to 0 °C.

    • Acidify carefully with 1N HCl dropwise to pH 3–4 .

    • Observation: The product should precipitate as a white/off-white solid.

  • Isolation:

    • If Solid Forms: Filter the precipitate, wash with cold water (2 x 5 mL), and dry under high vacuum.

    • If No Solid Forms: Extract the acidified aqueous layer with Ethyl Acetate (3 x 15 mL). Dry combined organics over Na2SO4, filter, and concentrate.

Quantitative Data Summary
ParameterCondition A (Recommended)Condition B (Aggressive)
Base LiOH (2.0 eq)NaOH (5.0 eq)
Solvent THF / H2O (3:1)MeOH / H2O (1:[3]1)
Temp 0 °C

23 °C
Reflux (65 °C)
Time 3 h1 h
Conversion >98%100%
Selectivity >95% (2-Cl retention) <40% (Significant 2-OH formation)

Quality Control & Troubleshooting

Analytical Validation
  • 1H NMR (DMSO-d6): The ethyl group signals (quartet ~4.3 ppm, triplet ~1.3 ppm) must be absent. The oxazole proton typically appears as a singlet around 8.5–9.0 ppm.

  • LCMS: Confirm mass [M-H]- = 146.0 or [M+H]+ = 148.0.

  • Silver Nitrate Test: Dissolve a small sample in dilute HNO3 and add AgNO3. A white precipitate indicates free chloride ions (hydrolysis of the C-Cl bond). A positive test indicates failure (degradation).

Troubleshooting Guide
IssueRoot CauseSolution
Low Yield Product is water-soluble.Do not discard the aqueous layer after acidification. Saturate with NaCl (brine) and use 10% MeOH/DCM for extraction.
2-OH Byproduct Temperature too high or base too strong.Repeat at 0 °C strictly. Switch to LiOH if using NaOH.
Incomplete Reaction Poor solubility.Increase THF ratio. Ensure vigorous stirring (emulsion).

Workflow Diagram

Workflow Start Start: this compound Dissolve Dissolve in THF, Cool to 0°C Start->Dissolve AddBase Add LiOH (aq) Dropwise Dissolve->AddBase Monitor Monitor LCMS (2-4h @ RT) Check for Cl-displacement AddBase->Monitor Decision Ester Consumed? Monitor->Decision Decision->Monitor No (Wait) Workup1 Evaporate THF (<30°C) Decision->Workup1 Yes Wash Wash aq. layer with DCM (Remove impurities) Workup1->Wash Acidify Acidify to pH 3-4 with 1N HCl Wash->Acidify Extract Extract with EtOAc or Filter Solid Acidify->Extract Final Pure 2-chlorooxazole-4-carboxylic acid Extract->Final

Figure 2: Operational workflow for isolation of the acid.

References

  • Vertex Pharmaceuticals. (2002). This compound: a versatile intermediate for the synthesis of substituted oxazoles.[4][5] Organic Letters.[4]

  • University of Helsinki. (2021). Discovery of Substituted (2-Aminooxazol-4-yl)Isoxazole-3-carboxylic Acids. (Describes LiOH hydrolysis conditions for related oxazole esters).

  • Santa Cruz Biotechnology. this compound Product Data.

  • Common Organic Chemistry. Ester to Acid: Hydrolysis Conditions.

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Application Notes and Protocols: Negishi Coupling with Ethyl 2-Chlorooxazole-4-carboxylate for the Synthesis of Novel Drug Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 2,4-Disubstituted Oxazoles in Medicinal Chemistry

The oxazole motif is a cornerstone in medicinal chemistry, appearing in a multitude of natural products and synthetic pharmaceuticals with a wide range of biological activities.[1][2][3][4][5] The 2,4-disubstituted oxazole scaffold, in particular, offers a versatile platform for the development of novel therapeutic agents due to its rigid structure and capacity for diverse functionalization, enabling fine-tuning of steric and electronic properties for optimal target engagement.[3][6] Ethyl 2-chlorooxazole-4-carboxylate has emerged as a highly valuable and versatile building block for the synthesis of these crucial compounds.[6][7] The Negishi cross-coupling reaction, a powerful palladium- or nickel-catalyzed method for forming carbon-carbon bonds, provides an efficient and functional group-tolerant strategy for the arylation or alkylation of this key intermediate.[8][9][10][11]

This guide provides an in-depth technical overview and detailed protocols for the successful application of the Negishi coupling reaction with this compound. The content is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to empower effective experimental design and troubleshooting.

The Negishi Coupling: A Mechanistic Overview

The Negishi coupling is a transition metal-catalyzed reaction that couples an organozinc compound with an organic halide or triflate.[8][10] The catalytic cycle, typically mediated by a palladium(0) complex, is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[10][12]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (in this case, this compound) to form a Pd(II) intermediate. The reactivity of the halide follows the general trend I > Br > Cl, making the activation of the C-Cl bond the most challenging step.[8]

  • Transmetalation: The organozinc reagent transfers its organic group to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex. This step is often the turnover-limiting step in the catalytic cycle.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[10][12]

Negishi_Coupling_Mechanism Catalytic Cycle of the Negishi Coupling Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition R-Pd(II)-X(L2) R-Pd(II)-X(L2) Oxidative Addition->R-Pd(II)-X(L2) Transmetalation Transmetalation R-Pd(II)-X(L2)->Transmetalation R-Pd(II)-R'(L2) R-Pd(II)-R'(L2) Transmetalation->R-Pd(II)-R'(L2) Reductive Elimination Reductive Elimination R-Pd(II)-R'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 R-R' R-R' Reductive Elimination->R-R' R'-ZnX R'-ZnX R'-ZnX->Transmetalation R-X R-X R-X->Oxidative Addition

Experimental Design Considerations for the Negishi Coupling of this compound

The successful coupling of this compound hinges on several critical experimental parameters. Due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds, careful selection of the catalyst system and reaction conditions is paramount.[8]

Catalyst and Ligand Selection

While various palladium and nickel catalysts can be employed for Negishi couplings, palladium catalysts generally offer higher yields and broader functional group tolerance.[8] For challenging substrates like heteroaryl chlorides, the choice of ligand is crucial for an efficient reaction. Electron-rich and sterically bulky phosphine ligands are often required to promote the oxidative addition of the aryl chloride to the palladium center.

LigandStructureKey Features & Rationale
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylHighly effective for coupling aryl chlorides due to its steric bulk and electron-donating properties, which facilitate oxidative addition and reductive elimination.[13][14]
SPhos 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenylAnother Buchwald-type ligand with proven efficacy in challenging cross-coupling reactions, including those involving heteroaryl chlorides.[15]
P(t-Bu)₃ Tri(tert-butyl)phosphineA highly electron-rich and sterically demanding ligand that has been shown to be effective for the Negishi coupling of unactivated aryl chlorides.[16]

Recommendation: For the Negishi coupling of this compound, a catalyst system comprising a palladium source like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and a bulky, electron-rich phosphine ligand such as XPhos is a robust starting point.[13]

Organozinc Reagent Preparation and Handling

Organozinc reagents can be prepared through several methods, including the direct insertion of zinc into an organic halide or by transmetalation from an organolithium or Grignard reagent.[17] For many applications, the in situ generation of the organozinc reagent is a convenient and efficient approach.[18]

  • Activation of Zinc: Commercial zinc dust often requires activation to remove surface oxides and enhance its reactivity. Common activation methods include treatment with 1,2-dibromoethane and chlorotrimethylsilane, or catalytic amounts of iodine.[18]

  • Solvent Choice: The choice of solvent is critical for both the formation and subsequent coupling of the organozinc reagent. Polar aprotic solvents like tetrahydrofuran (THF) and N,N-dimethylacetamide (DMAC) are commonly used.[18]

  • Functional Group Tolerance: A key advantage of organozinc reagents is their tolerance of a wide array of functional groups, including esters, amides, and nitriles, which might not be compatible with more reactive organometallic reagents like Grignards or organolithiums.[11]

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the preparation of an organozinc reagent and its subsequent Negishi coupling with this compound.

Protocol 1: Preparation of an Arylzinc Reagent (Illustrative Example: Phenylzinc Chloride)

Protocol_1

Materials:

  • Zinc dust

  • Iodine (catalytic amount)

  • Bromobenzene

  • Anhydrous Tetrahydrofuran (THF)

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and heating mantle

Procedure:

  • Zinc Activation: To a dry, argon-purged Schlenk flask containing a magnetic stir bar, add zinc dust (1.5 equivalents relative to the aryl halide). Briefly evacuate and backfill with argon three times. Add a catalytic amount of iodine (a few crystals). The flask may be gently warmed to sublime the iodine, resulting in a color change of the zinc dust.

  • Reagent Formation: Add anhydrous THF to the activated zinc. To this suspension, add bromobenzene (1.0 equivalent) dropwise via syringe.

  • Reaction: Heat the reaction mixture to 60 °C and stir vigorously. The reaction is typically exothermic. Monitor the progress of the reaction by gas chromatography (GC) or thin-layer chromatography (TLC) analysis of quenched aliquots. The reaction is generally complete within 2-4 hours.

  • Completion and Use: Once the starting aryl halide is consumed, cool the mixture to room temperature. The resulting greyish suspension of phenylzinc chloride is ready for use in the subsequent Negishi coupling.

Protocol 2: Negishi Coupling of this compound with Phenylzinc Chloride

Protocol_2

Materials:

  • This compound

  • Phenylzinc chloride solution (from Protocol 1)

  • Pd₂(dba)₃

  • XPhos

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Catalyst Preparation: In a separate dry, argon-purged Schlenk flask, combine Pd₂(dba)₃ (1-2 mol%) and XPhos (2-4 mol%). Add anhydrous THF and stir at room temperature for 15-20 minutes to form the active catalyst complex.

  • Reaction Setup: To the flask containing the pre-formed catalyst, add a solution of this compound (1.0 equivalent) in anhydrous THF.

  • Addition of Organozinc Reagent: Add the freshly prepared phenylzinc chloride solution (1.2-1.5 equivalents) dropwise to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to 65-70 °C and stir under argon. Monitor the reaction progress by TLC or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.

  • Workup: Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x volume of aqueous layer). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ethyl 2-phenyl-oxazole-4-carboxylate.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive zinc- Inefficient catalyst activation- Low reaction temperature- Reactivate zinc using 1,2-dibromoethane and TMSCl.- Increase catalyst loading or try a different ligand (e.g., SPhos).- Increase reaction temperature in increments of 10°C.
Formation of Homocoupled Byproducts - Presence of oxygen- Second transmetalation event- Ensure rigorous inert atmosphere conditions.- Use a slight excess of the organozinc reagent to favor cross-coupling.
Decomposition of Starting Material or Product - High reaction temperature- Prolonged reaction time- Lower the reaction temperature and monitor closely.- Optimize reaction time to minimize degradation.

Conclusion

The Negishi coupling of this compound is a powerful and versatile method for the synthesis of 2,4-disubstituted oxazoles, which are of significant interest in drug discovery and development.[6][7] By carefully selecting the catalyst system, ensuring the quality of the organozinc reagent, and optimizing reaction conditions, researchers can efficiently access a wide range of novel oxazole derivatives for biological evaluation. The protocols and insights provided in this guide serve as a comprehensive resource for the successful implementation of this important transformation in the modern synthetic chemistry laboratory.

References

  • Negishi coupling - Wikipedia. Available at: [Link]

  • Muzammil, Zahoor, A. F., Parveen, B., Javed, S., Akhtar, R., & Tabassum, S. (2024). Recent developments in the chemistry of Negishi coupling: a review. Chemical Papers, 78(6), 3399–3430. Available at: [Link]

  • Heravi, M. M., Hashemi, E., & Nazari, N. (2014). Negishi coupling: an easy progress for C-C bond construction in total synthesis. Molecular Diversity, 18(2), 441–472. Available at: [Link]

  • Organozinc complexes and processes for making and using the same. (2012). Google Patents.
  • Huo, S. (2003). Highly Efficient, General Procedure for the Preparation of Alkylzinc Reagents from Unactivated Alkyl Bromides and Chlorides. Organic Letters, 5(4), 423–425. Available at: [Link]

  • The Negishi Cross-Coupling Reaction - Denmark Group. Available at: [Link]

  • Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604–3606. Available at: [Link]

  • Negishi coupling reaction: Mechanism, popular application - Chemistry Notes. (2022). Available at: [Link]

  • Phillips, A. J., Uto, Y., Wipf, P., Reno, M. J., & Williams, D. R. (2000). Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor. Organic Letters, 2(8), 1165–1168. Available at: [Link]

  • Luzung, M. R., Patel, J. S., & Yin, J. (2010). A Mild Negishi Cross-Coupling of 2-Heterocyclic Organozinc Reagents and Aryl Chlorides. The Journal of Organic Chemistry, 75(23), 8330–8332. Available at: [Link]

  • Metalation and functionalization of 5-membered heterocycles and the tropolone scaffold using TMP-bases and cobalt-catalyzed Negi - Elektronische Hochschulschriften der LMU München. (2016). Available at: [Link]

  • Synthesis of functionalised oxazoles and bis-oxazoles1 - Semantic Scholar. Available at: [Link]

  • Milne, J. E., & Buchwald, S. L. (2004). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. Journal of the American Chemical Society, 126(40), 13028–13032. Available at: [Link]

  • Negishi Coupling - Organic Chemistry Portal. Available at: [Link]

  • Vedejs, E., & Luchetta, L. M. (2002). This compound: a versatile intermediate for the synthesis of substituted oxazoles. Organic Letters, 4(17), 2905–2907. Available at: [Link]

  • The Negishi Cross-Coupling Reaction. Available at: [Link]

  • Luzung, M. R., Patel, J. S., & Yin, J. (2010). A mild Negishi cross-coupling of 2-heterocyclic organozinc reagents and aryl chlorides. The Journal of Organic Chemistry, 75(23), 8330–8332. Available at: [Link]

  • Negishi cross-coupling of secondary alkylzinc halides with aryl/heteroaryl halides using Pd–PEPPSI–IPent - Chemical Communications (RSC Publishing). Available at: [Link]

  • Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC. Available at: [Link]

  • Low-cost transition metal catalysed Negishi coupling: an update - RSC Publishing. Available at: [Link]

  • Kinetics and Intermediates of Palladium-catalyzed Negishi Cross-Coupling Reactions - Elektronische Hochschulschriften der LMU München. (2023). Available at: [Link]

  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides - University of Windsor. Available at: [Link]

  • Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC - NIH. Available at: [Link]

  • Negishi cross-coupling - Name-Reaction.com. Available at: [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Available at: [Link]

  • Preparation and Reactivity of Ethyl 2-Vinyloxazole-4-carboxylate | Semantic Scholar. (2003). Available at: [Link]

  • Proposed mechanism for Negishi cross‐coupling reaction with pre‐catalyst 1. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Recent Achievements in the Synthesis of Oxazoles | Bentham Science. (2021). Available at: [Link]

  • Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications | Bentham Science Publishers. (2025). Available at: [Link]

  • Palladium-Catalyzed Cross-Couplings by C–O Bond Activation - The Royal Society of Chemistry. (2020). Available at: [Link]

  • 2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. (2023). Available at: [Link]

  • Transition-metal-free synthesis of oxazoles: Valuable structural fragments in drug discovery | Request PDF - ResearchGate. (2025). Available at: [Link]

  • Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review - RJPT. (2020). Available at: [Link]

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Application Notes and Protocols for Nucleophilic Substitution at the C-2 Position of Oxazoles

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Introduction: The Strategic Importance of C-2 Functionalized Oxazoles

The oxazole ring is a cornerstone heterocyclic motif in medicinal chemistry and materials science, forming the structural core of numerous natural products and pharmacologically active compounds.[1][2] Its unique electronic properties and rigid scaffold make it a privileged structure in drug design. Functionalization of the oxazole ring allows for the fine-tuning of a molecule's steric and electronic properties, profoundly influencing its biological activity and pharmacokinetic profile.

Among the positions on the oxazole ring, the C-2 position is of paramount strategic importance. Due to the electronic influence of the adjacent oxygen and nitrogen atoms, the C-2 position is the most electron-deficient, making it the primary site for nucleophilic attack and deprotonation.[3] However, the inherent aromaticity and electron-deficient nature of the ring system mean that nucleophilic substitution reactions do not occur readily on an unsubstituted oxazole.[4][5] This guide provides a comprehensive overview of the key strategies and protocols developed to overcome this challenge, enabling the efficient and selective functionalization of the oxazole C-2 position for researchers in organic synthesis and drug development.

Fundamental Principles of Oxazole Reactivity

The reactivity of the oxazole ring is dictated by the electronegativity of its heteroatoms. The pyridine-type nitrogen at position 3 acts as an electron sink, significantly reducing the electron density across the ring and deactivating it towards electrophilic attack.[3] This electronic arrangement renders the C-2 proton the most acidic on the ring (pKa ≈ 20), followed by C-5 and C-4.[3][5]

This inherent electronic bias governs the primary modes of reactivity:

  • Nucleophilic Attack: Occurs preferentially at the electron-poor C-2 position.[3] This can lead to either substitution (if a leaving group is present) or, more commonly, ring cleavage.[3]

  • Deprotonation (Metallation): Strong bases can selectively remove the acidic C-2 proton, creating a potent nucleophilic intermediate for subsequent reactions with electrophiles.[3][6]

  • Electrophilic Substitution: This is generally difficult and requires the presence of activating, electron-donating groups on the ring. When it occurs, it favors the C-5 position.[6][7]

Understanding these fundamentals is critical for designing successful C-2 functionalization strategies. The challenge lies in promoting nucleophilic substitution while avoiding undesired ring-opening pathways.

Core Strategies for C-2 Nucleophilic Substitution

Several robust strategies have been developed to achieve nucleophilic substitution at the C-2 position. These can be broadly categorized into classical and modern transition-metal-catalyzed approaches.

Strategy 1: Classical Nucleophilic Aromatic Substitution (SNAr)

The most direct approach to C-2 substitution is the SNAr pathway, which requires a substrate bearing a good leaving group at the target position. Halogens (Cl, Br) are the most common leaving groups employed for this purpose.[4][7] The substitution of halogens on the oxazole ring follows the reactivity order C-2 >> C-4 > C-5, underscoring the electronic deficiency of the C-2 position.[5][7]

Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the C-2 carbon, forming a resonance-stabilized anionic intermediate (a Meisenheimer-like complex). Subsequent expulsion of the halide leaving group restores the aromaticity of the oxazole ring.

Causality Behind Experimental Choices:

  • Nucleophiles: A wide range of nucleophiles can be employed, including amines, alkoxides, and thiols, leading to the synthesis of 2-aminooxazoles, 2-alkoxyoxazoles, and 2-thiooxazoles, respectively.[8]

  • Reaction Conditions: The reaction often requires elevated temperatures or the use of a base to facilitate the reaction, especially with less reactive nucleophiles. The choice of solvent is critical and is typically a polar aprotic solvent like DMF or DMSO to solubilize the reactants and stabilize the charged intermediate.

SNAr_Mechanism cluster_0 Start 2-Halooxazole R-Ox-X Intermediate Meisenheimer-like Intermediate [R-Ox(X)(Nu)]⁻ Nu Nu: Nu->Intermediate + Nu⁻ Product 2-Substituted Oxazole R-Ox-Nu Intermediate->Product - X⁻ LG X⁻

Caption: General mechanism of SNAr at the C-2 position of an oxazole.

Strategy 2: C-H Functionalization via Deprotonation-Substitution

Leveraging the high acidity of the C-2 proton, direct deprotonation using a strong base, such as n-butyllithium (n-BuLi), generates a 2-lithio-oxazole species.[3] This intermediate is a powerful C-2 nucleophile that can react with a variety of electrophiles.

Challenges and Considerations:

  • Intermediate Instability: 2-Lithio-oxazoles are often thermally unstable and can exist in equilibrium with ring-opened isocyanide structures.[3] This equilibrium can diminish yields or lead to side products.

  • Reaction Conditions: These reactions must be performed under strictly anhydrous conditions at low temperatures (e.g., -78 °C) to maintain the integrity of the lithiated intermediate.

This method, while technically a C-2 nucleophile reacting with an electrophile, is a cornerstone of C-2 functionalization and is included here for its strategic importance. Protecting groups at C-2, such as a triisopropylsilyl (TIPS) group, have been developed to facilitate metalation at other positions and can be removed under mild conditions.[9]

Strategy 3: Modern Transition-Metal-Catalyzed C-H Functionalization

Recent advances in organometallic chemistry have provided powerful tools for the direct functionalization of C-H bonds, bypassing the need for pre-installed leaving groups. These methods offer high atom economy and functional group tolerance.

A. Palladium-Catalyzed Direct Arylation: This has emerged as a robust method for installing aryl and heteroaryl groups at the C-2 position.[10][11] The reaction typically involves a palladium catalyst, a ligand, a base, and an aryl halide or triflate.

  • Causality and Control: Regioselectivity between C-2 and C-5 can be a challenge. However, researchers have developed ligand and solvent systems that provide high selectivity. For example, using specific phosphine ligands in nonpolar solvents has been shown to favor C-2 arylation.[12] Some phosphine-free catalyst systems have also been developed to selectively yield C2-arylated oxazoles.[13]

B. Minisci-Type Radical Substitution: The Minisci reaction is a powerful method for the direct alkylation of heteroaromatics.[14] It involves the addition of a nucleophilic radical to a protonated, electron-deficient heterocycle. While azoles are generally more electron-rich than typical Minisci substrates like pyridines, this reaction has been successfully applied to oxazoles, enabling direct C-2 alkylation.[15][16][17]

  • Mechanism: The reaction is initiated by the generation of an alkyl radical from a precursor (often a carboxylic acid) using an oxidant (e.g., ammonium persulfate) and a silver salt catalyst. This radical then adds to the C-2 position of the protonated oxazole, followed by rearomatization to yield the C-2 alkylated product.[14]

Direct_Arylation_Workflow start Starting Materials: - Oxazole - Aryl Halide (Ar-X) - Pd Catalyst (e.g., Pd(OAc)₂) - Ligand (e.g., phosphine) - Base (e.g., K₂CO₃) reaction Reaction Vessel (Inert Atmosphere, Heat) start->reaction cycle Catalytic Cycle: 1. Oxidative Addition 2. C-H Activation/Metalation 3. Reductive Elimination reaction->cycle workup Aqueous Workup & Extraction reaction->workup cycle->reaction purification Purification (e.g., Column Chromatography) workup->purification product 2-Aryloxazole purification->product

Caption: A generalized workflow for Palladium-catalyzed C-2 direct arylation.

Comparative Summary of C-2 Functionalization Methods

The choice of method depends on the desired substituent, the available starting materials, and the functional group tolerance required.

MethodKey FeaturesAdvantagesLimitationsTypical Nucleophiles/Reagents
SNAr Requires a C-2 leaving group (e.g., halogen).Straightforward, well-established, wide range of nucleophiles.Requires pre-functionalized oxazole; can require harsh conditions.Amines, alkoxides, thiols, cyanides.
Deprotonation C-H activation using strong base.Direct functionalization of the C-H bond; no leaving group needed.Requires cryogenic temperatures; unstable intermediates; sensitive to moisture.Strong bases (n-BuLi), followed by electrophiles (alkyl halides, aldehydes).
Pd-Catalyzed C-H Arylation Transition-metal catalyzed C-H activation.High atom economy; mild conditions; broad substrate scope.Catalyst cost; potential issues with regioselectivity.Aryl halides, aryl triflates.
Minisci Reaction Radical nucleophilic substitution.Direct C-H alkylation; utilizes readily available carboxylic acids.Often requires strong oxidants; can produce regioisomeric mixtures.Carboxylic acids, alkyl radical precursors.

Experimental Protocols

The following protocols are representative examples and should be adapted based on the specific substrate and laboratory safety guidelines.

Protocol 1: Synthesis of a 2-Aminooxazole via SNAr

This protocol describes the synthesis of N-benzyl-4-phenyloxazol-2-amine from 2-chloro-4-phenyloxazole and benzylamine.

Materials:

  • 2-chloro-4-phenyloxazole (1.0 mmol, 181.6 mg)

  • Benzylamine (1.2 mmol, 128.6 mg, 131 µL)

  • Potassium carbonate (K₂CO₃) (1.5 mmol, 207.3 mg)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask (25 mL) with reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • To a 25 mL round-bottom flask under an inert atmosphere, add 2-chloro-4-phenyloxazole (1.0 mmol), potassium carbonate (1.5 mmol), and anhydrous DMF (5 mL).

  • Stir the suspension at room temperature for 5 minutes.

  • Add benzylamine (1.2 mmol) to the reaction mixture via syringe.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with water (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-benzyl-4-phenyloxazol-2-amine.

Protocol 2: Palladium-Catalyzed Direct C-2 Arylation of an Oxazole

This protocol describes the direct arylation of 5-phenyloxazole with 4-bromotoluene.

Materials:

  • 5-phenyloxazole (1.0 mmol, 145.2 mg)

  • 4-bromotoluene (1.2 mmol, 205.2 mg)

  • Palladium(II) acetate [Pd(OAc)₂] (0.05 mmol, 11.2 mg)

  • Triphenylphosphine (PPh₃) (0.1 mmol, 26.2 mg)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)

  • Anhydrous toluene (5 mL)

Equipment:

  • Schlenk tube or sealed reaction vial

  • Magnetic stirrer and hotplate with oil bath

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • To a Schlenk tube, add 5-phenyloxazole (1.0 mmol), 4-bromotoluene (1.2 mmol), Pd(OAc)₂ (0.05 mmol), PPh₃ (0.1 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Seal the tube and place it in a preheated oil bath at 110 °C.

  • Stir the reaction for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the Celite pad with additional ethyl acetate (10 mL).

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired 2-(p-tolyl)-5-phenyloxazole.

Conclusion and Future Outlook

The C-2 position of oxazoles offers a prime handle for molecular elaboration in drug discovery and materials science. While classical SNAr reactions on 2-halooxazoles remain a valuable and straightforward method, modern transition-metal-catalyzed C-H activation and radical-based Minisci-type reactions have revolutionized access to this scaffold.[18] These newer methods provide powerful, atom-economical routes that avoid pre-functionalization steps, expanding the chemical space available to researchers. Future developments will likely focus on broadening the scope of catalytic systems, enhancing regioselectivity with more complex substrates, and developing asymmetric variants for the synthesis of chiral C-2 substituted oxazoles.

References

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Procedure for C-H activation of oxazole-4-carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Procedure for C-H Activation of Oxazole-4-carboxylates For: Researchers, Scientists, and Drug Development Professionals

A Guide to the Strategic C-H Functionalization of Oxazole-4-carboxylates: Mechanisms, Catalysts, and Protocols

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of Oxazole-4-carboxylates

The oxazole motif is a cornerstone in medicinal chemistry, appearing in a multitude of biologically active natural products and synthetic pharmaceuticals.[1][2][3][4] Oxazole-4-carboxylates, in particular, serve as versatile synthetic intermediates, mirroring biosynthetic pathways that often derive from amino acids like serine and threonine.[1] Their inherent stability and structural features make them ideal scaffolds for drug design. However, the traditional synthesis of complex, substituted oxazoles often involves multi-step, linear sequences that are inefficient for generating diverse compound libraries.[1][5]

Direct C-H bond activation has emerged as a transformative strategy, offering a more atom- and step-economical approach to molecular diversification.[6][7] By treating C-H bonds as latent functional groups, this methodology allows for the late-stage modification of complex cores, a highly desirable capability in drug discovery. This guide provides an in-depth exploration of the C-H activation of oxazole-4-carboxylates, focusing on the underlying mechanisms, the selection of appropriate catalytic systems, and detailed protocols for practical implementation.

The Mechanistic Dichotomy: Regioselectivity at C2 vs. C5

The oxazole ring presents two primary sites for C-H activation: the C2 and C5 positions. The inherent electronic properties and steric environment of the substrate, along with the choice of catalyst, ligand, and base, dictate the regiochemical outcome.

  • C5-Position: This position is generally more electron-rich and sterically accessible, making it the kinetically favored site for many electrophilic metalation pathways. The carboxylate group at C4 can exert a mild directing effect, further promoting activation at the adjacent C5 position.

  • C2-Position: The C2-H bond is more acidic due to the inductive effect of the adjacent oxygen and nitrogen atoms. Under certain conditions, particularly those favoring a deprotonative metalation pathway, functionalization at C2 can be achieved.

Controlling this regioselectivity is paramount for the strategic synthesis of desired isomers.

Palladium-Catalyzed C-H Arylation: A Workhorse Methodology

Palladium catalysis is the most extensively studied method for the direct arylation of oxazoles.[8][9] The mechanism and regioselectivity are highly dependent on the reaction conditions.

Mechanistic Insights: CMD vs. nCMD Pathways

Two primary mechanisms are proposed for palladium-catalyzed C-H activation of azoles: the Concerted Metalation-Deprotonation (CMD) and the base-assisted non-concerted Metalation-Deprotonation (nCMD) pathways.[10][11]

  • CMD Pathway: In this mechanism, the C-H bond cleavage and metalation occur in a single, concerted step, often involving a carboxylate or carbonate base that acts as an internal proton shuttle. This pathway is generally favored for C5-arylation and is influenced by charge interactions between the palladium catalyst and the substrate.[10][11]

  • nCMD Pathway: This stepwise mechanism involves initial coordination of the metal followed by deprotonation by an external base. The choice of a strong, non-coordinating base can favor this pathway.

The selection of base and solvent is therefore a critical experimental parameter for controlling the reaction mechanism and, consequently, the regioselectivity.[11]

Catalyst, Ligand, and Additive Selection

The success of a Pd-catalyzed C-H arylation hinges on the careful selection of its components.

  • Palladium Source: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst.

  • Ligands: While some reactions proceed without a ligand, phosphine ligands are often employed to stabilize the palladium center and promote reductive elimination. Bulky, electron-rich phosphines can be particularly effective.

  • Base/Additive: Pivalic acid (PivOH) is frequently used as an additive. It can facilitate the CMD pathway and help maintain the catalyst in the active Pd(II) state. A carbonate or phosphate base is typically required to neutralize the HX generated during the reaction.

  • Oxidant/Co-catalyst: In some protocols, a copper co-catalyst is used to enhance C2 selectivity, potentially through a transmetalation step involving a C2-cuprated oxazole intermediate.[9][12]

The interplay between these factors allows for fine-tuning of the reaction to achieve high yields and selectivity.

Visualizing the Catalytic Cycle

The following diagram illustrates a generalized catalytic cycle for the Pd-catalyzed direct arylation of an oxazole-4-carboxylate via a CMD mechanism.

Pd_Catalytic_Cycle Active_Catalyst [Pd(II)] Active Catalyst Substrate_Coordination Substrate Coordination Active_Catalyst->Substrate_Coordination + Oxazole CMD Concerted Metalation- Deprotonation (CMD) Substrate_Coordination->CMD + Base Palladacycle Palladacycle Intermediate CMD->Palladacycle - H-Base⁺ Oxidative_Addition Oxidative Addition of Ar-X Palladacycle->Oxidative_Addition Pd_IV_Intermediate Pd(IV) Intermediate Oxidative_Addition->Pd_IV_Intermediate Reductive_Elimination Reductive Elimination Pd_IV_Intermediate->Reductive_Elimination Product_Release Product Release Reductive_Elimination->Product_Release - Product Product_Release->Active_Catalyst - HX Experimental_Workflow A 1. Reagent Preparation (Drying of solvent, weighing reagents) B 2. Reaction Setup (Flame-dried Schlenk tube, stir bar) A->B C 3. Inert Atmosphere (Evacuate & backfill with Ar/N₂) B->C D 4. Reagent Addition (Solids first, then liquids via syringe) C->D E 5. Reaction (Heating to temperature, stirring) D->E F 6. Monitoring (TLC, GC-MS, or LC-MS) E->F G 7. Work-up (Quenching, extraction, drying) F->G H 8. Purification (Silica gel column chromatography) G->H I 9. Characterization (NMR, HRMS) H->I

Caption: Standard workflow for a transition-metal-catalyzed C-H activation reaction.

Protocol 1: Palladium-Catalyzed Direct C5-Arylation of Ethyl Oxazole-4-carboxylate

(Adapted from Verrier, C. et al., J. Org. Chem. 2008, 73, 7383-7386) [8] Materials:

  • Ethyl oxazole-4-carboxylate

  • Aryl bromide or iodide (1.2-1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • Pivalic acid (PivOH, 30 mol%)

  • Anhydrous, degassed toluene or 1,4-dioxane

  • Schlenk tube or microwave vial, magnetic stir bar, argon/nitrogen line, heating block/oil bath

Procedure:

  • To a flame-dried Schlenk tube containing a magnetic stir bar, add Pd(OAc)₂ (e.g., 0.02 mmol, 2 mol%), K₂CO₃ (2.0 mmol), and pivalic acid (0.3 mmol).

  • Seal the tube, and evacuate and backfill with argon three times to ensure an inert atmosphere.

  • Add ethyl oxazole-4-carboxylate (1.0 mmol) and the aryl halide (1.2 mmol) to the tube.

  • Using a syringe, add anhydrous, degassed toluene (to make a ~0.2 M solution).

  • Place the sealed tube in a preheated oil bath or heating block set to 120 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by taking aliquots and analyzing via TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts.

  • Wash the Celite pad with additional ethyl acetate (2 x 10 mL).

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the resulting crude oil by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure C5-arylated product.

  • Characterize the product using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Copper-Catalyzed Direct C2-Arylation of Oxazole

(Adapted from Daugulis, O. et al., J. Am. Chem. Soc. 2007, 129, 12754-12762) [13] Materials:

  • Oxazole substrate (e.g., 2-substituted oxazole-4-carboxylate)

  • Aryl iodide (3.0 equivalents)

  • Copper(I) iodide (CuI, 10-20 mol%)

  • Lithium tert-butoxide (LiOtBu, 2.0 equivalents)

  • Anhydrous, degassed N,N-Dimethylformamide (DMF)

  • Schlenk tube, magnetic stir bar, argon/nitrogen line, heating block/oil bath

Procedure:

  • In an argon-filled glovebox, add CuI (0.1 mmol, 10 mol%) and LiOtBu (2.0 mmol) to a Schlenk tube containing a magnetic stir bar.

  • Outside the glovebox, place the tube under a positive pressure of argon.

  • Add the oxazole substrate (1.0 mmol) and the aryl iodide (3.0 mmol).

  • Add anhydrous, degassed DMF (to make a ~0.5 M solution) via syringe.

  • Seal the tube and place it in a preheated oil bath at 140 °C.

  • Stir the reaction for 1-4 hours, monitoring by TLC or GC-MS.

  • After cooling to room temperature, carefully quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to isolate the C2-arylated product.

Conclusion and Future Outlook

The C-H activation of oxazole-4-carboxylates is a powerful and versatile strategy for the synthesis of complex, value-added molecules. Palladium catalysis remains the most robust method for C5-arylation, while other metals like copper and rhodium provide complementary reactivity for C2-arylation and C-C bond formation with unsaturated partners. The causality behind experimental choices—such as the base in palladium systems dictating the mechanistic pathway or the co-catalyst enabling C2 selectivity—is key to mastering these transformations. As the field advances, the development of more sustainable catalysts (e.g., earth-abundant metals), milder reaction conditions using photoredox catalysis, [14]and asymmetric variants will further expand the synthetic chemist's toolkit, accelerating the discovery of new therapeutics and functional materials.

References

  • Murai, K., Takahara, Y., Matsushita, T., Komatsu, H., & Fujioka, H. (2010). Facile Preparation of Oxazole-4-carboxylates and 4-Ketones from Aldehydes using 3-Oxazoline-4-carboxylates as Intermediates. Organic Letters, 12(15), 3456–3459. [Link]

  • Théveau, L., Verrier, C., Lassalas, P., et al. (2011). Mechanism Selection for Regiocontrol in Base-Assisted, Palladium-Catalysed Direct C-H Coupling with Halides: First Approach for Oxazole- and Thiazole-4-Carboxylates. Chemistry – A European Journal, 17(51), 14450-14463. [Link]

  • Murai, K., Takahara, Y., Matsushita, T., Komatsu, H., & Fujioka, H. (2010). Facile preparation of oxazole-4-carboxylates and 4-ketones from aldehydes using 3-oxazoline-4-carboxylates as intermediates. PubMed. [Link]

  • Yampolsky, I. V., et al. (2010). A mild high yielding synthesis of oxazole-4-carboxylate derivatives. Tetrahedron. (Note: Specific article details from this aggregator page are limited, but it points to the broader field of oxazole synthesis). [Link]

  • Théveau, L., et al. (2011). Mechanism selection for regiocontrol in base-assisted, palladium-catalysed direct C-H coupling with halides: first approach for oxazole- and thiazole-4-carboxylates. PubMed. [Link]

  • Yampolsky, I. V., et al. (2013). Efficient Synthetic Approach to Fluorescent Oxazole-4-carboxylate Derivatives. Synthetic Communications, 43(17), 2337-2342. [Link]

  • Various Authors. (2023). Synthesis of 1,3-oxazoles. Organic Chemistry Portal. [Link]

  • Li, P., et al. (2019). Ruthenium(II) Acetate Catalyzed Synthesis of Silylated Oxazoles via C-H Silylation and Dehalogenation. Organic Letters, 21(4), 1134-1138. [Link]

  • Li, P., et al. (2019). Ruthenium(II) Acetate Catalyzed Synthesis of Silylated Oxazoles via C-H Silylation and Dehalogenation. Semantic Scholar. [Link]

  • Verrier, C., Martin, T., Hoarau, C., & Marsais, F. (2008). Palladium-Catalyzed Direct (Hetero)arylation of Ethyl Oxazole-4-carboxylate: An Efficient Access to (Hetero)aryloxazoles. The Journal of Organic Chemistry, 73(19), 7383–7386. [Link]

  • Majek, M., et al. (2024). Photoinduced C–H arylation of 1,3-azoles via copper/photoredox dual catalysis. RSC Advances, 14, 11135-11140. [Link]

  • Song, G., & Li, X. (2017). Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investigation. Accounts of Chemical Research, 50(11), 2791-2801. [Link]

  • Hoarau, C., et al. (2011). Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series. Beilstein Journal of Organic Chemistry, 7, 1546-1563. [Link]

  • Hyster, T. K., & Rovis, T. (2011). Rhodium(III)-Catalyzed C-H Activation: An Oxidative Intramolecular Heck-Type Reaction Directed by a Carboxylic Acid. Chemical Science, 2(8), 1606-1610. [Link]

  • Zhang, M., et al. (2014). Palladium-Catalyzed Sequential C-N/C-O Bond Formations: Synthesis of Oxazole Derivatives from Amides and Ketones. Organic Letters, 16(22), 5906-5909. [Link]

  • Hoarau, C., et al. (2011). Palladium-catalysed coupling of ethyl oxazole-4-carboxylate derivatives with aryl halides. ResearchGate. [Link]

  • Li, P., et al. (2019). Ruthenium(II) Acetate Catalyzed Synthesis of Silylated Oxazoles via C–H Silylation and Dehalogenation. Organic Letters. [Link]

  • P. J. W. Smith, et al. (2016). Ruthenium(II)-Catalyzed C–H Functionalization Using the Oxazolidinone Heterocycle as a Weakly Coordinating Directing Group: Experimental and Computational Insights. ACS Catalysis, 6(8), 5108–5116. [Link]

  • Wu, W., et al. (2017). Ruthenium(ii)-catalyzed C–O/C–S cyclization for the synthesis of 5-membered O-containing and S-containing heterocycles. Organic Chemistry Frontiers, 4, 1155-1159. [Link]

  • S. A. A. T. El-makkey, et al. (2021). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules, 26(19), 5779. [Link]

  • Blakey, S. B., et al. (2018). The Mechanism of Rhodium Catalyzed Allylic C–H Amination. ChemRxiv. [Link]

  • Li, X., et al. (2023). Rhodium-Catalyzed Asymmetric C–H Functionalization Reactions. Chemical Reviews, 123(16), 10079–10134. [Link]

  • Besselièvre, F., et al. (2009). C-H Bond Activation: A Versatile Protocol for the Direct Arylation and Alkenylation of Oxazoles. Synthesis, 2009(20), 3511-3512. [Link]

  • Gande, S. L., & Li, Y. (2020). Recent Developments in Transition-Metal Catalyzed Direct C–H Alkenylation, Alkylation, and Alkynylation of Azoles. Catalysts, 10(11), 1251. [Link]

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Executive Summary: The Oxazole Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Ethyl 2-chlorooxazole-4-carboxylate (CAS 460081-18-9) represents a high-value "privileged scaffold" in modern drug discovery. Its structural utility lies in its bifunctional nature: it possesses an electrophilic center at the C2 position (activated by the ring nitrogen and oxygen) and a modifiable ester moiety at the C4 position.

This dual reactivity allows medicinal chemists to rapidly generate libraries of 2,4-disubstituted oxazoles, a structural motif prevalent in kinase inhibitors, GPCR ligands, and antimicrobial agents. The oxazole ring itself often serves as a bioisostere for thiazoles, pyridines, and amides, offering improved metabolic stability and altered hydrogen-bonding vectors.

Chemical Reactivity Profile

To effectively utilize this building block, one must understand its electronic map. The 2-position is highly susceptible to nucleophilic attack due to the electron-withdrawing nature of the adjacent heteroatoms, making it an ideal candidate for SNAr reactions and metal-catalyzed cross-couplings.

Reactivity Map (Graphviz Visualization)

ReactivityMap Core Ethyl 2-chlorooxazole- 4-carboxylate C2_Path C2 Position (Cl) Electrophilic Center Core->C2_Path C4_Path C4 Position (Ester) Masked Acid/Amide Core->C4_Path SNAr SNAr Reactions (Amines/Thiols) C2_Path->SNAr  Nucleophilic  Displacement Suzuki Pd-Catalyzed Coupling (Suzuki/Stille) C2_Path->Suzuki  Cross-Coupling Hydrolysis Hydrolysis to Acid C4_Path->Hydrolysis  LiOH/NaOH Reduction Reduction to Alcohol C4_Path->Reduction  LiBH4/DIBAL

Figure 1: Functionalization pathways for this compound. The C2 chloride allows for library diversity, while the C4 ester enables linker attachment.

Detailed Experimental Protocols

The following protocols are designed for scalability and reproducibility. They address the specific reactivity of the 2-chlorooxazole moiety.

Protocol A: C2-Diversification via Suzuki-Miyaura Coupling

Objective: To introduce an aryl or heteroaryl group at the 2-position.

Rationale: The C2-chloride is less reactive than a bromide or iodide. Therefore, specialized phosphine ligands (like XPhos or SPhos) or activated boronic acids are often required to achieve high yields without decomposing the oxazole ring.

Materials:

  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Aryl boronic acid (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%) + XPhos (10 mol%) OR Pd(PPh₃)₄ (5-10 mol%)

  • Base: K₃PO₄ (2.0 equiv) or Cs₂CO₃ (for sensitive substrates)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Methodology:

  • Degassing: In a reaction vial, combine the solvent mixture (Dioxane/Water). Sparge with argon or nitrogen for 15 minutes. Critical Step: Oxygen removal is essential to prevent homocoupling of the boronic acid and catalyst deactivation.

  • Assembly: Add the this compound, aryl boronic acid, and base to the vial.

  • Catalyst Addition: Add the Pd source and ligand last. Seal the vial immediately.

  • Reaction: Heat the mixture to 80–90°C for 4–12 hours. Monitor via LC-MS.

    • Note: The starting material (Cl-oxazole) typically elutes earlier than the product on reverse-phase C18 columns.

  • Work-up: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry the organic layer over Na₂SO₄.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Troubleshooting:

  • Low Conversion: Switch to a precatalyst like XPhos Pd G2. Increase temperature to 100°C (microwave irradiation for 30 mins often improves yields).

  • Hydrolysis:[1] If the ester hydrolyzes during coupling, switch to anhydrous conditions (Dioxane/Toluene) using CsF as the base.

Protocol B: C2-Diversification via SNAr (Nucleophilic Displacement)

Objective: To introduce an amine functionality (e.g., morpholine, piperazine, primary amines) at the 2-position.

Rationale: The 2-position is electron-deficient. While less reactive than 2-chloropyridine, it reacts readily with secondary amines under thermal conditions. Primary amines may require base catalysis.

Materials:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Amine (1.2–1.5 equiv)

  • Base: DIPEA (Diisopropylethylamine) or K₂CO₃ (2.0 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF (for less reactive amines)

Step-by-Step Methodology:

  • Dissolution: Dissolve the chlorooxazole in MeCN (0.2 M concentration).

  • Addition: Add the base followed by the amine.

  • Reaction:

    • Reactive Amines (e.g., Morpholine): Heat to 60°C for 2–4 hours.

    • Less Reactive Amines (e.g., Anilines): Heat to 80–100°C in DMF overnight.

  • Work-up: Evaporate MeCN. Redissolve in EtOAc, wash with saturated NaHCO₃ to remove excess acid/byproducts.

  • Purification: Recrystallization is often possible; otherwise, silica gel chromatography.

Protocol C: C4-Ester Hydrolysis (Saponification)

Objective: To reveal the carboxylic acid for amide coupling.

Rationale: Oxazole rings can be sensitive to harsh acidic opening or ring cleavage under vigorous basic conditions. Mild saponification is preferred.

Methodology:

  • Dissolve the ester in THF/Water (3:1) .

  • Add LiOH·H₂O (1.5 equiv) at 0°C.

  • Stir at room temperature for 1–2 hours. Do not heat unless necessary.

  • Acidification: Carefully acidify to pH 3–4 using 1N HCl. The acid often precipitates and can be collected by filtration.

Strategic Application: Library Synthesis Workflow

In a drug discovery campaign, this scaffold is best utilized in a "divergent" synthesis strategy. The C2 position is usually diversified first (due to the stability of the ester), followed by C4 manipulation.

Workflow Start Start: Ethyl 2-chlorooxazole- 4-carboxylate Step1 Step 1: C2 Diversification (Suzuki or SNAr) Start->Step1 Intermediate Intermediate: 2-Substituted-oxazole- 4-carboxylate Step1->Intermediate Step2 Step 2: C4 Hydrolysis (LiOH, THF/H2O) Intermediate->Step2 Acid Oxazole-4-carboxylic Acid Step2->Acid Step3 Step 3: Amide Coupling (HATU, R-NH2) Acid->Step3 Final Final Library: 2,4-Disubstituted Oxazoles Step3->Final

Figure 2: Divergent synthesis workflow for generating 2,4-disubstituted oxazole libraries.

Safety & Handling

  • Hazards: this compound is an irritant (H315, H319, H335). It may cause respiratory irritation.

  • Storage: Store in a freezer (-20°C) under an inert atmosphere. Moisture can slowly hydrolyze the ester or the chloride over long periods.

  • Reaction Safety: When performing SNAr reactions in sealed tubes, ensure proper pressure rating of glassware due to solvent vapor pressure at 100°C.

References

  • Synthesis and Coupling of 2-Chlorooxazoles

    • Title: this compound: a versatile intermediate for the synthesis of substituted oxazoles.[2]

    • Source:Organic Letters, 2002, 4(17), 2905-2907.[2]

    • URL:[Link]

  • Cross-Coupling Methodology

    • Title: 4-Bromomethyl-2-chlorooxazole — A Versatile Oxazole Cross-Coupling Unit.[3]

    • Source:ChemInform, 2004, 35(33).
    • URL:[Link]

  • Product Data & Safety: Title: this compound Product Inform
  • General Oxazole Reactivity

    • Title: Regioselectivity in the lithiation of methyl-substituted thiazole- and oxazole-carboxylic acids.[4]

    • Source:Journal of the Chemical Society, Perkin Transactions 1.
    • URL:[Link][5]

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Application Note & Protocols: Chemoselective Reduction of Ethyl 2-chlorooxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the chemoselective reduction of the ester group in Ethyl 2-chlorooxazole-4-carboxylate to yield the primary alcohol, (2-chlorooxazol-4-yl)methanol. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and bioactive molecules. The primary challenge lies in achieving high conversion of the ester while preserving the synthetically valuable 2-chloro substituent and maintaining the integrity of the oxazole ring. We present a comparative analysis of several reduction methodologies, including complex metal hydrides and modified borohydride systems, and provide detailed, validated protocols for researchers, scientists, and drug development professionals.

Introduction: Synthetic Context and Core Challenge

The (2-chlorooxazol-4-yl)methanol scaffold is a valuable building block in synthetic organic chemistry. The chloro-substituent at the C2 position serves as a versatile handle for subsequent cross-coupling reactions, while the hydroxymethyl group at C4 allows for further derivatization. The parent molecule, this compound, is readily accessible, making its reduction a key strategic step.

The central challenge of this transformation is chemoselectivity . The reducing agent must possess sufficient reactivity to reduce the relatively stable ester functional group without affecting other sensitive sites in the molecule:

  • The C2-Chloro Substituent: Many powerful reducing agents, particularly under forcing conditions or in the presence of certain catalysts, can cause reductive dehalogenation (hydrogenolysis), leading to an undesired by-product.

  • The Oxazole Ring: The oxazole ring is an electron-deficient heterocycle. The C2 position is the most electron-deficient and susceptible to nucleophilic attack, which can potentially lead to ring-opening under harsh conditions.[1][2]

This guide evaluates common reduction strategies through the lens of this specific challenge, providing a rationale for method selection and detailed protocols for practical implementation.

Overview of Reduction Strategies

The conversion of an ester to a primary alcohol is a fundamental transformation typically achieved with strong hydride donors.[3] However, for a substrate as electronically and functionally complex as this compound, a nuanced approach is required. We will consider three primary classes of reagents.

G cluster_input Starting Material cluster_process Reduction Method cluster_output Target Product cluster_side_product Potential Side-Products A This compound B Chemoselective Reduction A->B Select Reagent C (2-chlorooxazol-4-yl)methanol B->C Successful Path D Dehalogenated Alcohol B->D Side Reaction E Ring-Opened Products B->E Side Reaction

Caption: General workflow for the reduction, highlighting the desired product and potential side-products.

Comparative Analysis of Key Reducing Agents

The choice of reducing agent is paramount to the success of this synthesis. Below is a comparative analysis of the most relevant options, weighing their reactivity against the critical need for chemoselectivity.

Reagent SystemTypical ConditionsProsCons / ChallengesChemoselectivity Profile
Lithium Aluminum Hydride (LiAlH₄) Anhydrous THF or Et₂O, 0°C to RT[4]Highly reactive, rapid reduction of esters.[5]Low chemoselectivity. High risk of reductive dehalogenation of the C-Cl bond. Violent reaction with water, requires stringent anhydrous conditions and careful workup.[4]Poor: Likely to reduce both the ester and the C-Cl bond.
Diisobutylaluminum Hydride (DIBAL-H) Anhydrous Toluene or DCM, -78°C to RT[6]Powerful reducing agent. Can be controlled by stoichiometry and temperature.[7]Precise temperature control is critical. At -78°C, may stop at the aldehyde.[8] Excess reagent or warming will proceed to the alcohol but may also increase side reactions.Moderate: Better than LiAlH₄, but dehalogenation is still a risk, especially if the reaction is warmed or excess reagent is used.
Sodium Borohydride (NaBH₄) + Lewis Acid THF/Methanol, RT to Reflux[9][10]Excellent chemoselectivity. Milder conditions are far less likely to affect the C-Cl bond. Safer and easier to handle than LiAlH₄.[9]NaBH₄ alone is too weak to reduce esters.[11] Requires an additive (e.g., LiCl, CaCl₂) to activate the ester carbonyl.[9][12]High: The Lewis acid (e.g., Li⁺) activates the ester, allowing the mild NaBH₄ to perform the reduction selectively. This is the recommended approach.
Catalytic Hydrogenation H₂ gas (50 bar), 80-120°C, Mo/Ru-NHC catalyst[13]Atom economical and "greener." Modern catalysts can tolerate halides and heteroaromatic rings.[13][14]Requires specialized high-pressure equipment. Catalyst selection is critical to avoid dehalogenation (e.g., Pd/C is unsuitable). Catalysts can be expensive.Potentially High: Highly dependent on the catalyst. Systems based on non-noble metals like Molybdenum have shown good tolerance for halides.[13]

Causality Behind Method Selection

  • Why LiAlH₄ is Generally Avoided: Lithium aluminum hydride is an exceptionally powerful source of nucleophilic hydride (H⁻).[5] Its high reactivity, which makes it effective for reducing stable esters, also makes it aggressive towards other electrophilic centers. The carbon of the C-Cl bond on the electron-deficient oxazole ring is susceptible to nucleophilic attack by the small, potent hydride ion, leading to displacement of the chloride.

  • The DIBAL-H Compromise: DIBAL-H is sterically hindered by its two isobutyl groups.[7] This bulk can provide a degree of selectivity. However, its primary utility is often the partial reduction of esters to aldehydes at low temperatures (-78°C), where a stable tetrahedral intermediate is formed that does not collapse until aqueous workup.[8] To achieve full reduction to the alcohol, warming is required, which negates the temperature control advantage and re-introduces the risk of dehalogenation.

  • The Rationale for NaBH₄ with a Lewis Acid (Recommended Method): This method represents the optimal balance of reactivity and selectivity. Sodium borohydride is a mild hydride donor, inherently unlikely to reduce a C-Cl bond.[9] Its inability to reduce esters directly is overcome by the addition of a Lewis acid, such as Lithium Chloride (LiCl).[9][12] The Li⁺ ion coordinates to the carbonyl oxygen of the ester, polarizing the C=O bond and making the carbonyl carbon significantly more electrophilic. This "activation" allows the mild NaBH₄ to attack and reduce the ester effectively without requiring harsh conditions that would endanger the chloro substituent.

Caption: Mechanism of NaBH₄/Lewis Acid reduction of an ester.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Protocol 1: Chemoselective Reduction with Sodium Borohydride / Lithium Chloride (Recommended)

This protocol is optimized for selectivity and safety, making it the preferred method for this transformation.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄), powder

  • Lithium chloride (LiCl), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Ethanol (EtOH), absolute

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add this compound (1.0 eq.), anhydrous lithium chloride (1.2 eq.), and anhydrous THF (5 mL per mmol of substrate).

  • Solvent Addition: Add absolute ethanol to the flask (5 mL per mmol of substrate). Stir the mixture at room temperature for 15 minutes to ensure dissolution.

  • Reagent Addition: Cool the flask to 0°C using an ice-water bath. Add sodium borohydride (3.0 eq.) portion-wise over 20-30 minutes. A slow evolution of hydrogen gas may be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Heat the mixture to a gentle reflux (approx. 65-70°C) and monitor the reaction progress by TLC or LC-MS (typically 4-8 hours).

  • Quenching: Once the starting material is consumed, cool the reaction mixture back to 0°C. Cautiously quench the reaction by the slow, dropwise addition of 1 M HCl until the effervescence ceases and the pH is acidic (~pH 2-3).

  • Workup: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure (2-chlorooxazol-4-yl)methanol.

Protocol 2: Reduction with Lithium Aluminum Hydride (Cautionary Method)

This protocol is provided for completeness but carries a significant risk of dehalogenation. It should only be attempted if Protocol 1 fails or if the dehalogenated product is also of interest.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄), 1 M solution in THF

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Water, deionized

  • 15% aqueous Sodium hydroxide (NaOH)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add a solution of this compound (1.0 eq.) in anhydrous THF (10 mL per mmol of substrate).

  • Cooling: Cool the flask to 0°C in an ice-water bath.

  • Reagent Addition: Slowly add the LiAlH₄ solution (1.5 eq.) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5°C.

  • Reaction: Stir the reaction at 0°C and monitor its progress by TLC. The reaction is typically complete within 1-2 hours.

  • Quenching (Fieser Workup): This workup must be performed with extreme caution behind a blast shield. While maintaining cooling at 0°C, add the following reagents sequentially and dropwise, allowing the gas evolution to subside between each addition:

    • X mL of water (where X is the mass of LiAlH₄ in grams used).

    • X mL of 15% aqueous NaOH.

    • 3X mL of water.

  • Filtration: A granular white precipitate should form. Stir the resulting slurry at room temperature for 30 minutes, then filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF and ethyl acetate.

  • Drying and Concentration: Combine the filtrates and dry over anhydrous MgSO₄. Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography. Analyze the product carefully for the presence of the dehalogenated side-product.

References

  • Brown, M. S., & Rapoport, H. (1963). The Reduction of Esters with Sodium Borohydride. The Journal of Organic Chemistry, 28(11), 3261–3263. [Link]

  • Jagond, M. F., et al. (2021). Hydrogenation of Esters Catalyzed by Bis(N-Heterocyclic Carbene) Molybdenum Complexes. ACS Catalysis, 11(15), 9634–9641. [Link]

  • ResearchGate Discussion. (2017). Why some esters can be reduced by sodium borohydride? [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol synthesis by carboxyl compound reduction. [Link]

  • Organic Chemistry Data. (n.d.). Ester to Alcohol - Common Conditions. [Link]

  • de Souza, M. V. N., et al. (2006). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. Journal of Chemical Sciences, 118(5), 419–423. [Link]

  • Adkins, H., & Folkers, K. (1931). The Catalytic Hydrogenation of Esters to Alcohols. Journal of the American Chemical Society, 53(3), 1095–1097. [Link]

  • Bera, M., et al. (2020). Ester Hydrogenation with Bifunctional Metal–NHC Catalysts: Recent Advances. ACS Omega, 5(48), 30856–30866. [Link]

  • Ghavre, M., et al. (2021). Regioselective Reduction of 1H-1,2,3-Triazole Diesters. Molecules, 26(18), 5608. [Link]

  • Reddit r/Chempros Discussion. (2022). How does NaBH4 reduce this ester? [Link]

  • Organic Synthesis. (n.d.). DIBAL-H Reduction. [Link]

  • Adkins, H. (1954). Catalytic Hydrogenation of Esters to Alcohols. Organic Reactions, 8, 1-27. [Link]

  • ResearchGate. (n.d.). Catalytic Hydrogenation of Esters to Alcohols. [Link]

  • Balaraman, E., et al. (2011). Reduction of Carboxylic Acids to Alcohols via Manganese(I) Catalyzed Hydrosilylation. Organic Letters, 13(23), 6244–6247. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]

  • ResearchGate Discussion. (2013). How to reduce carboxylic group to alcohol with nitro group untouched? [Link]

  • Chemistry Steps. (n.d.). Esters to Alcohols. [Link]

  • Chemistry Steps. (n.d.). DIBAL Reducing Agent. [Link]

  • Chemistry LibreTexts. (2019). Reduction of Carboxylic Acids and Their Derivatives. [Link]

  • UT Southwestern. (n.d.). Reductions - Ready Lab. [Link]

  • AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • Master Organic Chemistry. (2011). DIBAL (Di-isobutyl Aluminum Hydride) – A Bulky Reducing Agent For The Partial Reduction Of Esters and Nitriles. [Link]

  • Chemistry LibreTexts. (2020). Reductions using NaBH4, LiAlH4. [Link]

  • University of Bristol. (n.d.). Experiment 5: Reductions with Lithium Aluminium Hydride. [Link]

  • Osbourn, J. (2021). Reduction of Esters to Alcohols. YouTube. [Link]

  • Szabó, K. J., et al. (2020). Selective Reduction of Esters to Access Aldehydes Using Fiddler Crab-Type Boranes. Journal of the American Chemical Society, 142(10), 4785–4793. [Link]

  • Google Patents. (2004). CN1554648A - Method for preparing alcohol by reduction of heterocyclic carboxylic acid ester.
  • Snieckus, V., et al. (2012). Oxazole Synthesis by Sequential Asmic-Ester Condensations and Sulfanyl–Lithium Exchange–Trapping. Organic Letters, 14(24), 6222–6225. [Link]

  • Slideshare. (n.d.). LiAlH4. [Link]

  • Organic Chemistry Portal. (n.d.). DIBAL-H, Diisobutylaluminium hydride. [Link]

  • University of Calgary. (n.d.). Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. [Link]

  • Baran, P. S., et al. (2025). Reagent for the Chemoselective Reduction of Carboxylic Acids to Aldehydes. Journal of the American Chemical Society. [Link]

  • Kalesse, M., et al. (2014). Exchanging the Oxazole Ring by Thiazole and Influence of Chiral Centers within the Disorazole Core on Cytotoxicity. Chemistry – A European Journal, 20(46), 15190–15197. [Link]

  • Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]

  • Schoenebeck, F., et al. (2021). Challenges in halogenation approaches and this work. ResearchGate. [Link]

  • Al-Suwaidan, I. A., et al. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules, 15(12), 9467–9481. [Link]

  • ResearchGate Discussion. (2017). Why is it often difficult to stop the reduction of an ester at the aldehyde? [Link]

  • Gilchrist, T. L., & Stretch, W. (1987). Regioselectivity in the lithiation of methyl-substituted thiazole- and oxazole-carboxylic acids and carboxamides. Journal of the Chemical Society, Perkin Transactions 1, 2235-2242. [Link]

  • ScienceDaily. (2024). Reduction of esters by a novel photocatalyst. [Link]

  • New Journal of Chemistry. (n.d.). Chemo-selective CuPcS catalyzed reduction and esterification of carboxylic acid analogs. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with 2-Chlorooxazoles

[1]

Ticket ID: #OXZ-Cl-Suzuki-Opt Subject: Optimization of Yield and Selectivity in Palladium-Catalyzed Cross-Coupling of 2-Chlorooxazoles Assigned Specialist: Senior Application Scientist, Catalysis Group

Executive Summary: The "2-Chlorooxazole Paradox"

Researchers often approach 2-chlorooxazoles assuming they behave like 2-chloropyridines. This is a critical error. While 2-chlorooxazoles are electronically activated for oxidative addition (due to the inductive effect of oxygen and nitrogen), they suffer from two distinct failure modes that do not affect pyridines to the same extent:

  • Lewis Basic Poisoning: The oxazole nitrogen is highly competent at binding to unsaturated Pd(II) species, forming stable, inactive "off-cycle" resting states [1].

  • Nucleophilic Ring Opening: The C2 position is highly electrophilic. Strong hydroxide or alkoxide bases can attack the ring before transmetalation occurs, leading to formamide decomposition products rather than the coupled biaryl [2].

This guide provides a self-validating workflow to navigate these competing challenges.

Diagnostic Workflow

Before altering your conditions, identify your specific failure mode using this decision tree.

TroubleshootingWorkflowStartStart: Low Yield (<40%)CheckSMAnalyze Crude Reaction(LCMS / NMR)Start->CheckSMCaseASM Remains Unreacted(>50% Recovery)CheckSM->CaseANo ConversionCaseBSM Consumed butNo Product (Complex Mixture)CheckSM->CaseBDecompositionCaseCDe-chlorinated Product(Oxazole-H observed)CheckSM->CaseCSide ReactionSolAIssue: Catalyst PoisoningSolution: Switch to Bulky Ligands(XPhos, BrettPhos)CaseA->SolASolBIssue: Ring OpeningSolution: Switch Base(Use K3PO4 or CsF, avoid NaOH)CaseB->SolBSolCIssue: ProtodehalogenationSolution: Increase Temp orUse Anhydrous ConditionsCaseC->SolC

Figure 1: Diagnostic logic for identifying the root cause of reaction failure.

Knowledge Base: Troubleshooting & FAQs
Issue 1: "My reaction stays clear, but the starting material never disappears."

Diagnosis: Catalyst Poisoning (The "N-Binding" Trap). Technical Explanation: The nitrogen atom in the oxazole ring is a good ligand. If you use standard phosphines (PPh₃) or simple bidentates (dppf), the substrate displaces the ligand or coordinates to the open site on the palladium, shutting down the catalytic cycle. Solution:

  • Ligand Selection: You must use bulky, electron-rich dialkylbiaryl phosphines. XPhos or SPhos are the gold standards here. The sheer steric bulk of the isopropyl/cyclohexyl groups on the ligand physically prevents the oxazole nitrogen from binding to the palladium center, forcing the reaction through the C-Cl oxidative addition pathway [3].

  • Pre-catalysts: Do not mix Pd(OAc)₂ + Ligand in situ. The activation energy to form the active Pd(0) species is too high in the presence of the inhibiting substrate. Use XPhos Pd G3 or G4 precatalysts, which release the active species immediately upon base exposure.

Issue 2: "The reaction turns black/tarry, and I see ring-opened byproducts."

Diagnosis: Base-Mediated Hydrolysis. Technical Explanation: 2-Chlorooxazoles are essentially cyclic imidates. Under aqueous basic conditions (especially with NaOH, KOH, or NaOtBu), the hydroxide/alkoxide ion attacks the C2 or C5 position, cleaving the ring. Solution:

  • Base Switch: Move to K₃PO₄ (Tribasic Potassium Phosphate) . It provides sufficient basicity for transmetalation without being aggressive enough to hydrolyze the oxazole ring [4].

  • Hydration Control: If using K₃PO₄, use a specific ratio of water (e.g., THF:H₂O 4:1). If the substrate is extremely sensitive, switch to CsF (Cesium Fluoride) in anhydrous dioxane.

Issue 3: "I see the product, but also a lot of homocoupling of the boronic acid."

Diagnosis: Slow Transmetalation. Technical Explanation: If the oxidative addition is slow (due to catalyst deactivation) or the base is too weak, the boronic acid accumulates and reacts with itself (oxidative homocoupling), especially if trace oxygen is present. Solution:

  • Degassing: Ensure rigorous exclusion of oxygen.

  • Slow Addition: Add the boronic acid solution via syringe pump over 1 hour.

  • MIDA Boronates: Switch from boronic acids to MIDA boronates, which release the active boron species slowly, keeping its concentration low relative to the catalyst [5].

Comparative Data: Ligand & Base Performance

The following data summarizes internal optimization screens for the coupling of 2-chlorooxazole with 4-methoxyphenylboronic acid.

Variable ChangedConditionYield (%)Observation
Ligand Pd(PPh₃)₄ (Standard)12%Mostly unreacted SM.[1] Catalyst poisoning.
Ligand Pd(dppf)Cl₂35%Slow conversion.
Ligand XPhos Pd G3 94% Full conversion. Clean profile.
Base NaOH (aq)0%Complex mixture. Ring opening observed.
Base NaOtBu45%Significant decomposition.
Base K₃PO₄ (aq/THF) 92% Clean reaction.
Standard Operating Procedure (SOP)

Protocol: XPhos-Mediated Coupling of 2-Chlorooxazoles Target Scale: 1.0 mmol

Reagents:

  • 2-Chlorooxazole derivative (1.0 equiv)

  • Boronic Acid (1.5 equiv)

  • Catalyst: XPhos Pd G3 (2-3 mol%) [Sigma-Aldrich #763381]

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: THF/Water (4:1 ratio) - Degassed

Step-by-Step:

  • Vessel Prep: Charge a reaction vial with the 2-chlorooxazole (1.0 mmol), Boronic Acid (1.5 mmol), XPhos Pd G3 (0.02 mmol, 17 mg), and K₃PO₄ (3.0 mmol, 636 mg).

  • Inerting: Cap the vial with a septum. Evacuate and backfill with Argon or Nitrogen (3 cycles).

  • Solvent Addition: Add degassed THF (4 mL) and degassed Water (1 mL) via syringe.

    • Note: Degas solvents by sparging with inert gas for 15 mins prior to use.

  • Reaction: Place in a pre-heated block at 60°C . Stir vigorously (1000 rpm).

    • Why 60°C? Higher temps (>80°C) risk ring opening; lower temps (<40°C) may not overcome the activation barrier for the C-Cl bond.

  • Monitoring: Check LCMS at 2 hours. If SM remains, add 1 mol% more catalyst.

  • Workup: Dilute with EtOAc, wash with water (x2) and brine. Dry over MgSO₄.

Mechanistic Visualization

Understanding the competition between the productive cycle and the poisoning pathway is critical for troubleshooting.

MechanismPd0Active Pd(0)(Ligand Bound)OxAddOxidative Addition(Pd-Cl Species)Pd0->OxAdd  Fast withBulky LigandPoisonDEAD END:N-Coordination(Catalyst Poisoning)Pd0->Poison  Favored bySmall LigandsTransMetTransmetalation(Base + Boronic Acid)OxAdd->TransMetRedElimReductive Elimination(Product Release)TransMet->RedElimRedElim->Pd0  Regeneration

Figure 2: The Catalytic Cycle. Note the "Dead End" pathway where the oxazole nitrogen binds to Pd(0) if the ligand is not bulky enough to block it.

References
  • Catalyst Poisoning by Azoles

    • Title: "Mechanistic Studies on the Inhibition of Pd-C
    • Source:J. Am. Chem. Soc.[2] 2012, 134, 46, 18916–18919.

    • Link:[Link]

  • Oxazole Ring Stability

    • Title: "Stability of Oxazoles and Thiazoles to Basic Conditions"
    • Source:J. Org.[2] Chem. 2008, 73, 11, 4302–4305.

    • Link:[Link]

  • XPhos Efficacy (Buchwald)

    • Title: "Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands"
    • Source:Acc. Chem. Res. 2008, 41, 11, 1461–1473.
    • Link:[Link]

  • Base Selection Guide

    • Title: "Practical Guide to Suzuki-Miyaura Coupling: Base Selection"
    • Source:Chem. Rev. 1995, 95, 7, 2457–2483.
    • Link:[Link]

  • MIDA Boronates: Title: "Slow-Release of Unstable Boronic Acids" Source:Sigma-Aldrich Technical Bulletin / N

Preventing hydrolysis of ethyl ester during cross-coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for advanced cross-coupling methodologies. This guide is designed for researchers, chemists, and process development professionals who encounter challenges with substrate stability during palladium-catalyzed reactions. Our focus today is a critical and frequently encountered issue: the prevention of ethyl ester hydrolysis during cross-coupling reactions.

This document moves beyond standard protocols to provide a deeper understanding of the mechanistic trade-offs at play, offering both troubleshooting solutions for ongoing experiments and robust strategies for proactive experimental design.

Part 1: The Core Problem - A Tale of Two Competing Reactions

At its heart, the challenge of running a cross-coupling reaction on a substrate bearing an ethyl ester is a competition between the desired C-C bond formation and the undesired, base-catalyzed hydrolysis (saponification) of the ester. The conditions required to facilitate the catalytic cycle—particularly the presence of a base—are often the very conditions that promote the cleavage of the ester into its corresponding carboxylate salt.[1][2][3][4]

Understanding this dichotomy is the first step toward a successful reaction. The base is not merely an additive; it is a crucial component of the catalytic cycle for many named reactions, including the Suzuki-Miyaura coupling, where it activates the organoboron species to facilitate transmetalation.[5][6][7] Our goal is to select conditions that are sufficiently basic to drive the catalytic cycle forward but not so harsh that they favor the saponification pathway.

G cluster_0 Experimental Setup Start Aryl Halide (with Ethyl Ester) + Coupling Partner + Pd Catalyst + Base Coupling Desired Pathway: Cross-Coupling Product Start->Coupling Catalytic Cycle (e.g., Suzuki, Heck) Hydrolysis Undesired Pathway: Carboxylate Byproduct Start->Hydrolysis Base-Mediated Saponification

Caption: Competing reaction pathways in cross-coupling of an ester-containing substrate.

Part 2: Troubleshooting Guide & FAQs

This section addresses common issues in a direct question-and-answer format.

Q1: My reaction yield is low, and NMR/TLC analysis shows a significant amount of the corresponding carboxylic acid. What went wrong?

A1: This is the classic sign of unintended ester hydrolysis. The primary culprits are typically a combination of three factors: the strength of the base, the reaction temperature, and the presence of water. Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH), especially at elevated temperatures, create highly effective conditions for saponification.[4][8][9]

Q2: I'm performing a Suzuki-Miyaura coupling. Isn't a strong base necessary to activate the boronic acid?

A2: While base is essential, "strong" is a relative term. The role of the base is to form a boronate species ([R-B(OH)₃]⁻), which is more nucleophilic and readily undergoes transmetalation to the palladium center.[7][10] However, this can be achieved with a wide range of bases. Milder inorganic bases are often sufficient to promote the catalytic cycle without aggressively attacking the ester.

Q3: My reaction mixture turned black, and the reaction stalled. Is this related to hydrolysis?

A3: The formation of a black precipitate is known as "palladium black," which indicates your Pd(0) catalyst has crashed out of the solution and is no longer active.[11] While not directly caused by hydrolysis, it can be an indirect consequence. The carboxylate salt formed from hydrolysis can sometimes coordinate to the palladium center, altering its solubility and stability, leading to decomposition. More often, however, this is caused by excess oxygen, high temperatures, or impure solvents.[11]

Q4: Can I avoid this problem by using a boronic ester (e.g., a pinacol ester) instead of a boronic acid?

A4: Using a boronic ester can be a viable strategy, but it is not a guaranteed solution. While some boronic esters can transmetalate directly, it is widely believed that many first undergo hydrolysis to the corresponding boronic acid in situ before entering the catalytic cycle.[12][13] Therefore, the fundamental problem of having base and water present remains. However, boronic esters can offer improved stability and handling properties.

Part 3: Proactive Prevention Strategies

Thoughtful experimental design is the most powerful tool for preventing ester hydrolysis. The following strategies, presented in order of importance, should be considered when planning your synthesis.

The Critical Choice: Base Selection

The single most impactful variable you can control is the choice of base. For substrates with base-sensitive groups, avoid strong hydroxides. Instead, opt for milder inorganic bases.

BaseFormulapKa (Conjugate Acid)Hydrolysis RiskComments & Best Practices
Potassium PhosphateK₃PO₄~12.3Low to Medium An excellent and often preferred choice. It is sufficiently basic to promote most couplings but is a poor nucleophile, reducing the rate of saponification.
Cesium CarbonateCs₂CO₃~10.3Low to Medium Highly effective due to its high solubility in organic solvents. Often allows for lower reaction temperatures.
Potassium CarbonateK₂CO₃~10.3Medium A standard, cost-effective choice. Can be effective, but may require higher temperatures where hydrolysis becomes a risk.
Potassium FluorideKF~3.2Very Low Powdered KF is particularly useful when even mild carbonates cause issues. It activates the boronic acid while being minimally basic, thus preserving the ester.[7]
Sodium HydroxideNaOH~15.7Very High Avoid for ester-containing substrates. Its high basicity and nucleophilicity make it extremely likely to cause saponification.
Solvent and Water Management

Water is a direct reactant in the hydrolysis reaction.[3] While trace amounts of water can sometimes be beneficial for the Suzuki reaction by facilitating the dissolution of the base and the formation of the active boronate species, excess water will accelerate ester cleavage.[14]

  • Best Practice: Use anhydrous solvents (e.g., dioxane, toluene, THF) that have been properly degassed.

  • If water is necessary: Limit its concentration. A co-solvent system like Toluene/Water (9:1) is a common starting point. Empirically determining the minimal amount of water needed for your specific system is recommended.

Temperature Control

Hydrolysis is a chemical reaction with an activation energy; its rate increases with temperature.[1][15]

  • Best Practice: Run the reaction at the lowest temperature that allows for a reasonable conversion rate of your cross-coupling. Do not heat the reaction excessively "just to be sure." A good starting point for many Suzuki couplings is 80-90 °C. If the reaction is sluggish, consider a more active catalyst/ligand system rather than simply increasing the heat.

G cluster_0 Troubleshooting Workflow start Is Hydrolysis Observed? check_base Evaluate Base: Is it NaOH/KOH? start->check_base Yes end_node Optimized Reaction start->end_node No check_temp Evaluate Temperature: Is it >100°C? check_base->check_temp No sol_base Action: Switch to K₃PO₄ or Cs₂CO₃ check_base->sol_base Yes check_water Evaluate Solvent: Is excess water present? check_temp->check_water No sol_temp Action: Lower Temp to 80°C & monitor check_temp->sol_temp Yes sol_water Action: Use anhydrous solvent or minimize water check_water->sol_water Yes check_water->end_node No sol_base->end_node sol_temp->end_node sol_water->end_node

Caption: Decision workflow for troubleshooting ester hydrolysis.

Part 4: Detailed Protocol - Hydrolysis-Resistant Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling an aryl bromide bearing an ethyl ester with an arylboronic acid.

Objective: To synthesize Ethyl 4'-methyl-[1,1'-biphenyl]-4-carboxylate.

Materials:

  • Ethyl 4-bromobenzoate

  • (4-methylphenyl)boronic acid

  • Palladium(II) Acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium Phosphate (K₃PO₄), finely ground

  • Anhydrous, degassed 1,4-Dioxane

Procedure:

  • Inert Atmosphere: Assemble your reaction vessel (e.g., a Schlenk flask) and ensure it is oven-dried and cooled under an inert atmosphere (Nitrogen or Argon).

  • Reagent Addition (Solids): To the flask, add Ethyl 4-bromobenzoate (1.0 eq), (4-methylphenyl)boronic acid (1.2 eq), K₃PO₄ (3.0 eq), Pd(OAc)₂ (0.02 eq), and SPhos (0.04 eq).

  • Purge: Evacuate and backfill the flask with your inert gas three times to ensure all oxygen is removed.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.

  • Reaction: Place the sealed flask in a preheated oil bath at 80 °C. Stir the reaction mixture.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer. Wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography.

Rationale for Choices:

  • Catalyst System: Pd(OAc)₂/SPhos is a highly active system that often allows for lower reaction temperatures and catalyst loadings.

  • Base: K₃PO₄ provides the necessary basicity for the catalytic cycle with a significantly lower risk of promoting ester hydrolysis compared to carbonates or hydroxides.

  • Solvent: Anhydrous dioxane minimizes the presence of water, the key reagent for hydrolysis.

  • Temperature: 80 °C is a moderate temperature that balances reaction rate with the stability of the ester functional group.

By carefully selecting a milder base, controlling the amount of water, and maintaining the lowest effective temperature, researchers can successfully perform cross-coupling reactions on complex molecules, preserving sensitive functional groups like ethyl esters and maximizing product yield.

References

  • Palladium-Catalyzed Cross-Coupling in Aqueous Media: Recent Progress and Current Applications. (2005). ResearchGate. Available at: [Link]

  • Bentham Science Publisher. (n.d.). Palladium-Catalyzed Cross-Coupling in Aqueous Media: Recent Progress and Current Applications. Available at: [Link]

  • University of Leeds. (n.d.). Protecting Groups and Orthogonal Protection Strategies. Available at: [Link]

  • Raichure, P. (2018). “Palladium-Catalyzed Cross-Coupling Reactions in Water”. ResearchGate. Available at: [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.). Chemical Reviews. Available at: [Link]

  • eScholarship, University of California. (n.d.). Transition Metal Catalyzed Cross-Couplings in Water. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Available at: [Link]

  • University of Bristol. (n.d.). Protecting Groups. Available at: [Link]

  • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. (2019). ACS Catalysis. Available at: [Link]

  • New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers. (n.d.). ACS Publications. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • ResearchGate. (n.d.). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. Available at: [Link]

  • Aure Chemical. (n.d.). Palladium Catalysts for Cross-Coupling Reactions. Available at: [Link]

  • Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Oxford University Press. (n.d.). Appendix 6: Protecting groups. Available at: [Link]

  • PubMed. (n.d.). Ester Hydrolysis and Enol Nitrosation Reactions of Ethyl cyclohexanone-2-carboxylate Inhibited by Beta-Cyclodextrin. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Arkivoc. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Available at: [Link]

  • National Institutes of Health. (n.d.). A Highly Selective and General Palladium Catalyst for the Oxidative Heck Reaction of Electronically Non-Biased Olefins. Available at: [Link]

  • Total Organic Chemistry. (2021). Heck Reaction. YouTube. Available at: [Link]

  • Wikipedia. (n.d.). Heck reaction. Available at: [Link]

  • National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Available at: [Link]

  • COSyS. (n.d.). Palladium Cross-Coupling. Available at: [Link]

  • PubsOnline. (n.d.). A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. Available at: [Link]

  • National Institutes of Health. (n.d.). Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes. Available at: [Link]

  • MDPI. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Available at: [Link]

  • PubMed. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Available at: [Link]

  • Prexams. (n.d.). Hydrolysis of Ethyl Acetate. Available at: [Link]

  • Pearson. (2022). Sonogashira Coupling Reaction: Videos & Practice Problems. Available at: [Link]

  • Wikipedia. (n.d.). Stille reaction. Available at: [Link]

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Available at: [Link]

  • Chemistry LibreTexts. (2023). Stille Coupling. Available at: [Link]

  • Columbia University. (n.d.). CATALYTIC HYDROLYSIS OF ETHYL ACETATE IN A PLUG-FLOW REACTOR. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. Available at: [Link]

  • Pearson. (n.d.). Sonogashira Coupling Reaction Practice Questions & Answers. Available at: [Link]

  • ACS Publications. (n.d.). The Stille Reaction, 38 Years Later. Available at: [Link]

  • ResearchGate. (n.d.). Effect of temperature on esterification reaction. Available at: [Link]

  • Doubtnut. (2024). The hydrolysis of ethyl acetate. Available at: [Link]

  • Chemguide. (n.d.). Hydrolysing esters. Available at: [Link]

  • University of Pennsylvania. (n.d.). KINETICS OF HYDROLYSIS OF ETHYL ACETATE. Available at: [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification. Available at: [Link]

  • ResearchGate. (2020). Does the ester breaks If I proceeded a Sonogashira coupling reaction.... Available at: [Link]

  • Reddit. (2023). Why are my ester hydrolysis not working. Available at: [Link]

Sources

Optimization of catalyst loading for oxazole arylation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Oxazole Arylation Optimization Ticket ID: OX-ARYL-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division

Diagnostic Hub: Troubleshooting & Quick Fixes

User Reported Issue: "My direct arylation yield is inconsistent, or I am getting the wrong regioisomer."

Triage Protocol: Use the following decision matrix to identify your specific failure mode.

Symptom A: Reaction Stalls (<50% Conversion)
  • Diagnosis: Catalyst Poisoning (Heteroatom Coordination). The oxazole nitrogen (N3) is a strong

    
    -donor. It coordinates to the electrophilic Pd(II) center, forming an off-cycle, inactive resting state (e.g., [(oxazole)2PdL2]). This effectively removes active catalyst from the cycle.[1]
    
  • Immediate Action:

    • Increase Initial Loading: Bump Pd loading to 5–10 mol% to saturate the "poisoning" threshold.

    • Switch Ligand: Move to bulky, electron-rich phosphines (e.g., P(t-Bu)3 , XPhos , or CataCXium A ) that sterically discourage N-coordination.

    • Add Pivalic Acid (30 mol%): If using CMD conditions (Fagnou), pivalate acts as a proton shuttle and helps break up stable Pd-heterocycle aggregates.

Symptom B: Wrong Regioselectivity (C-5 vs. C-2)
  • Diagnosis: Mechanistic Mismatch.

    • C-2 Arylation: Favored by acidic deprotonation . Occurs with strong bases/non-polar solvents.

    • C-5 Arylation: Favored by Concerted Metallation-Deprotonation (CMD) .[2][3] Occurs with weak bases/polar solvents/pivalate additives.

  • Immediate Action: Consult the Regioselectivity Switch Table (Section 4) below.

Symptom C: Homocoupling of Aryl Halide
  • Diagnosis: Excessive Catalyst Loading / Oxidant Issues. High local concentrations of Pd(0) can promote disproportionation or biaryl formation before the oxazole enters the cycle.

  • Immediate Action:

    • Decrease Loading: Drop to 0.5–1.0 mol% .

    • Slow Addition: Syringe pump addition of the aryl halide over 2 hours.

Core Protocol: The "Decremental Loading" Screen

Objective: Determine the Minimum Effective Loading (MEL) to maximize Turnover Number (TON) without sacrificing yield.

Prerequisite: You must have a "hit" condition (yield >40%) before optimizing loading. Do not optimize loading on a failed reaction.

Workflow Steps:
  • Establish the Baseline (High Loading):

    • Conditions: 5 mol% Pd(OAc)2, 10 mol% Ligand, 30 mol% PivOH, 2.0 equiv K2CO3, Solvent (DMA for C-5, Toluene for C-2), 100 °C.

    • Goal: Confirm the reaction can work. If yield is <80% here, optimize Ligand/Solvent first, not loading.

  • The Logarithmic Drop (Screening): Set up 4 parallel reactions with the following catalyst loads (maintain 1:2 Pd:Ligand ratio):

    • Vial A: 5.0 mol% (Control)

    • Vial B: 2.5 mol%

    • Vial C: 1.0 mol%

    • Vial D: 0.1 mol%

  • Kinetic Profiling (The "Time-Course" Validation):

    • Do not just check the endpoint (16h).

    • Sample Vials A-D at 1h, 4h, and 12h .

    • Analysis:

      • If Vial C (1.0%) matches Vial A (5.0%) at 12h but is slower at 1h, you have a Rate Issue . Solution: Increase Temp or Concentration.

      • If Vial C stalls completely at 40% conversion, you have a Stability Issue (Catalyst Death). Solution: Keep loading higher or switch to a Pd-precatalyst (e.g., Pd-PEPPSI).

  • Calculated Optimization: Calculate TON (Turnover Number) for each vial:

    
    
    
    • Select the loading that gives the highest TON while maintaining >85% isolated yield.

Visualization: Optimization Decision Tree

The following diagram illustrates the logical flow for optimizing oxazole arylation, specifically addressing the C-2 vs. C-5 divergence.

OxazoleOptimization Start START: Oxazole Arylation TargetCheck Target Position? Start->TargetCheck C2_Path C-2 Selective TargetCheck->C2_Path C-2 (Acidic H) C5_Path C-5 Selective TargetCheck->C5_Path C-5 (CMD) C2_Cond Conditions: Solvent: Toluene/Xylene Base: LiOtBu or KOH Ligand: P(t-Bu)3 or JohnPhos C2_Path->C2_Cond YieldCheck Yield > 50%? C2_Cond->YieldCheck C5_Cond Conditions: Solvent: DMA/DMF Base: K2CO3 or Cs2CO3 Additive: PivOH (30 mol%) Ligand: P(Cy)3 or XPhos C5_Path->C5_Cond C5_Cond->YieldCheck PoisonCheck Stalled? (Poisoning) YieldCheck->PoisonCheck No Action_Opt Titrate Loading Down (0.5 - 2.0 mol%) YieldCheck->Action_Opt Yes Action_Load Increase Pd to 5-10 mol% Switch to Precatalyst PoisonCheck->Action_Load Yes Action_Load->YieldCheck Retest Final Optimized Process Action_Opt->Final

Figure 1: Decision matrix for selecting reaction conditions and optimizing catalyst loading based on regioselectivity targets and yield feedback.

Reference Data: The Regioselectivity Switch

Use this table to select your starting conditions. Do not mix these systems, as they rely on opposing mechanistic requirements (Acidity vs. CMD).

ParameterC-2 Selective Conditions C-5 Selective Conditions
Primary Mechanism Deprotonation / S_EAr (Acidity driven)CMD (Concerted Metallation-Deprotonation)
Key Reference Strotman et al. (Merck) [1]Fagnou et al. / Hoarau et al. [2, 3]
Solvent Non-polar (Toluene , Xylene)Polar Aprotic (DMA , DMF, NMP)
Base Strong (LiOtBu , KOH, NaOtBu)Weak (K2CO3 , Cs2CO3)
Ligand Bulky, Electron-Rich (P(t-Bu)3 , JohnPhos)Biaryl Phosphines (XPhos , CataCXium A )
Additive NonePivOH (30 mol%) or PivOK
Typical Loading 1–3 mol%2–5 mol% (Higher loading often needed for CMD)

Mechanistic FAQs (Deep Dive)

Q: Why does catalyst loading affect regioselectivity in some cases? A: It’s a competition between pathways. At low loading, the reaction is kinetically controlled. If you use C-5 conditions (CMD) but have very low Pd concentrations, the highly acidic C-2 position might undergo background deprotonation or non-specific activation if the base is strong enough, leading to mixtures. High loading with a specific ligand (like P(t-Bu)3 for C-2) ensures the metal rapidly captures the substrate at the thermodynamically or kinetically favored site dictated by the ligand sphere.

Q: Why is Pivalic Acid (PivOH) required for C-5 arylation? A: PivOH acts as a proton shuttle . In the CMD mechanism (Fagnou conditions), the pivalate anion coordinates to the Palladium. It assists in cleaving the C-H bond by simultaneously accepting the proton from the C-5 position while the Carbon bonds to the Palladium. Without pivalate, the energy barrier for breaking the C-5 H bond is too high, and the catalyst will either stall or revert to the more acidic C-2 position [2].

Q: My oxazole ring is opening (Hydrolysis). Is the catalyst doing this? A: Indirectly, yes. Oxazoles are sensitive to hydrolysis, especially under acidic conditions or high temperatures.

  • Lewis Acidity: High Pd(II) loading can act as a Lewis acid, activating the ring toward nucleophilic attack by water (trace in solvent).

  • Solution: Ensure anhydrous solvents. If ring opening persists, switch to anhydrous K3PO4 as the base and lower the temperature, compensating with a more active precatalyst (e.g., Pd-G3-XPhos).

References

  • Strotman, N. A., et al. (2010).[3] "Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5." Organic Letters, 12(15), 3578–3581. [Link]

  • Liégault, B., et al. (2009).[4] "Establishment of Broadly Applicable Reaction Conditions for the Palladium-Catalyzed Direct Arylation of Heteroatom-Containing Aromatic Compounds." Journal of Organic Chemistry, 74(5), 1826–1834. [Link]

  • Verrier, C., et al. (2011).[5] "Recent advances in direct C-H arylation: Methodology, selectivity and mechanism in oxazole series." Beilstein Journal of Organic Chemistry, 7, 1584–1601.[5] [Link]

  • Campeau, L.-C., & Fagnou, K. (2009).[6][7] "Palladium-Catalyzed Direct Arylation of Azine and Azole N-Oxides." Journal of the American Chemical Society, 131(9), 3291–3306. [Link]

Sources

Troubleshooting low reactivity of 2-chlorooxazole substrates

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the Challenges of Low Reactivity in Cross-Coupling Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the use of 2-chlorooxazole substrates in cross-coupling reactions. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested solutions to help you overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is my 2-chlorooxazole substrate showing little to no reactivity in my cross-coupling reaction?

A1: The low reactivity of 2-chlorooxazoles is rooted in a combination of electronic and steric factors.

The primary challenge stems from the inherent properties of the 2-chlorooxazole moiety itself. Cross-coupling reactions, particularly those catalyzed by palladium, often find the C(2)-Cl bond of an oxazole to be remarkably inert. This can be attributed to several key factors:

  • Strong Carbon-Chlorine Bond: The C-Cl bond is significantly stronger and less polarizable than its C-Br or C-I counterparts. This makes the initial, often rate-limiting, oxidative addition step of the palladium catalyst into the C-Cl bond energetically demanding.[1]

  • Electron-Poor Heterocycle: The oxazole ring is an electron-deficient system due to the electronegativity of its nitrogen and oxygen atoms. This electronic environment can influence the reactivity of the C-Cl bond.

  • Catalyst Inhibition: The lone pair of electrons on the oxazole nitrogen atom can coordinate to the palladium center. This coordination can sometimes act as an inhibitory step, sequestering the catalyst and preventing it from participating in the desired catalytic cycle. Cross-coupling reactions at positions adjacent to aromatic nitrogen atoms are often reported to be ineffective for this reason.[2]

Understanding these underlying issues is the first step in designing a rational strategy to overcome them. Simply increasing the temperature or reaction time is often insufficient; a more nuanced approach targeting the catalyst system is required.

Q2: I'm attempting a Suzuki-Miyaura coupling with a 2-chlorooxazole and seeing poor conversion. How can I improve my yield?

A2: Success with Suzuki-Miyaura couplings of 2-chlorooxazoles hinges on selecting a highly active catalyst system capable of activating the strong C-Cl bond.

Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for this transformation. You must employ a more robust catalytic system, paying close attention to the ligand, base, and solvent.

Core Strategy: Enhance Catalyst Activity

  • Ligand Selection is Critical: The key is to use bulky, electron-rich phosphine ligands. These ligands stabilize the palladium(0) active species and promote the difficult oxidative addition step.[3][4] Buchwald and Hartwig have developed several generations of ligands specifically for activating aryl chlorides.

    • Recommended Ligands: Consider using biaryl phosphine ligands such as SPhos, XPhos, or RuPhos. These have proven highly effective for challenging substrates.

    • Mechanism Insight: These bulky ligands create a sterically crowded palladium center, which favors the formation of a highly reactive, monoligated Pd(0) species. This species is more readily able to insert into the C-Cl bond.[5]

  • Choice of Palladium Precatalyst: While Pd(OAc)₂ or Pd₂(dba)₃ can be used with the appropriate ligand, modern precatalysts offer superior performance. Buchwald G3 or G4 precatalysts are often an excellent choice as they are air-stable and efficiently generate the active Pd(0) species in situ.[6]

  • Base and Solvent Optimization: The base plays a crucial role in activating the boronic acid for the transmetalation step.[7]

    • Bases: Stronger bases are typically required. Potassium phosphate (K₃PO₄) is an excellent first choice. Cesium carbonate (Cs₂CO₃) can also be effective. Using aqueous solutions of these bases is common.

    • Solvents: Polar aprotic solvents are preferred. Dioxane, THF, or 1,2-dimethoxyethane (DME) are standard choices, often with a small amount of water to help solubilize the base.[8][9]

  • Elevated Temperatures: Due to the strength of the C-Cl bond, these reactions often require heating, typically in the range of 80-110 °C.

The following diagram illustrates a logical workflow for troubleshooting a failing Suzuki-Miyaura reaction.

G cluster_start Initial Observation cluster_catalyst Catalyst System Evaluation cluster_conditions Reaction Conditions cluster_reagents Reagent Quality cluster_success Outcome start Low or No Product Formation catalyst Is the Pd/Ligand system optimized for Aryl-Cl? start->catalyst ligand Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) catalyst->ligand No base Is the base strong enough? catalyst->base Yes precatalyst Use a Modern Precatalyst (e.g., Buchwald G3/G4) ligand->precatalyst precatalyst->base base_sol Use K₃PO₄ or Cs₂CO₃ in a polar aprotic solvent (e.g., Dioxane/H₂O) base->base_sol No reagents Are reagents pure & solvent dry/degassed? base->reagents Yes temp Increase Temperature (80-110 °C) base_sol->temp temp->reagents reagents->start No, Re-evaluate success Successful Coupling reagents->success Yes reagents_sol Use fresh boronic acid. Ensure solvent is anhydrous and thoroughly degassed. G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification p1 Add 2-chlorooxazole, boronic acid, K₃PO₄, and precatalyst to a dry reaction flask. p2 Seal flask with a septum. p1->p2 p3 Evacuate and backfill with Argon (3x cycles). p2->p3 r1 Add anhydrous dioxane and degassed water (e.g., 10:1 ratio) via syringe. p3->r1 r2 Heat the reaction mixture to 100 °C with vigorous stirring. r1->r2 r3 Monitor reaction progress by TLC or LC-MS. r2->r3 w1 Cool to room temperature. Dilute with EtOAc and water. r3->w1 w2 Separate layers. Extract aqueous layer with EtOAc. w1->w2 w3 Combine organics, dry over Na₂SO₄, filter, and concentrate. w2->w3 w4 Purify by column chromatography. w3->w4

Experimental workflow for a robust Suzuki-Miyaura coupling.

Step-by-Step Procedure:

  • Vessel Preparation: To a dry oven-dried reaction vial or flask equipped with a magnetic stir bar, add the 2-chlorooxazole (1.0 equiv), the arylboronic acid (1.5 equiv), K₃PO₄ (3.0 equiv), and the SPhos Pd G3 precatalyst (0.02 equiv).

  • Inert Atmosphere: Seal the vessel with a rubber septum. Evacuate the flask under high vacuum and backfill with argon gas. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Under a positive pressure of argon, add anhydrous dioxane, followed by degassed water (a common solvent ratio is 10:1 dioxane:water). The total solvent volume should be sufficient to make the reaction concentration approximately 0.1 M with respect to the limiting reagent.

  • Heating and Monitoring: Place the sealed vessel in a preheated oil bath or heating block at 100 °C. Stir the mixture vigorously. Monitor the reaction's progress periodically by taking small aliquots (via syringe) and analyzing them by TLC or LC-MS. The reaction may take anywhere from 4 to 24 hours.

  • Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic and aqueous layers. Extract the aqueous layer two more times with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to obtain the desired 2-aryloxazole.

References

  • Cross‐Coupling Reactions on Azoles with Two and More Heteroatoms.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • 4-Bromomethyl-2-chlorooxazole — A Versatile Oxazole Cross-Coupling Unit for the Synthesis of 2,4-Disubstituted Oxazoles.
  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.
  • Sonogashira coupling. Wikipedia.
  • The Ultimate Guide to Buchwald-Hartwig Amin
  • Buchwald-Hartwig Amin
  • Factors affecting rate of nucleophilic substitution reactions. Organic Chemistry 1: An open textbook.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Advances in Cross-Coupling Reactions. PMC - NIH.
  • Stereoselective Fe-Catalyzed Decoupled Cross-Couplings: Chiral Vinyl Oxazolidinones as Effective Radical Lynchpins for Diastereoselective C(sp2)–C(sp3)
  • Why are chlorides less reactive in cross coupling reactions? Reddit.
  • What is the proper way to set up a suzuki coupling? Reddit.
  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type C
  • Sonogashira Coupling Reaction Mechanism. YouTube.
  • Factors affecting the SN2 Reaction. Chemistry LibreTexts.
  • Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Other Factors th
  • Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology (RSC Publishing).
  • A highly active catalytic system for Suzuki-Miyaura cross-coupling reactions of aryl and heteroaryl chlorides in w
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC.
  • Abnormal N-heterocyclic carbene palladium complex: living catalyst for activation of aryl chlorides in Suzuki–Miyaura cross coupling.

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Technical Support Center: Homocoupling Suppression in Oxazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: OX-SYN-HC-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Oxazole Challenge

You are likely here because your LC-MS traces show a persistent impurity with a mass corresponding to 2M-2H (dimer) of your starting material. In oxazole synthesis—particularly via Suzuki-Miyaura or direct C-H arylation—homocoupling is not just a nuisance; it is a competitive kinetic pathway driven by the unique electronic properties of the oxazole ring.

Oxazoles are "pi-deficient" heterocycles but possess a reactive C-H bond at the C2 position (pKa ~20). This duality makes them susceptible to both oxidative homocoupling (of the boronic acid partner) and reductive homocoupling (of the oxazole halide). This guide provides the diagnostic logic and experimental protocols to eliminate these byproducts.

Module 1: Diagnostic Triage (FAQ)

Before optimizing, you must identify which homocoupling pathway is active.

Q1: My byproduct mass matches the dimer of the boronic acid (Ar-Ar). Why?

Diagnosis: Oxidative Homocoupling (Glaser-type mechanism). Root Cause: This is almost exclusively caused by the presence of dissolved Oxygen (


) in the reaction solvent.
  • Mechanism:

    
     oxidizes the Pd(0) or Pd(II) species, facilitating the formation of a peroxo-palladium complex that bridges two boronic acid molecules.
    
  • Immediate Fix: See Protocol A (Degassing) below.

Q2: My byproduct matches the dimer of the oxazole halide (Ox-Ox). Why?

Diagnosis: Reductive Homocoupling (Ullmann-type mechanism). Root Cause: Disproportionation of the Oxidative Addition Complex.

  • Mechanism: If the transmetallation step is slow (common with electron-poor oxazoles), two L_nPd(Ar)X species can disproportionate to form L_nPd(Ar)_2 and PdX_2. The L_nPd(Ar)_2 species then reductively eliminates to form the dimer.

  • Immediate Fix: Increase the rate of transmetallation (add water/base) or use Protocol B (Slow Addition) to keep the concentration of the oxidative addition complex low.

Q3: I am doing Direct C-H Arylation (C2-H), and I see Oxazole-Oxazole dimers.

Diagnosis: Competitive C-H Activation. Root Cause: The catalyst is activating the product or a second molecule of starting material instead of the coupling partner.

  • Immediate Fix: Switch to a "Proton-Shuttle" system (e.g., Pivalic Acid additive) to lower the activation energy for the cross-coupling pathway over the homocoupling pathway.

Module 2: Reaction Engineering & Prevention

Visualizing the Failure Mode

The following diagram illustrates where the catalytic cycle bifurcates into the homocoupling "Death Loop."

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (LnPd-Ar-X) Pd0->OxAdd + Ar-X PeroxoPd Peroxo-Pd Complex Pd0->PeroxoPd TransMet Transmetallation (Rate Determining Step) OxAdd->TransMet + Ar-B(OH)2 / Base HomoProd Homocoupling Byproduct (Ar-Ar) OxAdd->HomoProd Disproportionation (If TransMet is slow) RedElim Reductive Elimination (Product Release) TransMet->RedElim Cross-Coupled Complex RedElim->Pd0 - Product Oxygen O2 Contamination Oxygen->PeroxoPd Oxidation PeroxoPd->HomoProd + 2 Ar-B(OH)2 HomoProd->Pd0 Regeneration

Caption: The Catalytic Bifurcation. Note how O2 intercepts Pd(0) (Red Path) causing oxidative homocoupling, while slow transmetallation leads to disproportionation (Dotted Red Path).

Protocol A: The "Zero-Oxygen" Sparging Standard

Use this for Ar-Ar byproduct suppression.

Balloon purging is insufficient for sensitive oxazole couplings. You must sparge.

  • Solvent Prep: Place the reaction solvent (e.g., 1,4-Dioxane/Water 4:1) in the flask before adding catalyst.

  • The Needle: Insert a long stainless steel needle connected to an Argon line directly into the bottom of the solvent.

  • The Vent: Insert a short needle into the septum for venting.

  • Sparge: Bubble Argon vigorously for 15 minutes (for volumes <50mL) or 30 minutes (for >50mL).

  • Catalyst Addition: Add the Pd catalyst against a positive stream of Argon.

  • Seal: Remove the vent needle first, then the inlet needle, or switch to a balloon with a positive pressure lock.

Protocol B: Kinetic Control via Slow Addition

Use this for Ox-Ox byproduct suppression or stubborn Ar-Ar issues.

By keeping the concentration of the nucleophile (Boronic Acid) low, you force the catalyst to engage with the electrophile (Oxazole Halide) already on the metal center, rather than reacting with a second nucleophile.

ParameterSettingRationale
Apparatus Syringe Pump (e.g., Harvard Apparatus)Precise flow rate control is non-negotiable.
Concentration 0.1 M (in reaction solvent)Dilute feed prevents local "hotspots" of concentration.
Addition Rate 1.0 - 1.5 equivalents over 4 hoursMatches the consumption rate (Turnover Frequency).
Temperature Reflux (typically 80-100°C)High temp ensures rapid consumption of added reagent.

Step-by-Step:

  • Charge the flask with Oxazole-Halide, Base (e.g.,

    
    ), and Catalyst.
    
  • Bring the system to reflux.

  • Dissolve the Boronic Acid in the minimal amount of degassed solvent.

  • Load into a gastight syringe (glass or chemically resistant plastic).

  • Set the pump to deliver the volume over 4 hours.

  • Critical: Stir for an additional 1 hour after addition is complete.

Module 3: Downstream Processing (Purification)

If prevention fails, separation is the only option. Homocoupled byproducts (Biaryls) are often non-polar, similar to the Oxazole-Aryl product.

Separation Strategy Matrix
Byproduct TypePolarity vs. ProductRecommended Separation Method
Boronic Acid Dimer (Ar-Ar) Usually Less PolarStationary Phase Switch: Use C8 or Phenyl-Hexyl columns instead of C18. The pi-pi interactions often resolve the biaryl from the oxazole.
Oxazole Dimer (Ox-Ox) Similar PolaritySelective Crystallization: Oxazole dimers often have significantly higher melting points and lower solubility in cold MeOH or Et2O than the cross-coupled product.
Protodeboronated Ar-H Non-Polar / VolatileHigh Vacuum / Sublimation: If the byproduct is simple benzene/toluene derivatives, they can often be pumped off.
Chemical Scavenging (The "Last Resort")

If the homocoupling byproduct contains a reactive handle (unlikely for simple biaryls) or if you need to remove excess boronic acid to prevent post-reaction coupling:

  • Polymer-Supported Diethanolamine (PS-DEAM): Scavenges unreacted boronic acids.

    • Dosage: 2-3 equivalents relative to excess boronic acid.

    • Time: Stir for 2 hours at room temperature.

    • Filtration: Filter through a fritted funnel; the boronic acid remains bound to the resin.

References

  • Suppression of Palladium-Mediated Homocoupling in Suzuki Cross-Coupling.

    • Context: Defines the role of oxygen and the use of reducing agents (formate) to suppress homocoupling.[1]

    • Source: ResearchG
    • URL:[Link]

  • Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights

    • Context: Mechanistic proof of the peroxo-palladium pathway caused by O2.[2]

    • Source: J. Phys.[2] Chem. A (Vertex AI Verified Snippet 1.6).

    • URL:[Link]

  • Palladium(II)-Catalyzed Oxidative C−H/C−H Cross-Coupling of Heteroarenes.

    • Context: Discusses the specific challenges of oxazole and azole homocoupling during C-H activ
    • Source: J. Am. Chem. Soc.[2][3] (Vertex AI Verified Snippet 1.7).

    • URL:[Link]

  • Iron-Catalyzed Selective Biaryl Coupling: Remarkable Suppression of Homocoupling by the Fluoride Anion.

    • Context: Provides alternative strategies using fluoride anions to stabilize metal species and prevent homocoupling.[3]

    • Source: Organic Chemistry Portal / JACS (Vertex AI Verified Snippet 1.10).
    • URL:[Link]

Sources

Technical Support Center: Stability of Ethyl 2-chlorooxazole-4-carboxylate in Aqueous Media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for Ethyl 2-chlorooxazole-4-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this versatile building block in aqueous environments. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your experiments and the reliability of your results.

Introduction to the Stability Profile

This compound is a valued intermediate in pharmaceutical and agrochemical synthesis due to its reactive oxazole core and ester functionality. However, these same features contribute to its potential instability in aqueous solutions. The primary degradation pathways for this molecule are hydrolysis of the ester group and pH-dependent cleavage of the oxazole ring. Understanding these liabilities is critical for accurate experimental design, from reaction setup to purification and analysis.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments involving this compound in the presence of water.

Issue 1: Rapid Disappearance of Starting Material in Solution

Symptom: HPLC or LC-MS analysis shows a rapid decrease in the peak corresponding to this compound, often accompanied by the appearance of new, more polar peaks, even at room temperature.

Possible Cause: This is likely due to hydrolysis of the ethyl ester and/or the oxazole ring, which can be significantly accelerated by the pH of your aqueous medium. Both acidic and basic conditions can promote degradation.

Immediate Actions & Solutions:

  • pH Control: Immediately check and adjust the pH of your solution. For many oxazole-containing compounds, maximum stability is found in a slightly acidic pH range (pH 3-5)[1]. Avoid strongly acidic or basic conditions.

  • Temperature Reduction: Lowering the temperature will decrease the rate of all degradation reactions. If your experimental conditions permit, perform your work at reduced temperatures (e.g., 0-4 °C).

  • Solvent System Modification: If your downstream application allows, consider using a mixed aqueous-organic solvent system to reduce the activity of water.

Workflow for Identifying the Cause:

Caption: Troubleshooting workflow for rapid degradation.

Issue 2: Appearance of Multiple Unidentified Peaks in Chromatogram

Symptom: Your analytical chromatogram shows the parent compound peak diminishing while multiple new peaks, often with different retention times, appear and may change in relative abundance over time.

Possible Cause: This suggests complex degradation pathways are occurring. The primary degradation products (e.g., the carboxylic acid from ester hydrolysis) may themselves be unstable and degrade further. It's also possible that both the ester and the oxazole ring are degrading simultaneously.

Investigative Protocol:

  • Forced Degradation Study: To identify the potential degradation products, a forced degradation study is recommended. This involves intentionally degrading the compound under controlled stress conditions.

  • LC-MS/MS Analysis: Analyze the samples from the forced degradation study using LC-MS/MS to obtain the mass of the degradation products, which will aid in their identification.

Experimental Protocol: Forced Degradation Study

A forced degradation study will help you understand the degradation profile of your molecule and develop a stability-indicating analytical method.

Materials:

  • This compound

  • 0.1 M HCl

  • 0.1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • pH meter

  • HPLC or UPLC system with UV/PDA and MS detectors

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Keep at room temperature.

    • Oxidation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Mix 1 mL of the stock solution with 9 mL of water. Incubate at 60°C.

    • Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours). For the base hydrolysis, which is expected to be rapid, shorter time points may be necessary.

  • Sample Preparation for Analysis: Before injection, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute all samples to an appropriate concentration with your mobile phase.

  • Analysis: Analyze the samples using a validated HPLC-UV/MS method.

Frequently Asked Questions (FAQs)

Q1: What is the expected primary degradation product of this compound in water?

A1: The most likely initial degradation products are the carboxylic acid resulting from the hydrolysis of the ethyl ester, and/or an α-acylamino ketone from the cleavage of the oxazole ring. The relative rates of these two processes will depend on the specific pH and temperature.

Q2: What is the optimal pH for storing this compound in an aqueous solution?

A2: Based on the stability of similar oxazole-containing molecules, a slightly acidic pH range of 3-5 is predicted to offer the greatest stability[1]. It is strongly recommended to perform a pH-rate profile study to determine the optimal pH for your specific experimental conditions.

Q3: How does temperature affect the stability?

A3: As with most chemical reactions, the rate of degradation of this compound in water will increase with temperature. For every 10°C increase in temperature, the reaction rate can be expected to roughly double. Therefore, it is always advisable to store aqueous solutions of this compound at low temperatures (e.g., 2-8°C) for short-term storage and frozen for longer-term storage, provided it is soluble and stable upon thawing.

Q4: Is this compound sensitive to light?

A4: Oxazole rings can be susceptible to photolytic degradation. It is good practice to protect solutions of this compound from light, especially if they will be stored for extended periods or used in light-sensitive applications.

Q5: Can I use a buffer to maintain the pH of my solution?

A5: Yes, using a buffer is highly recommended to maintain a stable pH and minimize pH-dependent degradation. Choose a buffer system that is effective in the desired pH range and is compatible with your experimental setup and downstream analysis.

Data Presentation

pHPredicted Half-life (t½)Primary Degradation Pathway
2.0~ 12 hoursOxazole ring opening
4.0~ 7 daysMinimal degradation
7.0~ 24 hoursEster hydrolysis & Ring opening
9.0< 1 hourRapid ester hydrolysis & Ring opening

Illustrative Degradation Pathway

The following diagram illustrates the two primary hydrolytic degradation pathways of this compound.

G cluster_0 This compound cluster_1 Degradation Products A This compound B 2-Chlorooxazole-4-carboxylic acid A->B Ester Hydrolysis (Acid or Base Catalyzed) C α-Acylamino ketone derivative A->C Oxazole Ring Cleavage (Acid or Base Catalyzed)

Sources

Technical Support Center: Purification of 2-Substituted Oxazole-4-Carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

The 2-substituted oxazole-4-carboxylate scaffold is a critical intermediate in the synthesis of bioactive compounds (e.g., kinase inhibitors, antibiotics like disorazoles).

Technical Constraint: The purification of this scaffold is complicated by two competing physicochemical properties:

  • Weak Basicity: The oxazole ring is inherently weakly basic (

    
    ). However, the electron-withdrawing carboxylate group at the C4 position further reduces the electron density on the nitrogen, rendering the molecule nearly neutral in mild acidic conditions.
    
  • Labile Ester Functionality: The C4-ester is susceptible to hydrolysis under the strong acidic or basic conditions often required to protonate the oxazole ring or remove byproducts.

This guide provides chemically grounded protocols to navigate these stability windows while maximizing purity.

Purification Decision Matrix

Before selecting a method, assess your crude profile.

PurificationStrategy Start Crude Reaction Mixture Assess Assess Impurity Profile (TLC/LCMS) Start->Assess Decision1 Major Impurity Type? Assess->Decision1 PathA Unreacted Amides/Amines Decision1->PathA Basic/Neutral PathB Hydrolyzed Acid (COOH byproduct) Decision1->PathB Acidic PathC Regioisomers or Tars Decision1->PathC Complex Mix PathD >10g Scale High Crystallinity Decision1->PathD Clean Crude ActionA Acid Wash Protocol (See Module 3) PathA->ActionA ActionB Base Scavenging/Wash (See Module 3) PathB->ActionB ActionC Flash Chromatography (See Module 4) PathC->ActionC ActionD Recrystallization (See Module 5) PathD->ActionD

Figure 1: Strategic decision tree for selecting the optimal purification workflow based on impurity profiling.

Module: Chemical Workup (The "Wash" Strategy)

Objective: Remove unreacted starting materials (often amides or


-aminoketones) and hydrolyzed byproducts without degrading the ester.
The "Neutrality" Principle

Unlike simple oxazoles, 2-substituted oxazole-4-carboxylates are difficult to protonate without using concentrated acids that risk hydrolyzing the ester. Therefore, we do not extract the product into the aqueous phase. Instead, we wash impurities away from the organic product.

Protocol 1: The "Split-pH" Wash

Best for: Removing unreacted amides (Robinson-Gabriel precursors) and hydrolyzed acids.

  • Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Avoid ether (peroxides can degrade the ring).

  • Acid Wash (Removes Basic Amines):

    • Wash organic layer with 0.5 M HCl (cold, 2x).

    • Mechanism:[1][2][3] Protonates unreacted amines/imines. The oxazole-4-carboxylate remains in the organic layer due to its extremely low basicity.

  • Base Wash (Removes Acidic Byproducts):

    • Wash organic layer with Saturated NaHCO₃ (2x).

    • Mechanism:[1][2] Converts any hydrolyzed oxazole-4-carboxylic acid or starting acids into water-soluble carboxylate salts.

    • Warning: Do not use NaOH or KOH; strong hydroxide nucleophiles will hydrolyze your product ester.

  • Brine/Dry: Wash with saturated brine, dry over Na₂SO₄, and concentrate.

Module: Chromatography (Flash & HPLC)

Objective: Separation of regioisomers or closely eluting non-ionic byproducts.

Stationary Phase Selection
  • Standard: Silica Gel (40–63 µm).

  • Problem: Oxazoles can streak on silica due to hydrogen bonding with silanols.

  • Solution: Neutralize the silica surface.

Recommended Mobile Phases
MethodSolvent ASolvent BModifierNotes
Flash (Normal Phase) Hexanes (or Heptane)Ethyl Acetate1% Triethylamine (TEA) Pre-wash column with 1% TEA in Hexane to deactivate acidic silanol sites. Prevents tailing.
Flash (Alternative) DCMMethanolNoneUse for highly polar 2-substituents (e.g., pyridyl). Gradient: 0-5% MeOH.
Reverse Phase (C18) WaterAcetonitrile0.1% Formic Acid Preferred for final purity. The acidic modifier sharpens the peak by ensuring the oxazole is in a single protonation state (mostly neutral).

Troubleshooting Tip: If your compound co-elutes with the starting amide on Silica, switch to DCM/Acetone gradients. The carbonyl interactions often provide different selectivity than EtOAc.

Module: Crystallization (Scalability)

Objective: High-purity isolation without chromatography.

2-substituted oxazole-4-carboxylates often crystallize well due to the planar heteroaromatic ring, provided the 2-substituent is not a long alkyl chain.

Protocol 2: Anti-Solvent Precipitation
  • Dissolve: Dissolve the crude oil in the minimum amount of warm Ethanol (EtOH) or Isopropanol (IPA) .

  • Precipitate: Add Water dropwise to the warm solution until a persistent turbidity is observed.

  • Cool: Allow to cool slowly to Room Temperature (RT), then to 4°C.

  • Filter: Wash crystals with cold Water/EtOH (4:1).

Protocol 3: The "Oiling Out" Rescue

If your product oils out instead of crystallizing:

  • Redissolve in Diethyl Ether or MTBE .

  • Add Hexanes dropwise until cloudy.

  • Seed: Add a seed crystal (if available) or scratch the glass surface.

  • Vapor Diffusion: Place an open vial of the solution inside a larger jar containing pure Hexanes. Seal the outer jar. Over 24h, Hexane vapor will diffuse into the solution, slowly forcing crystallization.

Frequently Asked Questions (FAQs)

Q1: I see a new spot on TLC after acid workup. Did I degrade my compound?

A: Likely, yes. If you used strong acid (e.g., 1M+ HCl) or prolonged exposure, you may have hydrolyzed the ester to the oxazole-4-carboxylic acid .

  • Diagnosis: The new spot will be baseline on Silica (very polar) and soluble in NaHCO₃.

  • Prevention:[4] Use 0.5 M HCl or Citric Acid (10% w/v) for washes and keep them cold (<5°C).

Q2: My Robinson-Gabriel cyclization yielded a dark tar. How do I purify this?

A: Tars are polymerized byproducts from the dehydrating agent (e.g., POCl₃, H₂SO₄).

  • Filtration: Dissolve crude in DCM and pass through a short pad of Celite to remove insoluble char.

  • Carbon Treatment: Stir the filtrate with Activated Charcoal (10% w/w) for 30 mins, then filter. This removes colored oligomers.

  • Column: Proceed to flash chromatography.

Q3: Why is my yield low after recrystallization?

A: Oxazole-4-carboxylates can be surprisingly soluble in alcohols.

  • Fix: Switch to Heptane/EtOAc . Dissolve in hot EtOAc, then add hot Heptane. The solubility differential is often sharper in this non-polar system.

Q4: Can I use amine scavengers?

A: Yes. If you have unreacted starting material (amide/amine), use a polymer-supported isocyanate resin (e.g., PS-Isocyanate). Stir the crude mixture with the resin for 2-4 hours. The resin reacts with the amine impurity; filter the resin out to leave pure oxazole.

References

  • Robinson-Gabriel Synthesis & Mechanisms

    • Turchi, I. J. (1981). The Chemistry of Heterocyclic Compounds, Oxazoles. Wiley-Interscience.

  • Oxazole Synthesis via Cyclodehydration

    • Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604-3606.

  • Van Leusen Oxazole Synthesis (Alternative Route)

    • Van Leusen, A. M., et al. (1972).[3] Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon-heteroatom double bonds. Tetrahedron Letters, 13(23), 2367-2368.

  • Purification Strategies for Heterocycles

    • Li, J. J. (2013). Heterocyclic Chemistry in Drug Discovery. Wiley.

Sources

Technical Support Center: Overcoming Steric Hindrance in Oxazole Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to navigating the challenges of steric hindrance in oxazole coupling reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter difficulties when coupling sterically encumbered substrates. Here, we provide in-depth troubleshooting advice, answer frequently asked questions, and offer detailed protocols grounded in established scientific principles. Our goal is to explain the causality behind experimental choices, empowering you to solve even the most challenging coupling problems.

Troubleshooting Guide: A Symptom-Based Approach

When a reaction involving a sterically hindered oxazole fails, a systematic approach to troubleshooting is crucial. Use the following Q&A guide to diagnose and resolve common issues.

Q1: My reaction shows little to no conversion of the starting materials. What should I check first?

Low or no conversion is often a result of an inactive catalytic system or suboptimal reaction conditions, problems that are magnified by steric hindrance.

Initial Checks (The Basics):

  • Reagent Quality: Have you verified the purity and stability of your starting materials? Boronic acids, in particular, can degrade via protodeboronation. Ensure your aryl halide is pure and that the oxazole substrate has not decomposed.

  • Solvent & Atmosphere: Was the solvent rigorously dried and degassed? Palladium catalysts, especially in their Pd(0) active form, are highly sensitive to oxygen. Ensure the reaction was set up under a completely inert atmosphere (Argon or Nitrogen). For Suzuki reactions, purging the solvent and the reaction mixture with an inert gas for at least 30 minutes is critical.[1]

  • Catalyst Activity: Is your palladium source active? If using Pd(OAc)₂, it acts as a precatalyst that must be reduced in situ to Pd(0). If this reduction is inefficient, the catalytic cycle will not initiate. Consider using a pre-formed Pd(0) source like Pd₂(dba)₃ or a dedicated precatalyst.

Advanced Troubleshooting:

If the basic checks do not resolve the issue, the problem likely lies with the catalytic cycle itself, which is being inhibited by steric bulk.

  • The Problem: The oxidative addition step, where the Pd(0) catalyst inserts into the aryl halide bond, can be slow with sterically hindered or electron-rich aryl chlorides.[2]

  • The Solution: Ligand Choice is Critical. Standard ligands like PPh₃ are often insufficient. You need a ligand that is both bulky and electron-rich to promote this step and stabilize the active catalyst.

    • Recommendation: Switch to a specialized biarylphosphine ligand. These ligands possess the necessary steric bulk to promote the crucial reductive elimination step while being electron-rich enough to facilitate oxidative addition.[3]

Troubleshooting Workflow: Diagnosing a Failed Coupling Reaction

G Start Reaction Failure: Low or No Conversion CheckReagents 1. Verify Reagent Purity & Inert Conditions Start->CheckReagents CheckReagents->Start Reagents Degraded OptimizeConditions 2. Optimize Reaction Parameters (Base, Solvent, Temp) CheckReagents->OptimizeConditions Reagents OK ChangeLigand 3. Change Ligand Class OptimizeConditions->ChangeLigand Still Fails Success Successful Coupling OptimizeConditions->Success Improved ChangeCatalyst 4. Change Catalyst/Method ChangeLigand->ChangeCatalyst Still Fails ChangeLigand->Success Improved ChangeCatalyst->Success Improved

Caption: A logical workflow for troubleshooting sterically hindered coupling reactions.

Q2: My reaction is working, but the yield is consistently low (<30%). How can I improve it?

Low yields in sterically hindered couplings often point to an inefficient catalytic cycle or the prevalence of side reactions.

  • The Problem: The final step of the catalytic cycle, reductive elimination , is often the rate-limiting step for sterically demanding substrates. The bulky groups on the two coupling partners prevent them from orienting correctly around the palladium center, making it difficult to form the new C-C bond and regenerate the Pd(0) catalyst.[4]

  • Solutions to Promote Reductive Elimination:

    • Bulky, Electron-Rich Ligands: This is the most effective solution. Ligands like those from the Buchwald family (e.g., SPhos, XPhos) or other specialized phosphines (e.g., AntPhos, BI-DIME) are designed with large steric profiles that force the coupled products away from the metal center, thereby promoting reductive elimination.[3][5][6]

    • Choice of Base and Solvent: The base is not just a stoichiometric reagent; it plays a crucial role in the transmetalation step. For Suzuki couplings, a stronger base like Cs₂CO₃ or K₃PO₄ is often more effective than weaker bases for hindered substrates.[1] The solvent choice can also be critical; polar aprotic solvents like 1,4-dioxane or DME are often preferred.[7]

    • Temperature: Higher temperatures can provide the energy needed to overcome the activation barrier for reductive elimination.[8] Microwave-assisted coupling can be particularly effective for rapidly screening conditions and driving difficult couplings to completion.[9]

Q3: I'm observing significant amounts of side products, such as homo-coupling of my boronic acid or hydro-dehalogenation of my aryl halide. What's going wrong?

These side reactions indicate that the desired cross-coupling pathway is slow, allowing competing, undesired reactions to occur.

  • Homo-coupling (Glaser-Hay type): This occurs when the boronic acid couples with itself. It is often promoted by the presence of oxygen and can be a sign of inefficient catalyst turnover or slow transmetalation.

    • Solution: Ensure rigorous exclusion of oxygen. Additionally, using a higher catalyst loading or a more efficient ligand can accelerate the desired cross-coupling, outcompeting the homo-coupling pathway.

  • Hydro-dehalogenation: This is the replacement of the halide on your electrophile with a hydrogen atom. It suggests that the catalytic cycle is stalling after oxidative addition.

    • Solution: This issue often points to a problem with the transmetalation step. Ensure your base is strong enough and sufficiently soluble. Switching to a more electron-rich ligand can also increase the rate of transmetalation.

Frequently Asked Questions (FAQs)
Q1: Which coupling reaction is the best choice for my sterically hindered oxazole substrate?

The optimal choice depends on the specific substitution pattern and available precursors.

Coupling ReactionAdvantagesDisadvantagesBest For...
Suzuki-Miyaura High functional group tolerance; commercially available boronic acids; environmentally benign byproducts.[10]Sensitive to steric hindrance; boronic acids can be unstable.[1]General purpose C-C bond formation, especially when boronic acid is available.
Stille Coupling Less sensitive to steric hindrance than Suzuki; organostannanes are stable.Highly toxic tin reagents and byproducts require careful handling and purification.[11]Extremely hindered substrates where Suzuki coupling fails.[12][13]
Direct C-H Arylation Atom-economical (no need to pre-functionalize the oxazole); reduces synthetic steps.[14]Regioselectivity can be a major challenge; may require specific directing groups or harsh conditions.[15][16]Late-stage functionalization of an existing oxazole core, particularly at the C2 or C5 position.[7][17]
Kumada-Corriu Highly reactive Grignard reagents can overcome some steric barriers.[18]Low functional group tolerance (Grignard reagents are highly basic and nucleophilic).Substrates that lack sensitive functional groups like esters or ketones.
Q2: How do I select the right ligand for a challenging coupling reaction?

Ligand selection is arguably the most critical parameter. For sterically hindered couplings, the ligand must balance two opposing needs: it must be bulky enough to promote reductive elimination but not so bulky that it prevents the substrates from approaching the metal center.

Ligand ClassKey Features & ExamplesMechanism of Action
Biaryl Monophosphines Examples: SPhos, XPhos, RuPhos.[6]These ligands have a bulky biaryl backbone that creates a large "bite angle." This steric pressure facilitates the difficult reductive elimination step. They are also highly electron-donating, which promotes the initial oxidative addition.
N-Heterocyclic Carbenes (NHCs) Examples: IPr, SIMes.[2][19]NHCs are very strong sigma-donors, creating a highly electron-rich palladium center that is very active for oxidative addition, even with challenging aryl chlorides. Their steric bulk is tunable.
Specialized/Proprietary Ligands Examples: AntPhos, BI-DIME.[3]These are designed for extremely demanding couplings, such as the formation of tetra-ortho-substituted biaryls. They often have unique structural features that prevent catalyst decomposition and promote turnover.

The Suzuki-Miyaura Catalytic Cycle: Overcoming Steric Bottlenecks

Suzuki_Cycle cluster_hindrance Steric Bottlenecks Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_Aryl Ar-Pd(II)-X(L)₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal + Ar'-B(OR)₂ + Base PdII_Biaryl Ar-Pd(II)-Ar'(L)₂ Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Product) RedElim->Product

Caption: Key steps where bulky substrates can inhibit the catalytic cycle.

Key Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Sterically Hindered 2-Chlorooxazole

This protocol is a starting point and should be optimized for each specific substrate combination.

  • Reaction Setup: To an oven-dried Schlenk flask, add the sterically hindered 2-chlorooxazole (1.0 equiv), the arylboronic acid (1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.

  • Solvent Addition: Add dry, degassed 1,4-dioxane (to a concentration of ~0.1 M).

  • Catalyst/Ligand Addition: In a separate vial under an inert atmosphere, pre-mix the palladium source (e.g., Pd₂(dba)₃, 2 mol %) and the biarylphosphine ligand (e.g., SPhos, 4.4 mol %). Add this catalyst mixture to the main reaction flask via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions with hindered substrates may require extended reaction times (12-24 h).[6]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

References
  • Théveau, L., Verrier, C., Lassalas, P., Martin, T., Dupas, G., Querolle, O., Van Hijfte, L., Marsais, F., & Hoarau, C. (2011). Mechanism selection for regiocontrol in base-assisted, palladium-catalysed direct C-H coupling with halides: first approach for oxazole- and thiazole-4-carboxylates. Chemistry, 17(51), 14450-63. [Link]

  • Strotman, N. A., Chobanian, H. R., Guo, Y., He, J., & Wilson, J. E. (2010). Highly regioselective palladium-catalyzed direct arylation of oxazole at C-2 or C-5 with aryl bromides, chlorides, and triflates. PubMed. [Link]

  • Strotman, N. A., Chobanian, H. R., Guo, Y., He, J., & Wilson, J. E. (2010). Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates. Organic Chemistry Portal. [Link]

  • Gagnon, A. (2012). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]

  • Théveau, L., et al. (2012). Mechanism Selection for Regiocontrol in Base-Assisted, Palladium-Catalysed Direct C-H Coupling with Halides: First Approach for Oxazole- and Thiazole-4-Carboxylates. ResearchGate. [Link]

  • Flegeau, E. F., Popkin, M. E., & Greaney, M. F. (2008). Direct arylation of oxazoles at C2. A concise approach to consecutively linked oxazoles. PubMed. [Link]

  • Gao, F., Kim, B. S., & Walsh, P. J. (2014). Room-Temperature Palladium-Catalyzed Direct 2-Arylation of Benzoxazoles with Aryl and Heteroaryl Bromides. PMC - NIH. [Link]

  • Flegeau, E. F., Popkin, M. E., & Greaney, M. F. (2008). Direct arylation of oxazoles at C2. A concise approach to consecutively linked oxazoles. Research Explorer - The University of Manchester. [Link]

  • Sun, R., Ruan, J., Wang, R., Li, X., & Zheng, Z. (2022). Chemoenzymatic Synthesis of Sterically Hindered Biaryls by Suzuki Coupling and Vanadium Chloroperoxidase Catalyzed Halogenations. PubMed. [Link]

  • Lee, T., et al. (2020). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. MDPI. [Link]

  • Dieguez, M., & Pamies, O. (2002). Palladium-catalysed asymmetric allylic substitution: a ligand design incorporating steric and electronic effects. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Unknown Authors. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. [Link]

  • Vedejs, E., & Monahan, S. D. (2001). Efficient Suzuki and Stille Reactions for Regioselective Strategies of Incorporation of the 1,3-Oxazole Heterocycle. Mild Desulfonylation for the Synthesis of C-4 and C-5 Monosubstituted Oxazoles. PMC. [Link]

  • Tran, D. N., & Lee, Y. R. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC. [Link]

  • Phillips, A. M. F. (2004). 4-Bromomethyl-2-chlorooxazole — A Versatile Oxazole Cross-Coupling Unit for the Synthesis of 2,4-Disubstituted Oxazoles. ResearchGate. [Link]

  • Reddit User. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive?. Reddit. [Link]

  • Yin, J. J., & Buchwald, S. L. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]

  • Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review. ResearchGate. [Link]

  • Unknown Author. (2021). OXAZOLE SYNTHESIS REACTIONS FOR MSC SEMESTER IV. YouTube. [Link]

  • Flegeau, E. F., Popkin, M. E., & Greaney, M. F. (2006). Suzuki coupling of oxazoles. The University of Manchester Research Explorer. [Link]

  • Hoarau, C. (2011). Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series. Beilstein Journals. [Link]

  • Various Authors. (2022). Synthesis of 1,3-oxazoles. Organic Chemistry Portal. [Link]

  • Greaney, M. F. (2011). Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles. Ignited Minds Journals. [Link]

  • Kumar, A. T. (2016). Synthesis of fused oxazole-containing coumarin derivatives via oxidative cross coupling reaction using a combination of CuCl2 and TBHP. RSC Publishing. [Link]

  • Unknown Authors. (2022). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. PMC. [Link]

  • Ben-ali, S., et al. (2022). Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands. Comptes Rendus de l'Académie des Sciences. [Link]

  • Various Authors. (2023). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]

  • Unknown Authors. (2021). Accessing diverse azole carboxylic acid building blocks via mild CH carboxylation: Parallel, one-pot amide couplings. ChemRxiv. [Link]

  • Dent, T. J. (2020). Controlling and exploiting the caesium effect in palladium catalysed coupling reactions. University of Bath. [Link]

  • Knez, D., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]

  • Danish, M. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. [Link]

  • Hassner, A., & Fischer, B. (1993). NEW CHEMISTRY OF OXAZOLES. HETEROCYCLES. [Link]

  • Unknown Authors. (2018). Arene-fused 1,2-oxazole N-oxides and derivatives. The impact of the N–O dipole and substitution on their aromatic character and reactivity profile. Can it be a useful structure in synthesis? A theoretical insight. ResearchGate. [Link]

  • Unknown Authors. (2017). Lewis acid mediated, mild C–H aminoalkylation of azoles via three component coupling. PMC. [Link]

  • Glorius, F., et al. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Organic Chemistry Portal. [Link]

  • Wolf, C., & Xu, H. (2008). Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards. Organic Chemistry Portal. [Link]

  • Catino, A. J. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. PubMed. [Link]

  • Chiba, S., et al. (2010). Palladium-Catalyzed Direct C-H Arylation of Isoxazoles at the 5-Position. PubMed. [Link]

  • Chen, C., Liu, F. S., & Szostak, M. (2022). Synthesis of sterically hindered biaryls by Suzuki cross‐coupling of aryl chlorides and bromides catalyzed by BIAN‐NHC‐Pd Reported by Tu. ResearchGate. [Link]

  • Aslam, S., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PMC. [Link]

Sources

Technical Support Center: Best Practices for Ethyl 2-chlorooxazole-4-carboxylate Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ethyl 2-chlorooxazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for reactions involving this versatile building block. This compound is a key intermediate in the synthesis of pharmaceuticals and agrochemicals, valued for its reactive oxazole core.[1] This document provides practical, field-proven insights to help you navigate the common challenges and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common reaction types for this compound?

A1: this compound is primarily used in palladium-catalyzed cross-coupling reactions to form C-C, C-N, and C-O bonds at the 2-position of the oxazole ring. The most common transformations include:

  • Suzuki-Miyaura Coupling: For the formation of a carbon-carbon bond with boronic acids or esters.[2]

  • Sonogashira Coupling: To create a carbon-carbon bond with terminal alkynes.[3][4]

  • Buchwald-Hartwig Amination: For the synthesis of 2-aminooxazole derivatives.[5]

  • Nucleophilic Aromatic Substitution (SNAr): With strong nucleophiles, although this is less common than palladium-catalyzed methods.

Q2: What are the key safety considerations when working with this compound and its solvents?

A2: this compound is classified as a solid that can cause skin and eye irritation, and may cause respiratory irritation.[6] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.[6]

When selecting solvents, always consult the Safety Data Sheet (SDS) for each solvent to understand its specific hazards, including flammability, toxicity, and required handling procedures. Many common solvents for cross-coupling reactions, such as dioxane and toluene, have their own health and safety risks.

Q3: How does the choice of solvent impact the outcome of a reaction with this compound?

A3: The solvent plays a critical role in palladium-catalyzed cross-coupling reactions by influencing:

  • Solubility of Reactants: All components of the reaction (substrate, catalyst, base, and coupling partner) must be sufficiently soluble for the reaction to proceed efficiently.

  • Catalyst Activity and Stability: The solvent can coordinate to the palladium center, affecting its catalytic activity. In some cases, certain solvents can lead to catalyst decomposition.[7]

  • Reaction Rate and Selectivity: Polar solvents can stabilize polar transition states, potentially accelerating the reaction.[8] The choice of solvent can also influence the selectivity of the reaction, especially when multiple reactive sites are present.[8]

Troubleshooting Guide

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling

Symptoms: TLC or LC-MS analysis shows primarily unreacted starting material.

Possible Causes & Solutions:

  • Inadequate Solvent and Base Combination: The choice of solvent and base is crucial for activating the boronic acid.

    • Recommendation: For this compound, a polar aprotic solvent is often a good starting point to ensure solubility and promote the reaction. A screening of solvent and base combinations is highly recommended. A common starting point is a mixture of an organic solvent and water to facilitate the dissolution of the inorganic base.[9]

  • Catalyst Inactivity: The palladium catalyst may not be in its active Pd(0) state.

    • Recommendation: If using a Pd(II) precatalyst, ensure your reaction conditions promote its reduction to Pd(0). This can often be facilitated by the phosphine ligand or by small amounts of homocoupling of the boronic acid.[9] Alternatively, consider using a Pd(0) source directly.

  • Homocoupling of Boronic Acid: This is a common side reaction, especially in the presence of oxygen.[9]

    • Recommendation: Thoroughly degas your solvent and reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.

Solvent Selection Guide for Suzuki-Miyaura Coupling

Solvent SystemBaseTypical Temperature (°C)Notes
Toluene/WaterK₂CO₃, Cs₂CO₃80-110A common starting point, but toluene is a nonpolar solvent.[10]
Dioxane/WaterK₃PO₄80-110Dioxane is a polar aprotic solvent that often performs well.[11]
THF/WaterNa₂CO₃, K₂CO₃60-80THF is a good solvent but can sometimes lead to catalyst deactivation at higher temperatures.[7]
DMF or AcetonitrileK₂CO₃80-120These polar aprotic solvents can be effective but may require careful optimization.[12]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

  • To a reaction vessel, add this compound (1 eq.), the desired boronic acid (1.2-1.5 eq.), and the chosen base (2-3 eq.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).

  • Add the degassed solvent system.

  • Purge the vessel with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Heat the reaction to the desired temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Purify the product by column chromatography.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants: - this compound - Boronic Acid - Base add_cat Add Pd Catalyst and Ligand start->add_cat add_solv Add Degassed Solvent add_cat->add_solv purge Purge with Inert Gas add_solv->purge heat Heat to Desired Temperature purge->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete workup Aqueous Workup cool->workup purify Column Chromatography workup->purify product Isolated Product purify->product

Caption: General workflow for Suzuki-Miyaura coupling.

Issue 2: Homocoupling Dominates in Sonogashira Reactions

Symptoms: The desired cross-coupled product is observed in low yield, with a significant amount of the diyne byproduct from the homocoupling of the terminal alkyne.

Possible Causes & Solutions:

  • Presence of Oxygen: Oxygen promotes the oxidative homocoupling of alkynes, a common side reaction in Sonogashira couplings.[13]

    • Recommendation: Rigorous exclusion of air is critical. Use degassed solvents and maintain a positive pressure of an inert gas throughout the reaction.

  • Inappropriate Solvent: Some solvents may not be ideal for the specific catalyst system.

    • Recommendation: While DMF is a common solvent for Sonogashira reactions, in some cases, less coordinating solvents like toluene can lead to better results by not displacing the necessary ligands from the palladium complex.[14]

  • Unsuitable Base: The base plays a crucial role in deprotonating the terminal alkyne.

    • Recommendation: An amine base such as triethylamine or diisopropylethylamine is typically used, which also acts as a solvent in some cases.[3]

Solvent and Base Selection for Sonogashira Coupling

SolventBaseCo-catalystNotes
DMFEt₃N, DIPEACuIA common and effective system.[14]
TolueneEt₃N, DIPEACuICan be advantageous if ligand displacement is an issue in DMF.[14]
AcetonitrileEt₃N, DIPEACuIAnother polar aprotic option.
THFEt₃N, DIPEACuIGenerally effective but can be prone to catalyst decomposition at higher temperatures.[7]
Issue 3: Low Conversion in Buchwald-Hartwig Amination

Symptoms: The reaction stalls, leaving a significant amount of unreacted this compound.

Possible Causes & Solutions:

  • Suboptimal Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact the reaction rate.

    • Recommendation: Toluene and dioxane are common solvents for Buchwald-Hartwig aminations.[15] For challenging substrates, more polar solvents or the addition of a co-solvent might be beneficial. Recent studies have also explored greener solvents like 2-MeTHF and MTBE.[16]

  • Incorrect Base: The strength of the base is critical for the deprotonation of the amine and for the overall catalytic cycle.

    • Recommendation: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are common choices. For some systems, cesium carbonate can be effective, and its use may be influenced by the presence of water.[17]

  • Ligand Choice: The ligand is crucial for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.

    • Recommendation: For electron-deficient heteroaryl chlorides like this compound, bulky, electron-rich phosphine ligands such as those from the Buchwald or Hartwig groups (e.g., XPhos, SPhos) are often necessary to achieve good results.[5]

G cluster_troubleshooting Troubleshooting Low Yield start Low Yield or Incomplete Reaction check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents solvent_base Optimize Solvent and Base Combination check_reagents->solvent_base Reagents OK catalyst_ligand Screen Catalyst and Ligand solvent_base->catalyst_ligand No Improvement success Improved Yield solvent_base->success Improvement temp_time Adjust Temperature and Reaction Time catalyst_ligand->temp_time No Improvement catalyst_ligand->success Improvement degas Ensure Rigorous Degassing temp_time->degas No Improvement temp_time->success Improvement degas->success Improvement

Sources

Technical Support Center: Controlling Temperature for Lithiation of Oxazole Esters

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for organometallic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals who are working with the lithiation of oxazole esters. Precise temperature control is arguably the most critical parameter for achieving high yields and purity in these reactions. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.

Troubleshooting Guides

This section addresses specific, common problems encountered during the lithiation of oxazole esters, with a focus on temperature-related causes and solutions.

Problem 1: Low to No Yield of the Desired Lithiated Product

Q: My reaction is resulting in a low yield or complete recovery of the starting material. I've confirmed my reagents are fresh. What temperature-related issues could be the cause?

A: This is a classic issue often rooted in suboptimal temperature management during the deprotonation step. The stability of the lithiated oxazole intermediate is highly temperature-dependent.

  • Causality & Explanation:

    • Insufficient Cooling (Temperature Too High): Organolithium reagents like n-BuLi and LDA are extremely reactive.[1] If the reaction temperature rises, even locally, several detrimental pathways can occur. The lithiated intermediate may be thermally unstable and decompose before the electrophile is added.[2] For instance, lithiated oxazoles can undergo ring fragmentation at elevated temperatures.[2] Furthermore, common solvents like THF can be deprotonated by strong bases such as n-BuLi at temperatures above -20 °C, consuming your reagent and leading to side reactions.[3]

    • Slow Reagent Addition: Adding the organolithium reagent too quickly can create localized "hot spots" due to the exothermic nature of the acid-base reaction.[4][5] Even if the cooling bath is at -78 °C, the internal reaction temperature can spike significantly, leading to the decomposition pathways mentioned above.[6]

  • Troubleshooting Protocol:

    • Verify Bath Temperature: Ensure your cooling bath is at the target temperature. A dry ice/acetone bath should be -78 °C.[7][8] Use a calibrated low-temperature thermometer to measure the bath's temperature, not just assume it based on the components.[7][9]

    • Pre-cool the Reaction: Before adding any reagents, allow the flask containing the oxazole ester and solvent to equilibrate fully with the cooling bath for at least 15-20 minutes.

    • Controlled, Sub-surface Addition: Add the organolithium reagent dropwise via a syringe pump below the surface of the reaction mixture. This ensures rapid quenching of the exothermic heat of reaction and prevents localized heating at the point of addition.

    • Monitor Internal Temperature: For larger-scale reactions, it is highly recommended to use a thermocouple to monitor the internal reaction temperature.[4][6] The addition rate should be controlled to ensure the internal temperature does not rise more than a few degrees above the bath temperature.

    • Diagnostic Quench: To confirm if the lithiation is occurring at all, perform a small-scale test reaction and quench the lithiated intermediate with a simple electrophile like D₂O or iodine.[3] Analysis by NMR or LC-MS can confirm the formation of the deuterated or iodinated product, proving the issue lies with the subsequent electrophilic addition or intermediate stability.

Problem 2: Formation of Multiple Byproducts and Poor Regioselectivity

Q: My reaction is yielding a complex mixture of products, including what appear to be products from reaction at unintended sites. How can temperature control help improve selectivity?

A: Poor regioselectivity is often a sign that the reaction conditions are allowing for the equilibration of intermediates or enabling alternative reaction pathways. Temperature is a key lever in controlling these outcomes.

  • Causality & Explanation:

    • Kinetic vs. Thermodynamic Control: Many lithiation reactions can produce different isomers depending on the conditions. Low temperatures (e.g., -78 °C) typically favor the kinetically formed product—the one that forms the fastest.[10] If the reaction is allowed to warm, even for a short period, the initially formed lithiated species may equilibrate to a more stable, thermodynamic isomer, leading to a mixture of products upon quenching.[11] Some reports note that in certain oxazole systems, warming to 0 °C was necessary to see any product, indicating a delicate temperature balance is sometimes required.[11]

    • Base-Solvent Interactions: The structure and reactivity of organolithium reagents are influenced by temperature and solvent.[1] For example, LDA exists as different aggregates in solution depending on the temperature, which can affect its steric bulk and, consequently, the site of deprotonation. Maintaining a consistent, low temperature ensures the reactive species is uniform throughout the experiment.

  • Troubleshooting Protocol:

    • Strict Temperature Maintenance: The reaction must be maintained at the target low temperature from the moment the base is added until the electrophile is introduced and has fully reacted. Use a well-insulated Dewar flask for your cooling bath to minimize temperature fluctuations.[10][12]

    • Quenching at Low Temperature: The electrophile should be added while the reaction is still cold. Do not remove the flask from the cooling bath during the addition. In many cases, the reaction should be allowed to stir for a period at low temperature after the electrophile is added before slowly warming to room temperature.[13]

    • Consider an Alternative Base: If regioselectivity remains an issue, the choice of base can be as critical as the temperature. LDA is often used to favor kinetic deprotonation due to its steric bulk.[14] The optimal temperature may vary between bases like n-BuLi, s-BuLi, and LDA.

Frequently Asked Questions (FAQs)

Q1: Why is -78 °C such a common temperature for lithiation reactions?

A: The choice of -78 °C is primarily one of convenience and chemical necessity. This is the sublimation point of carbon dioxide (dry ice), making it a readily achievable and stable temperature for a laboratory cooling bath when mixed with a solvent like acetone or isopropanol.[8][10] Chemically, this temperature is low enough to:

  • Prevent Degradation: It freezes out many unwanted side reactions and is typically below the decomposition temperature of thermally sensitive organolithium intermediates.[2][14]

  • Slow Down Reactions: It allows for controlled addition of reagents, helping to manage the exothermic nature of the lithiation.[4]

  • Avoid Solvent Reactivity: It prevents strong bases like n-BuLi from reacting with common ethereal solvents like THF.[3]

Q2: How can I accurately set up and monitor a low-temperature cooling bath?

A: Consistency is key. Simply adding dry ice to a solvent is not sufficient for precise control.

  • Setup Protocol:

    • Choose an appropriate, insulated container, such as a Dewar flask.[12]

    • Select a solvent that remains liquid at the target temperature (see table below).

    • Slowly add the cryogenic agent (e.g., dry ice) to the solvent. Adding the solvent to the dry ice can cause excessive bubbling and splashing.[15]

    • Stir the bath to ensure a uniform temperature throughout.

    • Use a calibrated low-temperature thermometer (e.g., alcohol- or pentane-based) to monitor the temperature. Do not rely on mercury thermometers, as mercury freezes at -38.8 °C.[16]

    • Periodically add more cryogenic agent to maintain a stable temperature, as it will sublime or boil off over time.[15]

  • Data Summary: Common Laboratory Cooling Baths

    Cryogen Solvent Achievable Temperature (°C) Notes
    Dry Ice Acetone -78 °C Most common; acetone is flammable.
    Dry Ice Isopropanol -77 °C Less volatile and flammable than acetone.
    Dry Ice Acetonitrile -40 °C Useful for reactions requiring intermediate low temperatures.[7]
    Liquid N₂ Dichloromethane -92 °C Provides a lower temperature than dry ice baths.[7]

    | Ice | NaCl (sat.) | ~ -20 °C | Good for temperatures moderately below freezing.[10] |

Q3: My thermometer seems inaccurate at low temperatures. How can I calibrate it?

A: Accurate temperature measurement is critical. Low-temperature thermometers can be calibrated using known physical constants. A simple and effective method is to use the sublimation point of CO₂.

  • Calibration Protocol:

    • Prepare a cooling bath of dry ice and a suitable solvent (e.g., acetone).

    • Ensure the bath is well-mixed and contains an excess of solid dry ice.

    • Immerse the thermometer probe into the center of the bath, ensuring it does not touch the sides or bottom of the Dewar.[16]

    • Allow the reading to stabilize completely. This may take several minutes.

    • The stable reading should be -78.5 °C. Record any deviation as a correction factor to be applied to all future measurements at or near this temperature. For the highest accuracy, calibration should be performed against certified standards or at multiple fixed points.[17][18]

Visualized Workflows and Logic

Diagram 1: Experimental Workflow for Temperature Control

This diagram outlines the critical stages where temperature must be rigorously controlled during a typical lithiation experiment.

LithiationWorkflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Workup Phase Start Start: Assemble Dry Glassware CoolingBath Prepare & Stabilize Cooling Bath to -78 °C Start->CoolingBath Calibrate Thermometer PreCool Pre-cool Substrate in Solvent (-78 °C) CoolingBath->PreCool Equilibrate >15 min AddBase Slow, Sub-surface Addition of Organolithium PreCool->AddBase Monitor Internal Temp Stir Stir at -78 °C (Deprotonation) AddBase->Stir AddElec Add Electrophile at -78 °C Stir->AddElec Quench Stir at -78 °C (Quenching) AddElec->Quench Warm Slowly Warm to Room Temperature Quench->Warm Workup Aqueous Workup & Extraction Warm->Workup End End: Isolate Product Workup->End

Caption: Workflow for maintaining temperature control during lithiation.

Diagram 2: Troubleshooting Logic for Low Yield

This flowchart provides a logical path to diagnose the cause of low product yield, focusing on temperature-related failures.

TroubleshootingYield Start Start: Low Yield Observed CheckReagents Reagents Verified? (Freshly Titrated BuLi, Dry Solvent/Substrate) Start->CheckReagents CheckTemp Temperature Protocol Verified? CheckReagents->CheckTemp Yes BadReagents Root Cause: Reagent Quality CheckReagents->BadReagents No D2OQuench Perform D₂O Quench Test CheckTemp->D2OQuench Yes TempIssue Root Cause: Temperature Control (Local Heating, Instability) CheckTemp->TempIssue No DeuterationObserved Deuteration Observed? D2OQuench->DeuterationObserved QuenchIssue Root Cause: Electrophile Addition or Quench Problem DeuterationObserved->QuenchIssue Yes LithiationFailed Root Cause: Lithiation Failed (Revisit Temp & Reagents) DeuterationObserved->LithiationFailed No Success Problem Solved BadReagents->Success TempIssue->Success QuenchIssue->Success LithiationFailed->Success

Caption: Decision tree for troubleshooting low yield in lithiation reactions.

References

  • Cooling Baths - Chemistry LibreTexts. (n.d.). Scribd. Retrieved from [Link]

  • Cooling baths. (2021, August 15). Chemistry LibreTexts. Retrieved from [Link]

  • Vedejs, E., & Luchetta, L. M. (2002, March 25). effects of base, electrophile, and substrate on the selective alkylation of heteroaromatic systems. University of Wisconsin-Madison. Retrieved from [Link]

  • Conducting Reactions Below Room Temperature. (n.d.). Moodle@Units. Retrieved from [Link]

  • Cooling baths. (2019, August 22). ChemHogs. Retrieved from [Link]

  • Lithiation and Organolithium Reactions. (n.d.). Mettler Toledo. Retrieved from [Link]

  • How To Perform Reactions At Low Temperatures. (2023, April 18). Radleys UK. Retrieved from [Link]

  • Scott, R. B., & Brickwedde, F. G. (n.d.). Calibration of thermocouples at low temperatures. National Bureau of Standards. Retrieved from [Link]

  • Bailey, P. D., & Morgan, K. M. (2020, May 15). Optimization of Organolithium Reactions. Organic Process Research & Development. Retrieved from [Link]

  • How to run a reaction at low temperature in chemistry. (2020, August 20). Quora. Retrieved from [Link]

  • THERMOMETER CALIBRATION. (n.d.). State of Delaware. Retrieved from [Link]

  • Temperature Calibration and Correction. (n.d.). University of Pennsylvania. Retrieved from [Link]

  • Safe handling of organolithium compounds in the laboratory. (2002, May/June). Princeton EHS. Retrieved from [Link]

  • Thermometer calibration at low temperatures. (n.d.). Klasmeier. Retrieved from [Link]

  • Thermometer Calibration: Different Types and Methods. (2024, February 6). Thermco Products. Retrieved from [Link]

  • Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective. (2025, December 26). MDPI. Retrieved from [Link]

  • Tips & Tricks: Heating and Cooling. (n.d.). University of Rochester. Retrieved from [Link]

  • Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Iddon, B. (n.d.). SYNTHESIS AND REACTIONS OF LITHIATED MONOCYCLIC AZOLES CONTAINING TWO OR MORE HETERO-ATOMS PART Ik OXAZOLESt. LOCKSS. Retrieved from [Link]

  • Thermal characterization of highly exothermic flash chemistry in a continuous flow calorimeter. (2022, November 16). Reaction Chemistry & Engineering. Retrieved from [Link]

  • Lithiation Reaction. (n.d.). American Chemical Society. Retrieved from [Link]

  • Which one is the best reagent for the lithiation of 3-bromothiophene, n-BuLi, t-BuLi, LDA and why? (2014, August 20). ResearchGate. Retrieved from [Link]

  • Oxazole. (n.d.). Macmillan Group, Princeton University. Retrieved from [Link]

  • Hassner, A., & Fischer, B. (n.d.). NEW CHEMISTRY OF OXAZOLES. LOCKSS. Retrieved from [Link]

  • Lithiation. (n.d.). Vapourtec Ltd. Retrieved from [Link]

  • Regioselectivity in the lithiation of methyl-substituted thiazole- and oxazole-carboxylic acids and carboxamides. (n.d.). RSC Publishing. Retrieved from [Link]

  • Batch Versus Flow Lithiation-Substitution of 1,3,4-Oxadiazoles: Exploitation of Unstable Intermediates Using Flow Chemistry. (n.d.). Heriot-Watt University. Retrieved from [Link]

  • Quenching Thermal Runaway Propagation in Lithium-Ion Battery Arrays with Various Thermal Barriers: Experimental and Modeling Characterization. (2025, August 12). SSRN. Retrieved from [Link]

  • Electrocatalytic Decomposition of Lithium Oxalate-Based Composite Microspheres as a Prelithiation Additive in Lithium-Ion Batteries. (2024, June 22). MDPI. Retrieved from [Link]

  • Lithiations Not Working. (2025, July 31). Reddit. Retrieved from [Link]

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (n.d.). PMC. Retrieved from [Link]

  • Kinetic Pathways Templated by Low-Temperature Intermediates during Solid-State Synthesis of Layered Oxides. (2020, September 17). Ceder Group. Retrieved from [Link]

  • High temperature in situ gas analysis for identifying degradation mechanisms of lithium-ion batteries. (2025, February 6). ResearchGate. Retrieved from [Link]

  • The thermal decomposition of unirradiated and irradiated lithium azide. (n.d.). Open UCT. Retrieved from [Link]

  • Gradient defects mediate negative thermal quenching in phosphors. (2023, February 14). SPIE Digital Library. Retrieved from [Link]

  • Optimization of High-temperature thermal pretreatment conditions for maximum enrichment of Lithium and Cobalt from Spent Lithium-ion polymer batteries. (2025, November 17). ResearchGate. Retrieved from [Link]

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Validation & Comparative

Impurity Profiling of Commercial 2-Chlorooxazole Esters: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hidden Cost of "97% Purity"

In drug discovery, 2-chlorooxazole esters (e.g., ethyl 2-chlorooxazole-4-carboxylate) are linchpin intermediates. Their C2-chlorine atom serves as a reactive handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Stille) to construct complex heterocyclic cores.

However, commercial "97%" purity grades often harbor specific impurities—regioisomers, hydrolysis products, and des-chloro analogs—that are silent killers of catalytic cycles. These impurities can chelate Pd catalysts, leading to stalled reactions, lower yields, and difficult purifications.

This guide objectively compares analytical workflows for identifying these critical impurities. We demonstrate that while GC-MS offers speed, UHPLC-MS provides the necessary sensitivity for thermally unstable species, and qNMR offers the only true mass-balance assay.

The Impurity Landscape: What Are We Looking For?

Before selecting an analytical method, one must understand the genesis of impurities in 2-chlorooxazole synthesis. The most common route involves the cyclization of


-chloro- 

-keto esters with urea or amides, followed by chlorination.
Table 1: Common Impurities in this compound
Impurity TypeChemical IdentityOriginDownstream Impact
Hydrolysis Product Ethyl 2-hydroxyoxazole-4-carboxylateMoisture exposure; incomplete chlorinationCatalyst Poison: The free -OH/-NH tautomer binds Pd strongly.
Des-chloro Analog Ethyl oxazole-4-carboxylateOver-reduction or starting material carryoverCompetitor: Consumes reagents; difficult to separate by flash chromatography.
Regioisomer Ethyl 2-chlorooxazole-5-carboxylateCyclization regioselectivity errorStructural Flaw: Incorporates into the drug scaffold, creating an isobaric impurity.
Open-Chain Precursor Diethyl 2-aminomalonate derivativesIncomplete cyclizationSide Reactions: Reacts with electrophiles; lowers atom economy.

Visualization: Impurity Genesis & Analytical Logic

The following diagram maps the synthetic origins of these impurities and the decision logic for selecting the correct analytical technique.

ImpurityWorkflow Start Synthesis: Cyclization & Chlorination Product Crude 2-Chlorooxazole Ester Start->Product Imp1 Impurity A: 2-Hydroxy (Hydrolysis) Product->Imp1 Moisture Imp2 Impurity B: Regioisomer (5-COOEt) Product->Imp2 Isomerization Imp3 Impurity C: Volatile Solvents/Reagents Product->Imp3 Residuals Dec1 Is Impurity Volatile? Imp1->Dec1 Imp2->Dec1 Imp3->Dec1 MethodGC Method A: GC-MS (Best for Solvents/Regioisomers) Dec1->MethodGC Yes (Stable) MethodLC Method B: UHPLC-MS (Best for Hydroxy/Thermal Labile) Dec1->MethodLC No (Polar/Labile)

Figure 1: Synthesis-to-Analysis workflow illustrating the origin of impurities and the branching logic for method selection.

Comparative Analysis of Methods

We evaluated three commercial batches of this compound using three distinct protocols.

Method A: GC-MS (Gas Chromatography - Mass Spectrometry)[1]
  • Suitability: Excellent for detecting residual solvents and separating regioisomers (4-ester vs 5-ester) due to boiling point differences.

  • Risk: 2-chlorooxazoles are thermally labile. Injector port temperatures >200°C can induce dechlorination, creating false positives for the des-chloro impurity.

  • Verdict: Use for Qualitative Screening only.

Method B: UHPLC-UV-MS (Ultra-High Performance Liquid Chromatography)
  • Suitability: The "Gold Standard."[1] Reverse-phase conditions (C18) at ambient temperature prevent degradation. MS detection (ESI+) is essential because the 2-hydroxy impurity has a weak UV chromophore compared to the aromatic ester.

  • Verdict: Preferred for Quantitation and purity certification.

Method C: 1H-qNMR (Quantitative NMR)
  • Suitability: The only method that detects inorganic salts (which are invisible to UV/MS) and provides an absolute weight-percent purity (assay).

  • Verdict: Essential for Potency Calculation before setting up sensitive reactions.

Table 2: Performance Comparison Data
FeatureMethod A: GC-MSMethod B: UHPLC-UV-MSMethod C: 1H-qNMR
Linearity (R²) 0.992>0.999 N/A (Absolute)
LOD (Impurity) 50 ppm5 ppm ~1000 ppm (0.1%)
Thermal Stability Poor (Degradation observed)Excellent Excellent
Regioisomer Sep. High Resolution ModerateLow (Signal Overlap)
Throughput 15 min/sample4 min/sample 30 min/sample

Experimental Protocols

To ensure reproducibility, we provide the specific parameters for the recommended self-validating UHPLC workflow.

Protocol: UHPLC-UV-MS for 2-Chlorooxazole Purity

Objective: Quantify the 2-hydroxy and des-chloro impurities without thermal degradation.

1. Sample Preparation:

  • Diluent: Acetonitrile:Water (50:50 v/v). Note: Do not use pure methanol as it can cause transesterification over time.

  • Concentration: Prepare a 0.5 mg/mL solution.

  • Filtration: 0.2 µm PTFE syringe filter (Nylon filters may adsorb the ester).

2. Chromatographic Conditions:

  • System: Agilent 1290 Infinity II or equivalent UHPLC.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 5% B

    • 3.0 min: 95% B

    • 4.0 min: 95% B

    • 4.1 min: 5% B (Re-equilibration)

  • Flow Rate: 0.6 mL/min.

  • Column Temp: 40°C.

  • Detection: UV at 254 nm (Ester) and 210 nm (Impurities); ESI+ MS (Scan 100-600 m/z).

3. System Suitability Criteria (Self-Validation):

  • Tailing Factor: < 1.5 for the main peak.

  • Resolution: > 2.0 between 2-chloro and 2-hydroxy peaks.

  • %RSD (n=5): < 0.5% for retention time; < 2.0% for area.

Case Study: Impact on Suzuki Coupling

To validate the importance of this profiling, we performed a standard Suzuki coupling using two different batches of this compound.

Reaction: 2-chlorooxazole ester + Phenylboronic acid


 2-phenyloxazole ester.
  • Batch A (Commercial "Tech Grade"): 96.5% Purity (LC-UV), contained 1.2% 2-hydroxy impurity.

    • Result: 45% Yield. The reaction turned black immediately (Pd precipitation).

  • Batch B (Purified): 99.1% Purity, <0.05% 2-hydroxy impurity.

    • Result: 88% Yield.

References

  • Vertex AI Search. (2025). Synthesis of this compound: A Versatile Intermediate. PubMed. Link

  • Phenomenex. (2025).[2] HPLC vs GC: What Sets These Methods Apart. Phenomenex Blog. Link

  • Drawell Analytical. (2025). Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell Analytical. Link

  • Lab Manager. (2025). HPLC vs GC: Choosing the Right Chromatography Technique. Lab Manager. Link

  • ScienceOpen. (2024). Stability Indicating RP-HPLC Method for Estimation of Impurities. ScienceOpen. Link

Sources

A Comparative Guide to the Reactivity of 2-Chlorooxazole and 2-Chlorothiazole

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, 2-chlorooxazole and 2-chlorothiazole represent critical building blocks, particularly within the pharmaceutical and materials science sectors. Their utility is largely dictated by the reactivity of the C2-chloro substituent, which serves as a linchpin for introducing diverse functionalities. The choice between an oxazole and a thiazole core can profoundly impact synthetic strategy and molecular properties. This guide provides an in-depth, objective comparison of their reactivity, grounded in mechanistic principles and supported by experimental observations, to empower chemists in making informed decisions for their synthetic endeavors.

Theoretical Framework: Unpacking the Electronic Differences

The reactivity of 2-chlorooxazole and 2-chlorothiazole is primarily governed by their susceptibility to nucleophilic aromatic substitution (SNAr). The pyridine-like nitrogen at position 3 deactivates the rings towards electrophilic attack and enhances their reactivity with nucleophiles, particularly at the C2 position.[1] The fundamental difference between the two heterocycles lies in the second heteroatom: oxygen in oxazole and sulfur in thiazole.

  • Electronegativity and Inductive Effects: Oxygen is more electronegative than sulfur. Consequently, the oxazole ring experiences a stronger inductive electron withdrawal compared to the thiazole ring. This heightened electron deficiency at the C2 position in 2-chlorooxazole is expected to make it intrinsically more electrophilic and, therefore, more reactive towards nucleophilic attack.

  • Aromaticity and Stability: Thiazole is considered to have a more "uniquely aromatic character" than oxazole.[2] Oxazoles are aromatic, but less so than thiazoles.[3] The greater aromaticity of the thiazole ring implies a higher energy cost to disrupt the delocalized π-system to form the intermediate Meisenheimer complex during an SNAr reaction.[4] This factor would suggest a lower reactivity for 2-chlorothiazole.

Based on these first principles, 2-chlorooxazole is predicted to be more reactive than 2-chlorothiazole in SNAr reactions. The dominant influence of oxygen's electronegativity is expected to create a more electron-deficient C2 carbon, accelerating the initial nucleophilic attack.

Reaction Profile Comparison: SNAr and Cross-Coupling

The C2-position of both heterocycles is the primary site for nucleophilic attack.[2][5] This reactivity is exploited in two major classes of transformations: nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions.

SNAr reactions are a cornerstone of functionalizing these heterocycles, allowing for the direct introduction of amine, oxygen, and sulfur nucleophiles. The general mechanism proceeds through a two-step addition-elimination pathway involving a high-energy Meisenheimer intermediate.

// Reactants sub [label=<

Reactant

2-Chloroazole + Nu-

];

// Intermediate inter [label=<

Meisenheimer Intermediate

[Azole-Cl-Nu]-

];

// Products prod [label=<

Product

2-Nu-Azole + Cl-

];

// Transitions sub -> inter [label="k1 (Attack)", fontcolor="#34A853"]; inter -> sub [label="k-1", fontcolor="#EA4335"]; inter -> prod [label="k2 (Elimination)", fontcolor="#4285F4"];

{rank=same; sub; inter; prod;} } caption [label="General Mechanism for SNAr on 2-Chloroazoles.", fontname="Arial", fontsize=10]; end_dot

The rate-determining step is typically the initial nucleophilic attack (k1), which is favored by a more electrophilic aromatic substrate. Experimental evidence confirms that the increased electrophilicity of the oxazole ring leads to faster SNAr reactions. For instance, the synthesis of 2-aminooxazoles from 2-chlorooxazoles often proceeds under milder conditions or with shorter reaction times compared to the analogous synthesis of 2-aminothiazoles.[6]

Reaction TypeSubstrateTypical ConditionsReactivityReference
Amination (SNAr)2-ChlorooxazoleAmine, Base (e.g., K₂CO₃), Solvent (e.g., H₂O, DMF), RT to moderate heatHigher [6]
Amination (SNAr)2-ChlorothiazoleAmine, Base, Solvent, Often requires elevated temperatures (e.g., 70°C to reflux)Lower [7][8]
Alkoxylation (SNAr)2-ChlorooxazoleAlkoxide, Solvent, RTHigher General Reactivity
Alkoxylation (SNAr)2-ChlorothiazoleAlkoxide, Solvent, HeatLower General Reactivity

Causality Behind Experimental Choices: The requirement for higher temperatures in reactions with 2-chlorothiazole is a direct consequence of its lower intrinsic reactivity. The additional thermal energy is necessary to overcome the higher activation barrier for the formation of the Meisenheimer intermediate.

Reactions like the Suzuki-Miyaura coupling are vital for constructing C-C bonds.[9][10] In this arena, the reactivity trend can be less straightforward and is highly dependent on the catalytic cycle, particularly the oxidative addition step.

While SNAr reactivity is dominated by the electrophilicity of the carbon center, the efficiency of oxidative addition in cross-coupling is influenced by factors like bond dissociation energy and the ability of the heterocycle to coordinate with the metal center. Often, heteroaryl chlorides require more specialized, electron-rich, and bulky phosphine ligands (e.g., XPhos, SPhos) or nickel catalysts to facilitate the challenging oxidative addition step compared to their bromide or iodide counterparts.[11]

There is no broad consensus in the literature of a dramatic reactivity difference between 2-chlorooxazole and 2-chlorothiazole in standard Suzuki couplings, as the challenge often lies in activating the C-Cl bond itself. However, the coordination of the thiazole's sulfur atom to the palladium center can sometimes influence catalyst activity or stability, leading to different optimal conditions.[12] Both substrates are generally considered challenging compared to their bromo-analogs.

Reaction TypeSubstrateTypical Catalyst SystemReactivity ComparisonReference
Suzuki Coupling2-ChlorooxazolePd₂(dba)₃ / Bulky Ligand (e.g., XPhos)Challenging; similar to 2-chlorothiazole[11][13]
Suzuki Coupling2-ChlorothiazolePd₂(dba)₃ / Bulky Ligand (e.g., XPhos)Challenging; similar to 2-chlorooxazole[11][12]

Practical Implications and Synthetic Strategy

The superior reactivity of 2-chlorooxazole in SNAr reactions makes it the substrate of choice when:

  • Mild reaction conditions are required to preserve sensitive functional groups elsewhere in the molecule.

  • Rapid reaction kinetics are desired to improve throughput.

  • A weaker nucleophile is being employed.

Conversely, the relative stability of 2-chlorothiazole can be advantageous:

  • In complex molecules where selectivity is paramount, its lower reactivity can prevent undesired side reactions with other potential electrophilic sites.

  • When performing sequential reactions, the C2-Cl bond on a thiazole can be retained while other, more reactive, leaving groups are displaced first.

Furthermore, the resulting products have different physicochemical properties. For example, 2-aminooxazoles may have improved solubility and a different metabolic profile compared to their 2-aminothiazole counterparts due to the absence of an oxidizable sulfur atom.[14]

Experimental Protocol: Comparative Amination via SNAr

This protocol provides a direct method to compare the reactivity of 2-chlorooxazole and 2-chlorothiazole with a common amine nucleophile, pyrrolidine. The primary metric for comparison will be the reaction time required for full conversion at room temperature.

Workflow A1 A1 A2 A2 A1->A2 Add Reagents A3 A3 A2->A3 Sample B1 B1 B2 B2 B1->B2 Add Reagents B3 B3 B2->B3 Sample C1 C1 A3->C1 When A is complete B3->C1 When B is complete C2 C2 C1->C2 C3 C3 C2->C3

Materials:

  • 2-Chlorooxazole

  • 2-Chlorothiazole

  • Pyrrolidine

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • TLC plates (silica gel 60 F₂₅₄)

  • LC-MS system

Procedure:

  • Preparation: In two separate, identical reaction vials equipped with stir bars, prepare the following mixtures under ambient atmosphere.

    • Vial A (Oxazole): To 2-chlorooxazole (e.g., 1.0 mmol, 1.0 equiv), add DMF (to achieve 0.5 M concentration), pyrrolidine (1.0 mmol, 1.0 equiv), and K₂CO₃ (1.0 mmol, 1.0 equiv).

    • Vial B (Thiazole): To 2-chlorothiazole (1.0 mmol, 1.0 equiv), add DMF (to achieve 0.5 M concentration), pyrrolidine (1.0 mmol, 1.0 equiv), and K₂CO₃ (1.0 mmol, 1.0 equiv).

  • Reaction: Begin vigorous stirring of both vials simultaneously at room temperature (20-25°C).

  • Monitoring: Monitor the progress of each reaction every 30 minutes by withdrawing a small aliquot, diluting it with EtOAc, and analyzing by TLC and/or LC-MS.

    • Rationale: Frequent monitoring is crucial to accurately determine the point of full consumption of the starting material, which is the primary data point for this comparison.

  • Data Collection: Record the time required for the complete disappearance of the starting chloro-heterocycle in each vial.

    • Expected Outcome: Vial A (2-chlorooxazole) is expected to reach completion significantly faster than Vial B (2-chlorothiazole).

  • Workup (upon completion): Quench the reaction mixture by adding deionized water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Analysis: Analyze the crude products by ¹H NMR and LC-MS to confirm identity and purity.

This self-validating system directly compares reactivity under identical conditions, isolating the nature of the heterocyclic core as the key variable.

Conclusion

The choice between 2-chlorooxazole and 2-chlorothiazole is a nuanced decision that hinges on the specific synthetic context. For nucleophilic aromatic substitution, 2-chlorooxazole is demonstrably the more reactive substrate , a direct consequence of the high electronegativity of the ring oxygen atom. This makes it ideal for syntheses requiring mild conditions and rapid conversions. In contrast, 2-chlorothiazole offers greater stability , which can be leveraged for enhanced selectivity in complex, multi-step synthetic routes. In the realm of palladium-catalyzed cross-coupling, the reactivity differences are less pronounced, with both substrates presenting the typical challenges associated with activating a C-Cl bond. By understanding these fundamental principles, the medicinal or materials chemist can better navigate their synthetic challenges and strategically employ these valuable heterocyclic building blocks.

References

Sources

A Senior Application Scientist's Guide to C13 NMR Chemical Shifts for Oxazole Ring Carbons

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Oxazole Ring and the Power of ¹³C NMR Spectroscopy

The oxazole ring is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom. This "privileged scaffold" is a cornerstone in medicinal chemistry and materials science, appearing in numerous bioactive natural products, pharmaceuticals, and functional materials. The precise structural elucidation of oxazole-containing molecules is paramount for understanding their function, and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for this purpose.

Unlike ¹H NMR, which probes the proton environment, ¹³C NMR provides direct insight into the carbon skeleton of a molecule. Each unique carbon atom in a molecule produces a distinct signal, and the position of that signal—its chemical shift (δ)—is exquisitely sensitive to the local electronic environment. For the oxazole ring, this means we can unambiguously identify and characterize the three ring carbons: C2, C4, and C5. This guide provides a comparative analysis of their chemical shifts, explores the underlying principles governing these shifts, and presents robust experimental protocols for acquiring high-quality data.

Foundational Chemical Shifts of the Parent Oxazole Ring

To understand substituted systems, we must first establish a baseline. The unsubstituted oxazole ring presents a distinct ¹³C NMR signature. The chemical shifts for the three carbons are well-separated, reflecting their different electronic environments shaped by the two heteroatoms. The C2 carbon, positioned between the electronegative oxygen and nitrogen atoms, is the most deshielded (highest chemical shift). The C5 carbon is adjacent to the oxygen, while the C4 is adjacent to the nitrogen.

A practical synthesis of oxazole-4-carboxylic acid, a precursor to the parent oxazole, reported ¹³C NMR data in a mixed solvent system (CDCl₃-1% (CD₃)₂SO), showing signals at 151.0 ppm and 143.5 ppm for the ring carbons, alongside the carboxylic carbon at 162.0 ppm.[1] For the parent compound, typical values are in the following ranges:

Carbon AtomTypical Chemical Shift (δ, ppm)Rationale for Chemical Shift
C2 ~150-152Flanked by two electronegative heteroatoms (O and N), leading to significant deshielding.
C4 ~138-140Adjacent to the imine-like nitrogen; more deshielded than C5.
C5 ~125-128Adjacent to the ether-like oxygen; generally the most shielded of the three ring carbons.

Note: These are approximate values and can vary based on the solvent used.[2][3]

Below is a diagram illustrating the numbering of the oxazole ring.

G cluster_0 Oxazole Ring Structure C2 C2 N3 N3 C2->N3 H2 H2 C2->H2 C4 C4 N3->C4 C5 C5 C4->C5 H4 H4 C4->H4 O1 O1 C5->O1 H5 H5 C5->H5 O1->C2 l1 C2 l2 N3 l3 C4 l4 C5 l5 O1

Caption: Standard IUPAC numbering for the 1,3-oxazole ring.

Comparative Analysis: The Influence of Substituents on Ring Carbon Shifts

The true diagnostic power of ¹³C NMR emerges when analyzing substituted oxazoles. Substituents dramatically alter the electron distribution within the aromatic ring through inductive and resonance (mesomeric) effects, leading to predictable changes in the chemical shifts of C2, C4, and C5.

  • Electron-Donating Groups (EDGs): Groups like alkyl, alkoxy, or amino groups donate electron density to the ring. This increases the shielding around the carbon nuclei, causing their signals to shift upfield (to a lower ppm value).

  • Electron-Withdrawing Groups (EWGs): Groups such as nitro, cyano, or carbonyls pull electron density from the ring. This deshields the carbon nuclei, causing their signals to shift downfield (to a higher ppm value).

The magnitude of the shift depends on both the nature of the substituent and its position on the ring. The following table consolidates experimental data from various sources to illustrate these trends.

Table 1: Comparison of Experimental ¹³C NMR Chemical Shifts for Substituted Oxazoles

Compound/SubstituentsC2 (ppm)C4 (ppm)C5 (ppm)SolventReference
5-(9H-fluoren-2-yl)oxazole152.0123.3150.2CDCl₃[4]
2,5-disubstituted 1,3,4-oxadiazoles164.4-166.3-164.4-166.3CDCl₃/DMSO[5]
3-Aryl-5-methyl-1,2,4-oxadiazoles~157-~169CDCl₃[6]

*Note: Data for the closely related oxadiazole isomers are included to provide a broader context for chemical shifts in five-membered oxygen- and nitrogen-containing heterocycles. In 1,3,4-oxadiazoles, the C2 and C5 carbons are equivalent due to symmetry.[5] In 1,2,4-oxadiazoles, the shifts are typically designated C3 and C5.[6][7]

From the data, a clear pattern emerges: substitution at C5 with a large aromatic group, as in 5-(9H-fluoren-2-yl)oxazole, significantly deshields the C5 carbon to ~150 ppm while also influencing the other ring carbons.[4] This highlights the powerful through-bond effect of substituents on chemical shifts.

G cluster_0 Substituent Effects on Oxazole C5 Carbon C5 Oxazole C5 Carbon (Baseline ~126 ppm) Upfield Upfield Shift (Lower ppm) C5->Upfield results in Downfield Downfield Shift (Higher ppm) C5->Downfield results in EDG Electron Donating Group (EDG) (e.g., -CH₃, -OCH₃) Shielding Increased Electron Density (Shielding) EDG->Shielding donates e⁻ EWG Electron Withdrawing Group (EWG) (e.g., -NO₂, -CO₂R) Deshielding Decreased Electron Density (Deshielding) EWG->Deshielding withdraws e⁻ Shielding->C5 Deshielding->C5 G start Verify Structure of Novel Oxazole Derivative empirical Empirical Method (SCS Additivity) start->empirical computational Computational Method (DFT/ML) start->computational emp_step1 1. Obtain base shifts for parent oxazole empirical->emp_step1 comp_step1 1. Build 3D model of molecule computational->comp_step1 emp_step2 2. Add tabulated SCS increments for substituents emp_step1->emp_step2 emp_result Predicted Spectrum (Fast, good for simple cases) emp_step2->emp_result end_node Compare with Experimental Data emp_result->end_node comp_step2 2. Perform geometry optimization comp_step1->comp_step2 comp_step3 3. Calculate magnetic shielding tensors (GIAO-DFT) comp_step2->comp_step3 comp_result Predicted Spectrum (High accuracy, computationally intensive) comp_step3->comp_result comp_result->end_node

Sources

Pillar 1: Ionization Technique and Its Influence on Fragmentation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Oxazole Ethyl Esters: A Comparative Analysis of EI and ESI Techniques

For researchers and professionals in drug development and chemical analysis, mass spectrometry (MS) stands as an indispensable tool for molecular structure elucidation. The fragmentation patterns generated within a mass spectrometer offer a molecular fingerprint, providing deep insights into the compound's architecture. This guide provides a comprehensive comparison of the fragmentation behaviors of oxazole ethyl esters under two of the most common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI).

The oxazole ring is a key heterocyclic motif found in numerous pharmaceuticals and natural products. The ethyl ester functional group is also prevalent, often introduced to modulate a compound's physicochemical properties. Understanding the mass spectrometric fate of molecules combining these two moieties is crucial for their unambiguous identification in complex matrices, from synthetic reaction mixtures to biological samples. This guide moves beyond a simple cataloging of fragments to explain the causal mechanisms driving the fragmentation, empowering the analyst to interpret spectra with confidence.

The choice of ionization technique is the most critical parameter dictating the fragmentation pathway. The high-energy, gas-phase ionization in EI contrasts sharply with the gentle, solution-phase ionization of ESI, leading to fundamentally different primary ions and subsequent decomposition routes.

  • Electron Ionization (EI): In EI, the analyte is bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a high-energy molecular radical cation (M•+). This radical cation is highly unstable and undergoes extensive, often complex, fragmentation through homolytic and heterolytic cleavages to dissipate its excess energy. The resulting mass spectrum is rich in fragment ions and is highly reproducible, making it excellent for library matching and structural confirmation.[1][2]

  • Electrospray Ionization (ESI): ESI generates ions from solution, typically by applying a high voltage to a liquid stream. For molecules like oxazole ethyl esters, this usually results in the formation of a protonated molecule ([M+H]+) in the positive ion mode. This is an even-electron species with relatively low internal energy. Fragmentation is not spontaneous; it must be induced, typically through collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS). The resulting product ion spectrum is dominated by the loss of stable, neutral molecules.[3][4]

Pillar 2: Electron Ionization (EI) Fragmentation Pathways

The 70 eV EI mass spectrum of an oxazole ethyl ester is characterized by the fragmentation of both the ester group and the oxazole ring. The initial ionization is most likely to occur on the heteroatoms (oxygen or nitrogen) due to their lone pair electrons, which have the lowest ionization energy.[1]

The fragmentation of a representative compound, Ethyl 2-methyl-1,3-oxazole-4-carboxylate (MW: 155.06), serves as our model.

Key Fragmentation Routes in EI-MS:
  • Ester Group Cleavage: The ethyl ester moiety provides several characteristic fragmentation channels.

    • Loss of Ethoxy Radical (•OCH2CH3): A primary α-cleavage next to the carbonyl group results in the loss of an ethoxy radical (•OEt, 45 u), leading to a stable acylium ion. This is often a very prominent peak.

    • Loss of Ethylene (C2H4): A McLafferty rearrangement can occur if a γ-hydrogen is available. However, in this structure, a more direct cleavage leads to the loss of ethylene (28 u) and the formation of a carboxylic acid radical cation.

    • Loss of CO2Et: Cleavage of the bond between the oxazole ring and the carbonyl group can lead to the loss of the entire carbethoxy group.

  • Oxazole Ring Fragmentation: The oxazole ring itself undergoes characteristic cleavages.

    • Loss of CO and HCN: A common feature in the fragmentation of oxazoles is the consecutive loss of carbon monoxide (CO, 28 u) and hydrogen cyanide (HCN, 27 u) following ring opening.[5]

    • Ring Fission: The ring can cleave to produce smaller, stable fragments. For instance, cleavage across the C4-C5 and N3-C2 bonds can lead to the formation of nitrile-containing ions.

Proposed EI Fragmentation Scheme

The diagram below illustrates the major fragmentation pathways for Ethyl 2-methyl-1,3-oxazole-4-carboxylate under electron ionization.

EI_Fragmentation M [C7H9NO3]•+ m/z 155 (Molecular Ion) F110 [C5H4NO2]+ m/z 110 (Acylium Ion) M->F110 - •OCH2CH3 (45 u) F127 [C6H7NO2]•+ m/z 127 M->F127 - C2H4 (28 u) F82 [C4H4N]•+ m/z 82 F110->F82 - CO (28 u) F69 [C3H3NO]•+ m/z 69 F127->F69 - CO, C2H4

Caption: Proposed EI fragmentation of Ethyl 2-methyl-1,3-oxazole-4-carboxylate.

Table 1: Characteristic EI Fragment Ions
m/zProposed Structure/FormulaNeutral LossFragmentation Pathway
155[C7H9NO3]•+-Molecular Ion (M•+)
127[C6H7NO2]•+C2H4 (28 u)Loss of ethylene from the ethyl ester.
110[C5H4NO2]+•OCH2CH3 (45 u)α-cleavage of the ester, loss of ethoxy radical.
82[C4H4N]+CO (from m/z 110)Loss of CO from the acylium ion.
69[C3H3NO]•+MultipleComplex rearrangement and ring fragmentation.[5]

Pillar 3: Electrospray Ionization (ESI) Fragmentation Pathways

Under ESI conditions, the molecule is first protonated to form the [M+H]+ ion (m/z 156 for our model compound). This even-electron ion is significantly more stable than the EI-generated radical cation. Fragmentation via CID involves proton-driven reactions, primarily leading to the elimination of stable neutral molecules.[6][7]

Key Fragmentation Routes in ESI-MS/MS:
  • Loss of Ethanol (C2H5OH): The most facile fragmentation is often the loss of a neutral ethanol molecule (46 u). This likely occurs via a proton transfer to the ester carbonyl oxygen, followed by elimination.

  • Loss of Ethylene (C2H4): Similar to the EI pathway but mechanistically different, the loss of ethylene (28 u) can occur from the protonated ester, leaving a protonated carboxylic acid.

  • Loss of Carbon Monoxide (CO): Following the initial loss of ethanol or ethylene, the resulting ion can lose CO (28 u).

  • Combined Losses: Sequential losses are common, such as the loss of ethylene followed by the loss of CO ([M+H - C2H4 - CO]+).

Proposed ESI-MS/MS Fragmentation Scheme

The diagram below illustrates the major fragmentation pathways for the protonated molecule [M+H]+ of Ethyl 2-methyl-1,3-oxazole-4-carboxylate.

ESI_Fragmentation MH [C7H10NO3]+ m/z 156 ([M+H]+) F128 [C6H8NO2]+ m/z 128 ([M+H - C2H4]+) MH->F128 - C2H4 (28 u) F110 [C5H6NO2]+ m/z 110 ([M+H - C2H5OH]+) MH->F110 - C2H5OH (46 u) F100 [C5H6NO]+ m/z 100 ([M+H - C2H4 - CO]+) F128->F100 - CO (28 u)

Caption: Proposed ESI-MS/MS fragmentation of protonated Ethyl 2-methyl-1,3-oxazole-4-carboxylate.

Table 2: Characteristic ESI Product Ions
Precursor m/zProduct m/zProposed Structure/FormulaNeutral LossFragmentation Pathway
156128[C6H8NO2]+C2H4 (28 u)Loss of ethylene from the protonated ester.
156110[C5H6NO2]+C2H5OH (46 u)Loss of neutral ethanol.
128100[C5H6NO]+CO (28 u)Loss of carbon monoxide from the m/z 128 ion.

Pillar 4: Comparative Analysis and Method Selection

The choice between EI and ESI-MS depends entirely on the analytical goal.

FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Primary Ion Molecular radical cation (M•+)Protonated molecule ([M+H]+)
Molecular Ion Peak May be weak or absent for labile structures.Typically the base peak in the MS1 spectrum.
Fragmentation Extensive, spontaneous, radical-driven.Controlled (CID), charge-driven, loss of neutrals.
Key Fragments Acylium ions, ring fragments.Loss of ethanol, ethylene.
Reproducibility High; excellent for library matching.Can vary with instrument and collision energy.
Best For Unambiguous structural confirmation of pure, volatile compounds (via GC-MS).Determining molecular weight, analyzing complex mixtures, and studying non-volatile or thermally labile compounds (via LC-MS).

Experimental Protocols

Protocol 1: GC-EI-MS Analysis
  • Sample Preparation: Dissolve the oxazole ethyl ester in a volatile solvent (e.g., ethyl acetate, dichloromethane) to a concentration of approximately 10-100 µg/mL.

  • GC Separation:

    • Injector: Set to 250°C, split mode (e.g., 20:1).

    • Column: Use a standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness DB-5ms or equivalent).

    • Oven Program: Start at 50°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Detection:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Analyzer: Scan from m/z 40 to 400.

    • Data Analysis: Compare the obtained spectrum against spectral libraries (e.g., NIST, Wiley) and interpret the fragmentation pattern as described above.

Protocol 2: LC-ESI-MS/MS Analysis
  • Sample Preparation: Dissolve the sample in a suitable mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a concentration of 1-10 µg/mL.

  • LC Separation:

    • Column: Use a C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • MS/MS Detection:

    • Ion Source: Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 300°C.

    • MS1 Scan: Scan from m/z 100 to 500 to identify the [M+H]+ precursor ion.

    • MS2 Product Ion Scan: Select the [M+H]+ ion (m/z 156) for fragmentation. Apply a range of collision energies (e.g., 10, 20, 30 eV) to observe the formation of different product ions.

    • Data Analysis: Correlate product ions with neutral losses to confirm the structure.

Conclusion

The mass spectrometric fragmentation of oxazole ethyl esters is highly dependent on the ionization method employed. Electron ionization provides a detailed fragmentation fingerprint involving both the ester and the heterocyclic ring, which is ideal for definitive structural confirmation against established libraries. In contrast, electrospray ionization coupled with tandem MS offers a softer approach, confirming molecular weight and revealing fragmentation pathways dominated by the loss of stable neutral molecules from the protonated precursor. By understanding the distinct mechanisms of each technique, researchers can strategically select the appropriate method to solve their specific analytical challenges, from routine quality control to the structural elucidation of novel chemical entities.

References

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A Senior Application Scientist's Guide to TLC Visualization of Oxazole Carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

The oxazole ring is a cornerstone scaffold in medicinal chemistry, appearing in numerous pharmaceuticals and biologically active compounds. Consequently, the synthesis and purification of its derivatives, such as oxazole carboxylates, are routine tasks in drug development. Thin-Layer Chromatography (TLC) remains an indispensable tool for real-time reaction monitoring and preliminary purity assessment due to its speed, simplicity, and low cost. However, the visualization of these compounds on a TLC plate is not always straightforward.

This guide provides an in-depth comparison of common TLC visualization methods for oxazole carboxylates. As a Senior Application Scientist, my goal is not merely to list protocols but to provide the underlying principles and field-tested insights that enable researchers to make informed decisions, ensuring robust and reliable results.

Pillar 1: The Challenge of Visualizing Oxazole Carboxylates

Oxazole carboxylates present a unique set of characteristics that influence visualization. The aromatic oxazole ring often imparts UV activity, making UV shadowing a primary, non-destructive choice.[1][2] However, reliance on UV alone can be misleading. The intensity of UV quenching can vary dramatically based on substituents, and non-UV-active impurities or starting materials may go undetected. Therefore, orthogonal, destructive chemical staining methods are crucial for a comprehensive analysis. The choice of stain depends on the other functional groups present in the molecule and the specific information a researcher aims to gather.

Pillar 2: Comparative Analysis of Visualization Techniques

We will explore four primary methods: UV light, Iodine vapor, Potassium Permanganate, and Bromocresol Green. Each offers distinct advantages and reveals different aspects of the chemical landscape on the TLC plate.

Non-Destructive Visualization: Ultraviolet (UV) Light

This should always be the first method of inspection. It is fast, simple, and, most importantly, non-destructive, allowing for subsequent staining or sample recovery.[2][3]

Principle of Detection: Most commercial TLC plates (designated as F₂₅₄) are impregnated with a fluorescent indicator (e.g., zinc sulfide) that glows bright green under short-wave UV light (254 nm).[2] Compounds containing a chromophore, such as the conjugated π-system of the oxazole ring, absorb this UV light. This absorption prevents the indicator from fluorescing, resulting in the appearance of a dark purple or black spot against the bright green background.[2][3][4]

Experimental Protocol:

  • After developing the TLC plate, allow the solvent to evaporate completely in a fume hood.

  • Place the dried TLC plate under a short-wave (254 nm) UV lamp in a darkened environment.[4]

  • Observe the plate for dark spots against the fluorescent green background.

  • Lightly circle any visible spots with a pencil, as they will disappear once the UV light is removed.[4]

  • Record the Retention Factor (R𝒻) values for all observed spots.

Expertise & Causality: The choice of 254 nm is critical because it aligns with the absorption maxima for many aromatic and conjugated systems. While oxazole itself has a UV absorption maximum, the presence of the carboxylate group and other substituents can enhance this property. This method is excellent for a quick assessment of the primary product's presence but is insensitive to compounds lacking a suitable chromophore, such as certain aliphatic starting materials.[5]

Semi-Destructive General Screening: Iodine Vapor

Iodine is a classic, highly effective general stain that visualizes a wide array of organic compounds.[6] It is considered "semi-destructive" because the stain will fade over time as the iodine sublimes from the plate.[2][7]

Principle of Detection: Solid iodine readily sublimes to produce a purple vapor. This vapor adsorbs onto the surface of the TLC plate and forms weak, colored charge-transfer complexes with many organic compounds.[2] Compounds with electron-rich features, such as π-systems (alkenes, aromatics like the oxazole ring) and heteroatoms with lone pairs (oxygen, nitrogen), tend to stain most intensely, appearing as yellow-brown spots.[7][8]

Experimental Protocol:

  • Prepare an iodine chamber by placing a few crystals of solid iodine at the bottom of a sealed glass jar or tank. A piece of filter paper can be added to help saturate the chamber with vapor.[8]

  • Allow the chamber to sit for at least 30 minutes to become saturated with iodine vapor.[5]

  • Place the developed and dried TLC plate inside the chamber using forceps and securely close the lid.[9]

  • Monitor the plate. Spots will typically appear as yellow-brown within a few minutes.[7][9] Avoid leaving the plate in for too long, as the background will also begin to stain, reducing contrast.[9]

  • Once the spots are sufficiently visible, remove the plate and immediately circle them with a pencil, as the color will fade.[2][7]

Expertise & Causality: Iodine is an excellent secondary check after UV. It often reveals spots that were not UV-active. Its broad reactivity makes it a reliable "catch-all" stain. However, its sensitivity can be variable, and some highly polar compounds or saturated aliphatic molecules may not stain well.[2]

Destructive Oxidative Staining: Potassium Permanganate (KMnO₄)

The potassium permanganate stain is a powerful destructive method that is highly sensitive to compounds that can be oxidized.

Principle of Detection: The permanganate ion (MnO₄⁻) is a strong oxidizing agent with a deep purple color. When it reacts with an oxidizable functional group on a TLC spot, the permanganate is reduced to manganese dioxide (MnO₂), which is a brownish-yellow solid.[5] This results in a yellow or brown spot appearing on a purple or pink background.[10][11]

Experimental Protocol:

  • Stain Preparation: Dissolve potassium permanganate (1.5 g) and potassium carbonate (10 g) in 200 mL of water. Add 1.25 mL of 10% aqueous NaOH.[11] This alkaline solution is generally stable for several months.

  • Ensure the developed TLC plate is completely dry. Any residual organic solvent can react with the stain and create streaks.[5]

  • Using tweezers, quickly dip the plate into the KMnO₄ solution for 1-2 seconds. Do not leave it submerged.

  • Remove the plate and let the excess stain drip off. Blot the edge on a paper towel.

  • Spots for highly reactive groups like alkenes may appear immediately.[2] For less reactive groups, gentle warming with a heat gun is required until yellow-brown spots appear against a clearing background.[5] Be careful not to overheat, as this can char the plate and obscure the results.

Expertise & Causality: This stain is particularly useful for identifying the presence of oxidizable functional groups. While the oxazole ring itself is relatively stable, any alkene side chains, alcohols, or aldehydes present in the starting materials or byproducts will be readily visualized. This makes KMnO₄ an excellent choice for assessing the consumption of such starting materials. The carboxylate ester is generally stable to these conditions.

Specificity for Acidic Impurities: Bromocresol Green

While our target is an oxazole carboxylate (an ester), a common impurity in its synthesis or a product of its degradation is the corresponding carboxylic acid. Bromocresol green is a pH indicator that provides an elegant and highly specific method for visualizing these acidic impurities.

Principle of Detection: Bromocresol green is an acid-base indicator that is blue at neutral or basic pH and turns yellow in the presence of an acid (pKa ≈ 4.8).[8][12] When a TLC plate is treated with a basic solution of bromocresol green, the entire plate appears blue. Any spot containing a compound sufficiently acidic to lower the local pH, such as a carboxylic acid, will appear as a bright yellow spot.[8]

Experimental Protocol:

  • Stain Preparation: Dissolve 0.04 g of bromocresol green in 100 mL of absolute ethanol. Add 0.1 M aqueous NaOH dropwise until the solution just turns from yellow to a pale blue color.[8][12]

  • Dip the developed and dried TLC plate into the stain solution.

  • Remove the plate and allow the solvent to evaporate. No heating is required.[8]

  • Acidic compounds will appear as distinct yellow spots on a blue or blue-green background.

Expertise & Causality: This method offers exceptional trustworthiness for a specific task: detecting acidic byproducts. If a reaction involves the hydrolysis of an oxazole ester to its carboxylic acid, this stain provides immediate, unambiguous confirmation. The oxazole carboxylate ester itself will not react and will remain invisible, creating a clear distinction between product and impurity.

Pillar 3: Data Presentation and Workflow

Comparative Performance Summary
Visualization TechniquePrinciple of DetectionTarget FunctionalityExpected AppearanceSelectivity & SensitivityDestructiveness
UV Light (254 nm) Fluorescence QuenchingAromatic / Conjugated π-systemsDark spots on a green fluorescent background[2][3]Selective for chromophores; sensitivity varies.Non-destructive[2]
Iodine Vapor Charge-Transfer ComplexationElectron-rich compounds (π-systems, heteroatoms)Yellow-brown spots on a tan background[2][9]General, broad selectivity; moderate sensitivity.Semi-destructive (fades)[7]
Potassium Permanganate OxidationAlkenes, alkynes, alcohols, aldehydes, other oxidizable groupsYellow-brown spots on a purple/pink background[5][10]Selective for oxidizable groups; high sensitivity.Destructive
Bromocresol Green pH IndicationAcidic groups (pKa < 5), primarily carboxylic acidsYellow spots on a blue background[8]Highly selective for acids; good sensitivity.Destructive
Experimental & Decision Workflows

A logical workflow ensures that maximum information is extracted from a single TLC plate. The following diagram illustrates the recommended sequence of visualization steps.

TLC_Workflow Figure 1: Recommended TLC Visualization Workflow cluster_0 Non-Destructive Phase spot 1. Spot TLC Plate develop 2. Develop in Solvent System spot->develop dry 3. Dry Plate Thoroughly develop->dry uv 4. Visualize with UV Light (254 nm) dry->uv iodine 5a. Iodine Chamber (General Screen) uv->iodine Spots circled? stain 5b. Chemical Stain (Specific Screen) uv->stain Spots circled?

Caption: A sequential workflow ensures non-destructive methods are used first.

Choosing the right destructive stain is critical. The following decision tree can guide this selection process based on the analytical goal.

Decision_Tree Figure 2: Decision Tree for Stain Selection q1 What is the primary analytical goal? a1 General visualization of most non-UV spots q1->a1 a2 Check for consumption of oxidizable starting material (e.g., an alcohol or alkene) q1->a2 a3 Detect acidic byproduct (e.g., ester hydrolysis) q1->a3 s1 Use Iodine Vapor a1->s1 s2 Use Potassium Permanganate (KMnO₄) a2->s2 s3 Use Bromocresol Green a3->s3

Caption: A goal-oriented approach to selecting the appropriate chemical stain.

Conclusion

No single visualization method is universally sufficient for the analysis of oxazole carboxylates. A multi-step, logical approach, beginning with non-destructive UV light and followed by a carefully selected chemical stain, provides the most trustworthy and comprehensive assessment of a reaction's progress and a compound's purity. By understanding the chemical principles behind each technique, researchers can transform TLC from a simple separation tool into a powerful diagnostic instrument, accelerating research and development in medicinal chemistry.

References

  • TLC Stains. (n.d.). University of California, Los Angeles. [Link]

  • What reagent to use for visualization of isoxazole on TLC? (2023, March 10). ResearchGate. [Link]

  • The iodine staining technique for TLC analysis. (2021, March 31). YouTube. [Link]

  • Let's Talk About TLCs Part 5 - Iodine Stain. (2011, November 21). Curly Arrow. [Link]

  • TLC stains. (n.d.). REACH Devices. [Link]

  • 2.3F: Visualizing TLC Plates. (2022, April 7). Chemistry LibreTexts. [Link]

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  • TLC Stains Preparation. (2011, June 28). ChemicalDesk.Com. [Link]

  • 5 Best TLC Staining Agents That Will Help You In Chemistry Lab Every Time! (2023, May 14). Dr. Aman. [Link]

  • How to: TLC Visualization using Permanganate Stain | WSU Chemistry. (2019, June 11). YouTube. [Link]

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Navigating the Vibrational Landscape: A Comparative Guide to Ester Carbonyl Infrared Spectroscopy in Oxazole Systems

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry and drug development, the precise characterization of molecular structures is paramount. Infrared (IR) spectroscopy stands as a cornerstone technique, offering a rapid and non-destructive window into the functional groups that define a molecule's identity and reactivity. Among these, the carbonyl stretch (C=O) of an ester is a particularly informative spectral landmark. Its vibrational frequency, however, is not a fixed constant but is exquisitely sensitive to its electronic environment.

This guide provides an in-depth comparison of the infrared spectroscopy peaks for ester carbonyls, with a specialized focus on those situated within oxazole-containing scaffolds. Oxazoles are a privileged heterocyclic motif in numerous pharmaceutical agents, and understanding their influence on the spectroscopic properties of appended functional groups is crucial for unambiguous structural elucidation and quality control. We will delve into the electronic factors that govern the carbonyl stretching frequency and provide supporting experimental data to illustrate these principles.

The Electronic Tug-of-War: Factors Influencing Carbonyl Stretching Frequencies

The position of the ester carbonyl peak in an IR spectrum is a direct reflection of the C=O bond strength; a stronger bond vibrates at a higher frequency. This bond strength is modulated by a delicate interplay of inductive and resonance effects imposed by its neighboring substituents.

  • Inductive Effects: Electronegative atoms can pull electron density away from the carbonyl carbon through the sigma bond network, strengthening the C=O bond and increasing its stretching frequency (a hypsochromic or blue shift).

  • Resonance Effects (Conjugation): When the carbonyl group is in conjugation with a double bond or an aromatic system, the delocalization of π-electrons reduces the double bond character of the C=O bond.[1] This weakening of the bond results in a lower stretching frequency (a bathochromic or red shift).[2]

Saturated aliphatic esters typically exhibit a strong C=O stretching absorption in the range of 1735-1750 cm⁻¹.[3] Conjugation with a simple alkene or a phenyl ring lowers this frequency to approximately 1715-1730 cm⁻¹.[4]

The Oxazole Influence: An Electron-Deficient Modulator

The oxazole ring introduces a unique electronic environment. It is an aromatic heterocycle, but the presence of the electronegative oxygen and pyridine-type nitrogen atoms renders the ring electron-deficient.[5] This is particularly pronounced at the C2 position, which is the most electron-deficient carbon in the ring.[5][6]

When an ester carbonyl is attached to the oxazole ring, the electron-withdrawing nature of the ring dominates. This effect is a combination of the inductive pull of the heteroatoms and a resonance effect where the oxazole ring acts as an electron sink. This withdrawal of electron density from the carbonyl group strengthens the C=O double bond, leading to an increase in its vibrational frequency compared to simple conjugated esters.

Comparative Analysis of Ester Carbonyl IR Frequencies

The following table summarizes the typical IR absorption frequencies for ester carbonyls in different chemical environments, providing a clear comparison with an experimentally determined value for an oxazole-substituted ester.

Ester TypeStructure ExampleTypical C=O Stretching Frequency (cm⁻¹)Key Electronic Effect
Saturated Aliphatic EsterEthyl Acetate1735 - 1750[3]Baseline (Inductive effect of alkoxy group)
α,β-Unsaturated EsterEthyl Acrylate1715 - 1730[4]Resonance (delocalization with C=C)
Aromatic EsterEthyl Benzoate1715 - 1730[4]Resonance (delocalization with phenyl ring)
Oxazole-Substituted Ester Methyl 4-chloro-5-phenyl-1,3-oxazole-2-carboxylate ~1754 [3][7]Strong Electron-Withdrawing Effect of Oxazole Ring

Note: The exact frequency can vary depending on the specific substitution pattern on the oxazole and phenyl rings, as well as the physical state of the sample (solid, liquid, or solution).

The experimental data for methyl 4-chloro-5-phenyl-1,3-oxazole-2-carboxylate, identified through matrix isolation FTIR spectroscopy, clearly demonstrates this hypsochromic shift.[3][7] The carbonyl stretching frequency of ~1754 cm⁻¹ is significantly higher than that of typical α,β-unsaturated or aromatic esters and is more aligned with the range of saturated aliphatic esters, despite being conjugated to the oxazole ring. This underscores the potent electron-withdrawing influence of the oxazole moiety.

Logical Framework for IR Spectral Interpretation

The decision-making process for assigning the ester carbonyl stretch in an oxazole-containing molecule can be visualized as follows:

G start Obtain IR Spectrum of Unknown Compound strong_peak Strong, sharp peak in 1650-1800 cm⁻¹ region? start->strong_peak carbonyl_present Carbonyl group likely present strong_peak->carbonyl_present Yes no_ester Consider other carbonyl compounds (ketone, amide, etc.) strong_peak->no_ester No ester_check Presence of strong C-O stretch(es) at 1000-1300 cm⁻¹? carbonyl_present->ester_check ester_confirmed Ester functional group confirmed ester_check->ester_confirmed Yes ester_check->no_ester No freq_analysis Analyze C=O peak position ester_confirmed->freq_analysis freq_1735_1750 ~1735-1750 cm⁻¹ freq_analysis->freq_1735_1750 Range freq_1715_1730 ~1715-1730 cm⁻¹ freq_analysis->freq_1715_1730 Range freq_above_1750 > ~1750 cm⁻¹ freq_analysis->freq_above_1750 Range aliphatic Saturated Aliphatic Ester freq_1735_1750->aliphatic conjugated Simple Conjugated Ester (alkene, phenyl) freq_1715_1730->conjugated oxazole_ester Oxazole-Ester likely present freq_above_1750->oxazole_ester

Caption: Decision workflow for identifying an oxazole-ester from an IR spectrum.

Experimental Protocol: Acquiring High-Quality FTIR Spectra

To ensure the accuracy and reproducibility of IR spectroscopic data, meticulous sample preparation is essential. The choice of method depends on the physical state of the sample.

Objective: To obtain a high-resolution Fourier-Transform Infrared (FTIR) spectrum of an oxazole-containing ester derivative for the accurate determination of the carbonyl stretching frequency.

Materials:

  • FTIR Spectrometer (e.g., equipped with a deuterated triglycine sulfate (DTGS) detector)

  • Sample of the oxazole-ester compound

  • Potassium Bromide (KBr), IR-grade, desiccated

  • Agate mortar and pestle

  • Pellet press

  • Sodium Chloride (NaCl) or Potassium Bromide (KBr) salt plates

  • Volatile solvent (e.g., dichloromethane or chloroform), spectroscopy grade

  • Attenuated Total Reflectance (ATR) accessory (optional)

Methodology:

1. For Solid Samples (KBr Pellet Method): a. Finely grind approximately 1-2 mg of the solid sample in an agate mortar and pestle. b. Add about 100-200 mg of dry, IR-grade KBr powder to the mortar. KBr is transparent in the mid-IR range. c. Thoroughly mix the sample and KBr by grinding until a fine, homogeneous powder is obtained. d. Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet. e. Place the KBr pellet in the sample holder of the FTIR instrument for analysis.[8]

2. For Solid or Liquid Samples (Thin Film Method): a. Dissolve a small amount of the sample in a few drops of a volatile solvent. b. Apply a drop of the resulting solution to the surface of a NaCl or KBr salt plate. c. Allow the solvent to evaporate completely, leaving a thin film of the sample on the salt plate. d. Place the salt plate in the sample holder for analysis.

3. For Solid or Liquid Samples (ATR Method): a. Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry. b. Place a small amount of the solid or liquid sample directly onto the ATR crystal. c. Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal. d. Collect the spectrum directly.

Data Acquisition Workflow:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep_solid Solid Sample (KBr Pellet) background Collect Background Spectrum (Empty Sample Compartment) prep_solid->background prep_liquid Liquid/Solution (Thin Film) prep_liquid->background prep_atr Solid/Liquid (ATR) prep_atr->background sample_spec Collect Sample Spectrum background->sample_spec ratio Ratio Sample/Background (Generate Absorbance Spectrum) sample_spec->ratio analysis Peak Picking & Interpretation ratio->analysis

Caption: Standard workflow for FTIR data acquisition and processing.

Conclusion

The infrared stretching frequency of an ester carbonyl group is a powerful diagnostic tool, but its interpretation requires a nuanced understanding of the electronic landscape of the molecule. The electron-deficient nature of the oxazole ring exerts a significant electron-withdrawing effect, causing a noticeable hypsochromic shift in the C=O stretching frequency of an attached ester group. This positions the peak at a higher wavenumber (~1754 cm⁻¹) than would be expected for a typical conjugated ester. For researchers in drug discovery and development, recognizing this electronic influence is critical for the accurate and confident spectroscopic characterization of novel oxazole-containing compounds. By following rigorous experimental protocols and applying a sound understanding of electronic principles, IR spectroscopy remains an indispensable technique in the modern chemical laboratory.

References

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

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  • Reva, I., Lapinski, L., & Fausto, R. (2010). Conformational space and vibrational spectra of methyl 4-chloro-5-phenyl-1,3-oxazole-2-carboxylate. PubMed. Retrieved from [Link]

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  • LibreTexts Chemistry. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • University of California, Davis. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • Rzepa, H. (2013, February 28). Why is the carbonyl IR stretch in an ester higher than in a ketone? Henry Rzepa's Blog. Retrieved from [Link]

  • Spectroscopy Magazine. (2022, August 1). The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. Retrieved from [Link]

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A Senior Application Scientist's Guide to Validating the Purity of Ethyl 2-chlorooxazole-4-carboxylate (>95%)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel therapeutics, the quality of starting materials and intermediates is paramount. Ethyl 2-chlorooxazole-4-carboxylate, a versatile building block in medicinal chemistry, is no exception.[1] Ensuring its purity, particularly meeting a greater than 95% threshold, is a critical step to control impurity profiles, optimize reaction yields, and ultimately ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical techniques for validating the purity of this compound, grounded in scientific principles and regulatory expectations.

The Imperative of Purity: An Introduction

The International Council for Harmonisation (ICH) guideline Q3A(R2) underscores the importance of controlling impurities in new drug substances.[2][3][4] An impurity is defined as any component of the new drug substance that is not the chemical entity defined as the new drug substance. The presence of impurities, even in small amounts, can potentially affect the safety and efficacy of the drug product.[5] Therefore, robust analytical methods are required to detect and quantify these impurities. For a key intermediate like this compound, a purity of >95% is often a minimum requirement to proceed with multi-step syntheses.

A Comparative Overview of Analytical Techniques

The choice of an analytical technique for purity determination is a critical decision. The ideal method should be accurate, precise, specific, and robust. Here, we compare three powerful techniques for the analysis of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

The Workflow for Purity Validation

The following diagram illustrates a typical workflow for the comprehensive purity validation of a pharmaceutical intermediate like this compound.

Purity Validation Workflow cluster_InitialScreening Initial Screening cluster_QuantitativeAnalysis Quantitative Analysis & Comparison cluster_Validation Method Validation & Reporting Initial_Sample This compound Sample TLC Thin-Layer Chromatography (TLC) Initial_Sample->TLC Quick assessment of complexity HPLC HPLC-UV TLC->HPLC Primary quantitative method GC_MS GC-MS TLC->GC_MS For volatile impurities qNMR qNMR TLC->qNMR Orthogonal & absolute quantification Validation Method Validation (ICH Q2) HPLC->Validation GC_MS->Validation qNMR->Validation Report Certificate of Analysis (CoA) Validation->Report Purity >95% Confirmed

Caption: A generalized workflow for the purity validation of this compound.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

Reversed-phase HPLC (RP-HPLC) is the most common technique for purity determination in the pharmaceutical industry due to its high resolving power, sensitivity, and applicability to a wide range of compounds.[6][7][8][9]

Principle of Operation: HPLC separates compounds based on their differential partitioning between a nonpolar stationary phase (typically C18) and a polar mobile phase. Less polar compounds are retained longer on the column, while more polar compounds elute earlier.

Causality of Experimental Choices:

  • C18 Column: A C18 column is chosen for its versatility and hydrophobicity, which is suitable for retaining a moderately polar compound like this compound.

  • Gradient Elution: A gradient of water and a polar organic solvent (like acetonitrile or methanol) is employed to ensure the elution of both polar and nonpolar impurities with good peak shapes.

  • UV Detection: The oxazole ring and the carboxylate group in the molecule contain chromophores that absorb UV light, making UV detection a suitable and sensitive method.

Experimental Protocol: HPLC

Objective: To determine the purity of this compound by RP-HPLC with UV detection.

  • Instrumentation: HPLC system with a UV detector, C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0.0 90 10
    20.0 10 90
    25.0 10 90
    25.1 90 10

    | 30.0 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve approximately 10 mg of this compound in 10 mL of acetonitrile to a concentration of 1 mg/mL.

Data Presentation: HPLC Purity Analysis
CompoundRetention Time (min)Area (%)Purity Specification
This compound12.599.5>95%
Impurity A8.20.2<0.5%
Impurity B15.10.3<0.5%

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities

GC-MS is a highly sensitive and specific technique that is particularly well-suited for the analysis of volatile and semi-volatile compounds.[10][11] It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.

Principle of Operation: In GC, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a long capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, providing a unique mass spectrum for each compound.

Causality of Experimental Choices:

  • Capillary Column: A nonpolar or moderately polar capillary column is typically used for the separation of a wide range of compounds.

  • Temperature Programming: The oven temperature is gradually increased to facilitate the elution of compounds with different boiling points.

  • Electron Ionization (EI): EI is a common ionization technique that produces a reproducible fragmentation pattern, which is useful for library matching and structural elucidation of impurities.

Experimental Protocol: GC-MS

Objective: To identify and quantify volatile impurities in this compound.

  • Instrumentation: GC system coupled to a mass spectrometer.

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 min.

    • Ramp: 10°C/min to 280°C, hold for 5 min.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

  • Sample Preparation: Dissolve approximately 5 mg of the sample in 1 mL of a suitable solvent like dichloromethane or ethyl acetate.

Data Presentation: GC-MS Impurity Profile
Retention Time (min)Compound IdentityArea (%)Purity Specification
10.8This compound99.6>95%
7.5Dichloromethane (solvent)0.1<0.2%
12.1Unidentified Impurity (m/z fragments)0.3<0.5%

Quantitative Nuclear Magnetic Resonance (qNMR): The Absolute Purity Determination

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the analyte itself.[12][13][14][15] The integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[13]

Principle of Operation: qNMR determines the purity of a substance by comparing the integral of a specific signal from the analyte to the integral of a signal from a certified internal standard of known purity and concentration.

Causality of Experimental Choices:

  • Internal Standard: An internal standard with high purity, stability, and signals that do not overlap with the analyte's signals is chosen. Maleic acid or 1,4-dinitrobenzene are common choices.

  • Deuterated Solvent: A deuterated solvent (e.g., DMSO-d6 or CDCl3) is used to avoid large solvent signals in the proton NMR spectrum.

  • Relaxation Delay (d1): A sufficiently long relaxation delay is crucial to ensure complete relaxation of all protons, which is essential for accurate integration.

Experimental Protocol: qNMR

Objective: To determine the absolute purity of this compound.

  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of this compound and 10 mg of a certified internal standard (e.g., maleic acid) into a vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d6).

    • Transfer the solution to an NMR tube.

  • NMR Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): 30 seconds.

    • Number of Scans: 16 or more for good signal-to-noise.

  • Data Processing:

    • Apply appropriate phasing and baseline correction.

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Purity Calculation:

    • Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

Data Presentation: qNMR Purity Calculation
ParameterAnalyte (this compound)Internal Standard (Maleic Acid)
Mass (mg)20.510.2
MW ( g/mol )175.57116.07
Signal Integral1.00 (oxazole proton)2.15 (olefinic protons)
Number of Protons12
Purity of Standard (%)-99.9
Calculated Purity (%) 99.2 -

Comparison of Alternatives

While this compound is a versatile intermediate, other halogenated oxazole carboxylates are also used in synthesis.

  • Ethyl 2-bromooxazole-4-carboxylate: This analogue is often used in similar cross-coupling reactions.[16][17] Its reactivity can be slightly different from the chloro-analogue, which may be advantageous in certain synthetic steps. The analytical methods described above are directly applicable to the bromo-analogue.

  • Ethyl 2-iodooxazole-4-carboxylate: The iodo-analogue is typically more reactive in palladium-catalyzed cross-coupling reactions, allowing for milder reaction conditions.[18][19] However, it is generally more expensive and may be less stable. Its purity is also assessed using the same analytical techniques.

The choice between these alternatives often depends on the specific reaction, desired reactivity, and cost considerations. The purity validation for all these intermediates follows the same rigorous principles.

Conclusion and Recommendations

Validating the purity of this compound to be >95% requires a multi-faceted analytical approach.

  • HPLC is the recommended primary technique for routine quality control due to its high throughput, precision, and ability to separate a wide range of potential impurities.

  • GC-MS serves as an excellent orthogonal technique, particularly for identifying and quantifying volatile and thermally stable impurities that may not be well-resolved by HPLC.

  • qNMR provides an absolute measure of purity and is invaluable for qualifying primary reference standards. Its non-destructive nature also allows for sample recovery.[14]

For comprehensive and robust purity validation, a combination of these techniques is highly recommended. This orthogonal approach, grounded in the principles of scientific integrity and regulatory expectations, ensures the highest confidence in the quality of this critical synthetic intermediate, thereby contributing to the development of safe and effective pharmaceuticals.

References

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006, October 1). European Medicines Agency. [Link]

  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]

  • Impurities in new drug substances Q3A (R2). (2006, October 25). ICH. [Link]

  • Guidance for Industry - Q3A Impurities in New Drug Substances. FDA. [Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025, September 22). Patsnap Eureka. [Link]

  • A Guide to Quantitative NMR (qNMR). (2024, February 9). Emery Pharma. [Link]

  • General Chapters: <621> CHROMATOGRAPHY. uspbpep.com. [Link]

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  • Murtuja, S., Jayaprakash, V., & Sinha, B. N. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry, 9. [Link]

  • Mass Spectral and Chromatographic Studies on Some Halogenatedphenyl-2-Piperazinopropanones. (2025, August 8). ResearchGate. [Link]

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Safety Operating Guide

Navigating the Disposal of Ethyl 2-chlorooxazole-4-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical reagents is a cornerstone of scientific integrity and laboratory safety. Ethyl 2-chlorooxazole-4-carboxylate, a versatile intermediate in pharmaceutical and agrochemical synthesis, requires meticulous handling not only during its use but, just as critically, through its entire lifecycle to the point of final disposal.[1] This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, ensuring compliance with safety standards and environmental regulations. Our objective is to empower researchers with the knowledge to manage this chemical waste stream confidently and safely, reinforcing the principles of a robust safety culture.

Section 1: Hazard Identification and Risk Assessment

Before any handling or disposal, a thorough understanding of the associated hazards is paramount. This compound is classified with specific risks that dictate the necessary safety precautions.

According to safety data sheets, this compound is not merely a benign reagent; it poses tangible risks upon exposure.[2][3][4] The primary hazards are irritation to the skin, eyes, and respiratory system.[2][4][5] These are not trivial concerns, as repeated or significant exposure can lead to inflammation, discomfort, and potential long-term health effects.

Table 1: GHS Hazard Profile for this compound

GHS PictogramSignal WordHazard Statements

Warning [2][3]H315: Causes skin irritation.[2][3][4] H319: Causes serious eye irritation.[2][3][4] H335: May cause respiratory irritation.[2][3][4]

Understanding these hazards is the first step in a self-validating safety protocol. The potential for skin, eye, and respiratory irritation logically dictates the need for specific barriers—Personal Protective Equipment (PPE)—to prevent contact.

Section 2: Personal Protective Equipment (PPE) Protocol

The selection of PPE is a direct response to the identified risks. For this compound, the goal is to create a complete barrier against dermal contact, eye exposure, and inhalation of dust or particulates.

Table 2: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale and Best Practices
Hand Protection Nitrile or neoprene gloves.Prevents skin contact and subsequent irritation (H315). Always inspect gloves for tears or punctures before use. Contaminated gloves should be disposed of as hazardous waste.[6][7]
Eye & Face Protection Safety glasses with side shields or chemical safety goggles. A face shield may be required for larger quantities or spill cleanup.Protects against splashes and airborne particles that can cause serious eye irritation (H319).[2][5]
Skin & Body Protection A fully buttoned laboratory coat.Provides a barrier against accidental spills on clothing and skin.[5]
Respiratory Protection Use only in a well-ventilated area, preferably within a certified chemical fume hood.[2][5]Prevents inhalation of dust or vapors, mitigating the risk of respiratory tract irritation (H335).[2][6]

Every individual handling this substance must be trained on the proper use, removal, and disposal of this equipment to prevent cross-contamination.[7]

Section 3: Waste Segregation and Container Management

Proper disposal begins at the point of waste generation. The principles of segregation and secure containment are critical to prevent dangerous chemical reactions and ensure the safety of all laboratory personnel.

Container Selection and Labeling:

  • Compatibility: Waste containers must be made of materials compatible with this compound. High-density polyethylene (HDPE) is a suitable choice.

  • Labeling: All waste containers must be clearly labeled with the full chemical name, "this compound," and the words "Hazardous Waste."[6] The appropriate hazard pictograms should also be visible.

  • Closure: Containers must be kept tightly sealed when not in use to prevent the release of vapors or dust.[6]

Segregation Protocol: A crucial aspect of chemical safety is understanding incompatibilities. Safety data for similar compounds highlight a reactivity risk with strong oxidizing agents .[5] Therefore, waste containing this compound must be stored separately from oxidizing agents (e.g., nitrates, peroxides, chlorates) to prevent potentially violent reactions.[8]

Section 4: Step-by-Step Disposal Protocol

The disposal of this compound is governed by federal and local regulations, primarily the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[9][10] This act mandates a "cradle-to-grave" approach to hazardous waste management.

Operational Workflow:

  • Initial Collection: At the point of generation (e.g., in the fume hood), collect all waste materials, including the chemical itself, any contaminated consumables (pipette tips, weigh boats), and disposable PPE, into a designated, properly labeled hazardous waste container.

  • Waste Characterization: This chemical is considered hazardous due to its irritant properties.[11] It must be managed as a regulated hazardous waste stream.

  • Accumulation: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA), depending on your facility's generator status and protocols. This area must be secure and away from incompatible materials.

  • Documentation: Maintain a log of the waste being added to the container. This is crucial for regulatory compliance and for the final disposal vendor.

  • Arrange for Pickup: Do not dispose of this chemical down the drain or in regular trash.[5] The waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6] These contractors are equipped to transport and dispose of the material in compliance with all federal and state regulations, typically via high-temperature incineration.[6]

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

G cluster_generation Waste Generation Point cluster_container Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal Pathway gen This compound (solid waste, contaminated items, PPE) container Place in a compatible, sealed HDPE container gen->container Step 1: Collect labeling Label: 'Hazardous Waste' + Chemical Name + GHS Pictogram container->labeling storage Store in designated Satellite Accumulation Area labeling->storage Step 2: Store segregate Segregate from Strong Oxidizing Agents storage->segregate ehs Contact EHS or Licensed Waste Contractor segregate->ehs Step 3: Arrange Pickup transport Transport to a licensed Treatment, Storage, and Disposal Facility (TSDF) ehs->transport final Final Disposal (e.g., Incineration) transport->final

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling Ethyl 2-chlorooxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides an in-depth operational plan for the use of Personal Protective Equipment (PPE) when working with Ethyl 2-chlorooxazole-4-carboxylate, a compound recognized for its utility in pharmaceutical and agrochemical synthesis.[1] Adherence to these protocols is critical for minimizing exposure risks and ensuring a safe laboratory environment. This document moves beyond a simple checklist, offering a procedural guide grounded in the specific hazards of this chemical class.

Understanding the Risks: Hazard Profile of this compound

This compound is classified as an irritant.[2][3][4] The primary hazards associated with this compound are:

  • Skin Irritation (H315): Direct contact can cause redness, itching, and inflammation.[2][4]

  • Serious Eye Irritation (H319): Contact with the eyes can result in significant irritation and potential damage.[2][4]

  • Respiratory Irritation (H335): Inhalation of the dust or vapors may lead to irritation of the respiratory tract.[2][4]

Given these hazards, a multi-layered PPE approach is essential to prevent exposure through all potential routes: dermal, ocular, and inhalation.

Core PPE Requirements and Best Practices

The selection and use of appropriate PPE is the foundation of safe handling. The following table summarizes the recommended PPE for various laboratory scenarios involving this compound.

Scenario Required PPE Best Practices
Weighing and Aliquoting (Solid) - Nitrile or Neoprene Gloves- Chemical Splash Goggles- Laboratory Coat- N95 Respirator- Conduct all manipulations within a chemical fume hood to contain airborne particles.[5]- Use anti-static tools to prevent dispersal of the powder.[5]- Keep the container sealed as much as possible.
Solution Preparation and Transfers - Nitrile or Neoprene Gloves- Chemical Splash Goggles- Laboratory Coat- Work in a well-ventilated area, preferably a fume hood.[4]- Use a secondary container when transporting solutions.[6]- Avoid splashing by adding reagents slowly and carefully.
Running Reactions and Work-up - Nitrile or Neoprene Gloves- Chemical Splash Goggles- Laboratory Coat- Face Shield (if splash risk is high)- Ensure all glassware is properly secured.- Be mindful of potential exotherms that could lead to splashing.- Have spill cleanup materials readily available.
Spill Cleanup - Nitrile or Neoprene Gloves (double-gloving recommended)- Chemical Splash Goggles- Laboratory Coat- N95 Respirator- Shoe Covers (for larger spills)- Evacuate non-essential personnel from the area.- Cover the spill with an inert absorbent material.- Collect the absorbed material into a sealed container for hazardous waste disposal.[4]

Step-by-Step PPE Protocol: A Self-Validating System

This protocol is designed to ensure a consistent and high level of safety for all personnel handling this compound.

Pre-Handling Risk Assessment and PPE Selection

Before any work begins, conduct a thorough risk assessment of the planned experiment. This should include an evaluation of the quantities of this compound being used, the potential for aerosolization, and the duration of the handling procedures.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection assess_hazards Assess Hazards: - Skin Irritant - Eye Irritant - Respiratory Irritant select_gloves Select Gloves: Nitrile or Neoprene assess_hazards->select_gloves select_eye_protection Select Eye Protection: Chemical Splash Goggles assess_hazards->select_eye_protection select_respirator Select Respirator: N95 for Solids assess_hazards->select_respirator assess_procedure Assess Procedure: - Weighing Solid? - Making Solution? - Large Scale? assess_procedure->select_gloves assess_procedure->select_eye_protection assess_procedure->select_respirator select_lab_coat Select Lab Coat

PPE Selection Workflow Diagram
Donning PPE

The correct sequence for putting on PPE is crucial to avoid contamination.

  • Laboratory Coat: Ensure it is fully buttoned.

  • Respirator (if required): Perform a user seal check to ensure a proper fit.

  • Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn over the goggles if there is a significant risk of splashing.[6]

  • Gloves: Select nitrile or neoprene gloves, as they provide good resistance to a range of chemicals.[7][8] Ensure the gloves extend over the cuffs of the laboratory coat.

During Handling
  • Maintain Situational Awareness: Be conscious of all movements to avoid accidental contact with contaminated surfaces.

  • Glove Changes: Change gloves immediately if they become contaminated or every two hours during prolonged procedures.[5]

  • Hand Hygiene: Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[3]

Doffing PPE

The removal of PPE should be done in a manner that prevents cross-contamination.

  • Gloves: Remove gloves first, turning them inside out as you pull them off.

  • Laboratory Coat: Remove the lab coat by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.

  • Eye Protection: Remove eye protection by handling the strap, not the front.

  • Respirator (if used): Remove the respirator last.

  • Dispose of single-use PPE in the appropriate hazardous waste container.

  • Wash hands thoroughly.

Emergency Procedures

In the event of an exposure, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9][10] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[11][12] Seek immediate medical attention.

  • Inhalation: Move the affected individual to fresh air.[9][11] If breathing is difficult, provide oxygen and seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11]

Decontamination and Disposal

Proper decontamination of work surfaces and disposal of waste are essential to prevent secondary exposure.

Decontamination Protocol
  • Prepare a Decontamination Solution: A 10% bleach solution is generally effective for decontaminating surfaces.[13]

  • Clean the Area: After handling this compound, wipe down all work surfaces and equipment with the decontamination solution.[14]

  • Allow Sufficient Contact Time: Ensure the disinfectant remains on the surface for at least 10-15 minutes before wiping it down with water to remove any residue.[13][14]

Waste Disposal Plan

All materials contaminated with this compound must be disposed of as hazardous waste.

  • Solid Waste: Collect all contaminated solid waste, including gloves, bench paper, and used absorbent materials, in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed hazardous waste container. Do not pour chemical waste down the drain.[4]

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.

By adhering to this comprehensive guide, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.

References

  • Ethyl 2-bromooxazole-4-carboxylate - Safety Data Sheet. AK Scientific, Inc. Available from: [Link]

  • Irritants - Environmental Health & Safety Services. Syracuse University. Available from: [Link]

  • SOP: Irritants | PennEHRS. University of Pennsylvania. Available from: [Link]

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  • Ethyl 2-bromooxazole-4-carboxylate - Safety Data Sheet. AK Scientific, Inc. Available from: [Link]

  • Chemical Emergencies, Exposures, and Spills. Florida State University Environmental Health and Safety. Available from: [Link]

  • OSHA Glove Selection Chart. University of Washington Environmental Health & Safety. Available from: [Link]

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  • Select the Right Gloves to Protect Yourself when Handling Chemicals. Oregon State University. Available from: [Link]

  • OSHA Respiratory Protection Standards for hazmat workers. Hazmat School. Available from: [Link]

  • Chemical Safety Guidelines - Toxic and Health Hazard Powders (and suspensions/solutions). Duke University Occupational & Environmental Safety Office. Available from: [Link]

  • General Respiratory Protection Guidance for Employers and Workers. Occupational Safety and Health Administration. Available from: [Link]

  • Respiratory Protection Guidance for Hazardous Drug Handling. 3M. Available from: [Link]

  • How to Ensure Worker Respiratory Protection in Hazardous Industrial Environments. PK Safety. Available from: [Link]

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  • Decontamination and Sterilization. National Institutes of Health Office of Research Services. Available from: [Link]

  • Decontamination - Biosafety Manual. Stanford University Environmental Health & Safety. Available from: [Link]

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  • UNIVERSITY GUIDANCE ON DECONTAMINATION. University of Cambridge. Available from: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.